Methyl 4-formyl-2-methylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-formyl-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7-5-8(6-11)3-4-9(7)10(12)13-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJKZERUIPGPCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74733-23-6 | |
| Record name | methyl 4-formyl-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 4-formyl-2-methylbenzoate CAS number 74733-23-6 properties
An In-Depth Technical Guide to Methyl 4-formyl-2-methylbenzoate (CAS 74733-23-6)
Introduction: Unpacking a Versatile Synthetic Building Block
This compound, registered under CAS number 74733-23-6, is a bifunctional aromatic compound of significant interest in synthetic organic chemistry. Its structure, featuring both an aldehyde and a methyl ester group, positions it as a highly versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its properties, reactivity, and applications, with a focus on its utility in the fields of pharmaceutical and agrochemical development. The presence of ortho- and para-substituents on the benzene ring creates a unique electronic and steric environment, offering distinct reactivity profiles that can be strategically exploited in multi-step syntheses. It is frequently employed in the development of active ingredients for crop protection, the preparation of certain anti-inflammatory agents, and the production of specialty polymers and dyes.[1]
Physicochemical and Spectroscopic Profile
The fundamental properties of a compound are critical for its handling, reaction setup, and purification. While extensive physical data such as melting and boiling points are not consistently reported in publicly available literature, key molecular and handling information has been compiled below.[2] Researchers should verify the properties of their specific batch via analytical testing.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 74733-23-6 | [3][4][5][6][7] |
| Molecular Formula | C₁₀H₁₀O₃ | [1][4][5][7] |
| Molecular Weight | 178.18 g/mol | [1][4][5] |
| Purity (Typical) | ≥95% | [4] |
| MDL Number | MFCD22380496 | [1][4] |
| InChIKey | LHJKZERUIPGPCK-UHFFFAOYSA-N | [5][8] |
| SMILES | O=C(OC)C1=CC=C(C=O)C=C1C | [4] |
| Recommended Storage | 2-8°C, under inert gas | [1][8] |
Reactivity Analysis: A Tale of Two Functional Groups
The synthetic utility of this compound stems from the distinct reactivity of its aldehyde and methyl ester functionalities. The strategic manipulation of these groups is the cornerstone of its application.
-
The Aldehyde Group: The formyl group (-CHO) is a primary site for nucleophilic addition. It readily participates in reactions such as Wittig olefination, reductive amination to form secondary or tertiary amines, and condensation reactions to form imines or Schiff bases.[9] The electrophilicity of the aldehyde's carbonyl carbon is enhanced by the electron-withdrawing nature of the para-substituted methyl ester group, making it highly susceptible to nucleophilic attack.[10]
-
The Methyl Ester Group: The methyl ester (-COOCH₃) is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or converted to amides by reaction with amines, typically at higher temperatures. This group is generally less reactive than the aldehyde, allowing for selective chemistry to be performed on the formyl group while leaving the ester intact.
This differential reactivity allows for a stepwise synthetic approach, where the aldehyde can be modified first, followed by transformations of the ester, making it an invaluable building block for creating complex molecules with precise structural features.
Synthetic Pathways: A Conceptual Overview
While specific, peer-reviewed synthesis protocols for this compound are not prominently detailed in the searched literature, its structure suggests logical synthetic routes based on established organic chemistry principles. The two most plausible methods are the selective oxidation of a methyl group and the esterification of a carboxylic acid.[11]
-
Oxidation of Methyl 2,4-dimethylbenzoate: This approach involves the selective oxidation of the methyl group at the 4-position (para to the ester) of Methyl 2,4-dimethylbenzoate. This is a challenging transformation as the other methyl group (at the 2-position) could also be oxidized. Achieving high selectivity would require carefully chosen reagents and reaction conditions that favor oxidation at the less sterically hindered para position.
-
Fischer Esterification of 4-Formyl-2-methylbenzoic Acid: A more direct and likely higher-yielding route is the acid-catalyzed esterification of 4-formyl-2-methylbenzoic acid with methanol.[11] This is a standard Fischer esterification reaction, which is typically efficient for creating methyl esters. The primary challenge in this route lies in the synthesis of the starting carboxylic acid itself.
Below is a conceptual diagram for the Fischer Esterification route.
Caption: Conceptual workflow for Fischer Esterification synthesis.
Applications and Experimental Protocols
The primary application of this compound is as a versatile intermediate.[1] One documented use is in the synthesis of imines for potential incorporation into self-assembled monolayers (SAMs) on metal oxide surfaces, relevant for molecular electronics or sensing applications.[9]
Exemplary Protocol: Synthesis of an N-Benzyl Imine Derivative
This protocol describes a representative experimental workflow for a Schiff base condensation, a common reaction leveraging the aldehyde functionality. This procedure is a self-validating system; successful imine formation can be readily confirmed by the disappearance of the aldehyde proton and appearance of the imine proton in ¹H NMR spectroscopy, alongside the loss of water.
Objective: To synthesize N-(4-(methoxycarbonyl)-3-methylbenzylidene)aniline from this compound and aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.05 eq)
-
Anhydrous Toluene
-
Magnesium Sulfate (MgSO₄) or Molecular Sieves
-
Dean-Stark apparatus (optional, for larger scale)
Methodology:
-
Glassware Preparation: Ensure all glassware (a round-bottom flask, condenser) is oven-dried to remove residual moisture, which can hinder the reaction.
-
Reaction Setup: To the round-bottom flask, add this compound (1.0 eq) and anhydrous toluene. Stir until the solid is fully dissolved.
-
Causality: Anhydrous solvent is critical to drive the equilibrium towards the product by preventing the hydrolysis of the imine product back to the starting materials.
-
-
Reagent Addition: Add aniline (1.05 eq) to the solution. A slight excess of the amine helps ensure the complete consumption of the limiting aldehyde.
-
Dehydration and Reflux: Fit the flask with a condenser. For larger scales, a Dean-Stark trap is used to azeotropically remove the water formed during the reaction. For smaller scales, adding a drying agent like anhydrous MgSO₄ or molecular sieves directly to the flask is effective. Heat the mixture to reflux.
-
Causality: Heating provides the activation energy for the reaction, while the continuous removal of water is essential to shift the reaction equilibrium to favor imine formation, in accordance with Le Châtelier's principle.
-
-
Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A new spot corresponding to the more nonpolar imine product should appear, while the spot for the aldehyde starting material diminishes.
-
Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter off the drying agent (if used). c. Remove the toluene solvent under reduced pressure using a rotary evaporator. d. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure imine.
Caption: Experimental workflow for imine synthesis.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with this compound.
Hazard Identification:
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][9]
-
Signal Word: Warning.[2]
Handling and Personal Protective Equipment (PPE):
-
Always handle this chemical in a well-ventilated area or a chemical fume hood.[2]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2]
-
Avoid breathing dust or vapors. Use respiratory protection if ventilation is inadequate.[2]
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]
-
For long-term stability and to prevent oxidation of the aldehyde group, storage under an inert atmosphere (e.g., nitrogen or argon) is advised.[1]
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[2]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
Conclusion
This compound (CAS 74733-23-6) is a valuable and reactive intermediate whose utility is defined by its bifunctional nature. A thorough understanding of the differential reactivity of its aldehyde and ester groups allows chemists to design elegant and efficient synthetic routes to complex target molecules. While detailed public data on some of its physical properties is sparse, its chemical profile, applications as a building block, and safety requirements are well-established. Proper handling and storage are crucial to maintaining its purity and ensuring safe and reproducible experimental outcomes in research and development settings.
References
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74733-23-6 | MFCD22380496 | this compound . AA Blocks. Available at: [Link]
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This compound . MySkinRecipes. Available at: [Link]
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Physical and chemical properties of Methyl 4-formyl-2-methylbenzoate
An In-Depth Technical Guide to Methyl 4-formyl-2-methylbenzoate (CAS 74733-23-6)
Executive Summary
This compound is a bifunctional aromatic compound featuring both an aldehyde and a methyl ester group. This unique structural arrangement makes it a valuable and versatile intermediate in advanced organic synthesis. Its utility is particularly noted in the development of complex molecules for the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical and physical properties, expected spectroscopic characteristics, a plausible synthetic approach, and critical safety information, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Identifiers
The core structure consists of a benzene ring substituted with a formyl group, a methyl group, and a methyl ester group. The relative positions of these substituents are key to its reactivity and function as a molecular building block.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 74733-23-6[1][2][3] |
| Molecular Formula | C₁₀H₁₀O₃[2][3][4] |
| Molecular Weight | 178.18 g/mol [2] |
| SMILES | O=C(OC)c1cc(C=O)ccc1C |
| InChI Key | Information not available in provided sources |
Physicochemical Properties
Detailed experimental data for many physical properties of this compound are not widely available in public literature. The data presented below are based on supplier specifications. Researchers should not confuse its properties with the more common, structurally distinct isomer, Methyl 4-formylbenzoate (CAS 1571-08-0).
| Property | Value | Source |
| Appearance | White to off-white solid/powder | Inferred from typical pure organic solids |
| Purity | ≥97% | [3] |
| Storage | Store at 2-8°C under an inert atmosphere | [2][4] |
| Solubility | Information not available | |
| Melting Point | Information not available | |
| Boiling Point | Information not available |
Spectroscopic Analysis: Expected Characteristics
While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of its key spectroscopic features. These predictions serve as a guide for characterization and quality control.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is expected to show distinct signals for each type of proton, providing clear structural confirmation:
-
Aldehyde Proton (-CHO): A singlet peak is expected far downfield, typically in the range of δ 9.9-10.1 ppm.
-
Aromatic Protons (Ar-H): Three signals are anticipated in the aromatic region (δ 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. Their specific splitting patterns (e.g., doublet, singlet, doublet of doublets) will depend on their coupling with each other.
-
Methyl Ester Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.9 ppm.
-
Aromatic Methyl Protons (-CH₃): A singlet integrating to three protons is expected further upfield, typically around δ 2.5 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The molecule possesses 10 unique carbon atoms, which should result in 10 distinct signals in the ¹³C NMR spectrum:
-
Carbonyl Carbons (C=O): Two signals in the downfield region; the aldehyde carbonyl (~190-193 ppm) and the ester carbonyl (~165-167 ppm).
-
Aromatic Carbons: Six signals in the range of ~120-145 ppm, corresponding to the substituted and unsubstituted carbons of the benzene ring.
-
Methyl Carbons: The ester methyl carbon (-OCH₃) is expected around 52 ppm, and the aromatic methyl carbon (-CH₃) is expected around 20-22 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the characteristic vibrations of its functional groups:
-
C=O Stretching: Two strong, sharp absorption bands are expected. The ester carbonyl stretch typically appears around 1720-1730 cm⁻¹, while the aldehyde carbonyl stretch is found slightly lower, around 1700-1710 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹. The aldehyde C-H stretch typically shows two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C-O Stretching: A strong band corresponding to the C-O stretch of the ester group is expected in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the following would be expected:
-
Molecular Ion (M⁺): A peak at m/z = 178, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns:
-
Loss of a methoxy radical (•OCH₃) to give a fragment at m/z = 147.
-
Loss of the formyl radical (•CHO) to give a fragment at m/z = 149.
-
Further fragmentation of the aromatic ring structure.
-
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
As a specialized intermediate, a common laboratory-scale synthesis could logically proceed from a more readily available precursor like Methyl 2,4-dimethylbenzoate. The key transformation is the selective oxidation of the methyl group at the 4-position, which is activated for benzylic reactions, while the 2-position methyl group is more sterically hindered.
Caption: Proposed synthesis of this compound.
Protocol Explanation:
-
Benzylic Bromination: The starting material, Methyl 2,4-dimethylbenzoate, is treated with N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN). This reaction selectively brominates the benzylic position, favoring the less sterically hindered 4-methyl group.
-
Oxidation: The resulting benzylic bromide is then oxidized to the aldehyde. A variety of methods can be employed, such as the Kornblum oxidation (using DMSO and a mild base like NaHCO₃) or the Sommelet reaction, to yield the final product.
Chemical Reactivity
The dual functionality of this compound is the cornerstone of its utility. The aldehyde and ester groups can be targeted selectively or react in tandem, providing a rich platform for molecular elaboration.
-
Reactions of the Aldehyde Group: This group is a primary site for C-C bond formation. It readily undergoes nucleophilic additions (e.g., Grignard, organolithium reagents), Wittig reactions to form alkenes, and reductive amination to form secondary amines. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol.
-
Reactions of the Ester Group: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to amides by reacting with amines or reduced to a primary alcohol using strong reducing agents like LiAlH₄ (which would also reduce the aldehyde).
-
Combined Reactivity: The presence of both groups allows for intramolecular reactions to form cyclic structures or for orthogonal protection-deprotection strategies, enabling complex, multi-step syntheses.
Applications in Research and Drug Development
This compound serves as a crucial intermediate in constructing larger, more complex molecules with potential biological activity.[4]
-
Pharmaceutical Synthesis: It is employed in the development of novel therapeutic agents, including certain anti-inflammatory drugs.[4] Its structure can be a key component of a pharmacophore or a scaffold for building libraries of related compounds for screening. For instance, while a different isomer, Methyl 4-formylbenzoate, is used to create thymidine phosphorylase inhibitors for cancer research, this compound could be used to synthesize structural analogs to explore structure-activity relationships.[5]
-
Agrochemical Development: The compound is a building block for active ingredients in modern crop protection products, contributing to the synthesis of new herbicides, fungicides, and pesticides.[4]
-
Materials Science: Its aromatic structure and reactive handles make it suitable for incorporation into specialty polymers and dyes.[4]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety.
Hazard Identification
The compound is classified as hazardous and requires careful handling.
-
GHS Hazard Statements:
-
Signal Word: Warning[3]
Recommended Precautions and Personal Protective Equipment (PPE)
Based on precautionary statements, the following measures are mandatory:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[6]
-
Personal Protection:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[6]
First Aid Measures
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[6]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
Storage and Stability
-
Storage Conditions: Store in a well-ventilated place and keep the container tightly closed.[6] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[2][4]
-
Incompatibilities: Avoid contact with strong oxidizing agents.
Conclusion
This compound is a high-value synthetic intermediate whose utility is derived from its distinct bifunctional nature. A thorough understanding of its reactivity, predicted spectral properties, and safety protocols is paramount for its effective and safe application in the synthesis of novel compounds in the pharmaceutical, agrochemical, and materials science sectors. While public data on its physical properties is limited, its chemical potential is clear, making it a key tool for the modern synthetic chemist.
References
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- Reactions conditions: (a) N2H4.H2O, MeOH, Reflux, 6 h; (b)... ResearchGate.
Sources
Methyl 4-formyl-2-methylbenzoate molecular structure and formula
An In-Depth Technical Guide to Methyl 4-formyl-2-methylbenzoate: Molecular Structure, Properties, and Applications
Abstract
This compound (CAS No. 74733-23-6) is a bifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Possessing both a reactive aldehyde and a methyl ester group on a substituted benzene ring, it serves as a versatile intermediate for the synthesis of complex organic molecules. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, spectroscopic signature, and applications. By synthesizing available data with theoretical analysis, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to effectively utilize this valuable building block.
Chemical Identity and Nomenclature
Precise identification is paramount in chemical synthesis and research. This compound is a distinct chemical entity with the following key identifiers.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 74733-23-6 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |
| Molecular Weight | 178.19 g/mol | [2] |
| MDL Number | MFCD22380496 | [1][2] |
Molecular Structure and Conformation
The structure of this compound is characterized by a 1,2,4-trisubstituted benzene ring. The three functional groups—a methyl ester (-COOCH₃), a formyl group (-CHO), and a methyl group (-CH₃)—confer its unique reactivity.
-
Benzene Ring: The aromatic core provides a rigid scaffold.
-
Methyl Ester Group (Position 1): This group is an electron-withdrawing group that deactivates the ring towards electrophilic substitution but can participate in nucleophilic acyl substitution reactions (e.g., hydrolysis, amidation).
-
Methyl Group (Position 2): This electron-donating group provides steric hindrance around the ester functionality, which can influence the kinetics of reactions at that site.
-
Formyl (Aldehyde) Group (Position 4): This is a highly reactive, electron-withdrawing group, susceptible to nucleophilic attack and oxidation/reduction, making it a prime site for molecular elaboration.
Causality Behind Experimental Choices:
-
Esterification: The carboxylic acid is first protected as a methyl ester. This is crucial because the reagents for side-chain oxidation can also affect a free carboxylic acid. Fischer esterification using methanol with a catalytic amount of strong acid is a standard, high-yielding method.
-
Selective Oxidation: The key challenge is the selective oxidation of the methyl group at position 4 over the one at position 2. A free-radical bromination using N-Bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide (BPO) preferentially attacks the benzylic protons. The resulting dibromomethyl intermediate can then be hydrolyzed to the aldehyde. This multi-step process offers better control than direct oxidation.
Chemical Reactivity
The utility of this compound stems from the orthogonal reactivity of its functional groups, allowing for sequential chemical modifications.
-
Aldehyde Reactions: The formyl group is the primary site for transformations such as:
-
Oxidation: To the corresponding carboxylic acid.
-
Reduction: To a primary alcohol (hydroxymethyl group).
-
Reductive Amination: To form secondary or tertiary amines, a cornerstone of pharmaceutical synthesis.
-
Wittig Reaction: To form alkenes.
-
Knoevenagel Condensation: For C-C bond formation.
-
-
Ester Reactions: The methyl ester can undergo:
-
Hydrolysis: To the carboxylic acid under acidic or basic conditions.
-
Amidation: Reaction with amines to form amides.
-
Reduction: To a primary alcohol (typically requires strong reducing agents like LiAlH₄, which would also reduce the aldehyde).
-
Applications in Research and Development
This molecule is a valuable intermediate, primarily used as a building block in multi-step syntheses.
-
Pharmaceuticals: It has been identified as a key intermediate in the synthesis of novel GluN2C-selective potentiators, which are compounds investigated for neurological disorders. [6]Its structure is also suitable for creating anti-inflammatory agents. [2]* Agrochemicals: The aldehyde and ester functionalities allow for the construction of complex molecular scaffolds used in the development of new crop protection products. [2]* Materials Science: Its aromatic structure and reactive handles make it a candidate for incorporation into specialty polymers and dyes where specific photophysical or material properties are desired. [2]
Generalized Experimental Protocol: Reductive Amination
To illustrate its practical use, this section provides a detailed, self-validating protocol for a common transformation: the reductive amination of the aldehyde group. This procedure is a foundational technique in drug discovery for introducing nitrogen-containing moieties.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane or methanol) in a round-bottom flask, add a primary or secondary amine (1.1 eq.).
-
Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to drive the equilibrium towards imine formation.
-
Stir the mixture at room temperature.
-
-
Imine Formation:
-
Allow the mixture to stir for 1-2 hours to facilitate the formation of the intermediate imine or enamine. The causality here is that the removal of water is critical for achieving a high conversion to the imine before the reduction step.
-
-
Reduction:
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to the stirring solution. This reagent is selective for the iminium ion over the starting aldehyde, minimizing side reactions.
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes.
-
Validation Check: The disappearance of the starting material spot (visualized under UV light) and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is complete when the starting material is no longer visible.
-
-
Aqueous Workup:
-
Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
-
Characterization:
-
Confirm the structure and purity of the isolated product using NMR spectroscopy and Mass Spectrometry.
-
Conclusion
This compound is a strategically important synthetic intermediate whose value lies in the distinct and versatile reactivity of its functional groups. While detailed public data on its physical properties is limited, its structural features, spectroscopic profile, and chemical behavior are well-understood through fundamental organic chemistry principles and available literature. This guide provides a robust framework for researchers to appreciate its molecular characteristics and confidently employ it in the synthesis of novel compounds for pharmaceutical, agrochemical, and material science applications.
References
- MySkinRecipes. (n.d.). This compound.
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An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Methyl 4-formyl-2-methylbenzoate
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and intermediate compounds is paramount. Methyl 4-formyl-2-methylbenzoate, a polysubstituted aromatic compound, serves as a valuable building block in organic synthesis. Its precise structure, featuring an aldehyde, a methyl ester, and a methyl group on a benzene ring, presents a classic yet insightful case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of this compound. We will deconstruct the spectrum from first principles, explaining the theoretical basis for the expected chemical shifts and coupling patterns. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine structural verification and who seek to deepen their understanding of spectral interpretation for complex molecules. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral appearance, grounded in authoritative principles of magnetic resonance.
Section 1: Molecular Structure and Theoretical Prediction
The first step in any spectral analysis is a thorough examination of the target molecule's structure. The arrangement of functional groups and their electronic effects are the primary determinants of the resulting ¹H NMR spectrum.
Molecular Structure and Proton Environments
This compound (C₁₀H₁₀O₃) possesses several distinct proton environments, which are labeled in the diagram below for clarity. The molecule is asymmetric, meaning all three aromatic protons are chemically non-equivalent.
Caption: Structure of this compound with unique proton environments labeled.
There are six unique sets of protons:
-
Hₐ: The three equivalent protons of the methyl group at C2.
-
Hᵇ: The aromatic proton at C6.
-
H꜀: The aromatic proton at C3.
-
HᏧ: The aromatic proton at C5.
-
Hₑ: The three equivalent protons of the methyl ester group.
-
Hբ: The aldehyde proton.
Predicting Chemical Shifts (δ)
The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups (EWGs) deshield protons, shifting their signals downfield (to higher ppm), while electron-donating groups (EDGs) shield them, causing an upfield shift.
-
Aldehyde Proton (Hբ): The proton attached to a carbonyl carbon is strongly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the C=O bond. Its chemical shift is expected to be in the δ 9.5–11.0 ppm range.[1][2]
-
Aromatic Protons (Hᵇ, H꜀, HᏧ): Aromatic protons typically resonate between δ 6.5-8.5 ppm.[1][3] The precise shift is modulated by the substituents.
-
The -CHO group is a powerful EWG, deshielding its ortho (H꜀, HᏧ) and para protons.
-
The -COOCH₃ group is also an EWG, deshielding its ortho (Hᵇ) and para protons.
-
The -CH₃ group is a weak EDG, shielding its ortho (Hᵇ) and para (HᏧ) protons.
-
Hᵇ (at C6): Is ortho to both the -COOCH₃ (deshielding) and -CH₃ (shielding) groups. The EWG effect of the ester is stronger, so this proton will be downfield.
-
H꜀ (at C3): Is ortho to the -CH₃ group (shielding) and meta to the -CHO group (weakly deshielding). This proton is expected to be the most upfield of the aromatic signals.
-
HᏧ (at C5): Is ortho to the -CHO group (strongly deshielding) and para to the -CH₃ group (shielding). The strong deshielding from the adjacent aldehyde will likely make this the most downfield of the aromatic signals.
-
-
Methyl Ester Protons (Hₑ): These protons are on a methyl group attached to an oxygen atom, placing them in the typical range of δ 3.5-4.0 ppm.[4][5]
-
Ring Methyl Protons (Hₐ): Protons on a methyl group attached directly to an aromatic ring (benzylic protons) typically appear in the δ 2.0-3.0 ppm region.[3][6]
Predicting Integration
The area under each NMR signal is directly proportional to the number of protons it represents.
-
Hₐ (-CH₃): 3H
-
Hᵇ (Ar-H): 1H
-
H꜀ (Ar-H): 1H
-
HᏧ (Ar-H): 1H
-
Hₑ (-OCH₃): 3H
-
Hբ (-CHO): 1H
Predicting Splitting Patterns (Multiplicity)
Spin-spin coupling occurs between non-equivalent protons on adjacent carbons, splitting signals into multiplets. The multiplicity is described by the n+1 rule, where n is the number of neighboring equivalent protons.
-
Coupling Constants (J): The distance between the lines of a multiplet is the coupling constant, measured in Hertz (Hz).
-
Predicted Multiplicities:
-
Hբ (Aldehyde): Has no adjacent protons. Expected to be a singlet (s) .
-
Hₑ (Ester Methyl): Has no adjacent protons. Expected to be a singlet (s) .
-
Hₐ (Ring Methyl): Has no adjacent protons. Expected to be a singlet (s) .
-
Hᵇ (Aromatic): Is adjacent to HᏧ. This is a 5-bond (para) separation, so coupling will be negligible or zero. Thus, Hᵇ is expected to be a singlet (s) or a very finely split doublet.
-
H꜀ (Aromatic): Is adjacent to HᏧ. This is a 3-bond (ortho) separation. It will be split by HᏧ into a doublet (d) .
-
HᏧ (Aromatic): Is adjacent to H꜀. This is a 3-bond (ortho) separation. It will be split by H꜀ into a doublet (d) .
-
Correction and Refinement: A closer look at the structure reveals the aromatic protons are H-3, H-5, and H-6.
-
H-6 (Hᵇ): Coupled to H-5 (ortho, ³J). Expected: doublet (d) .
-
H-5 (HᏧ): Coupled to H-6 (ortho, ³J) and H-3 (meta, ⁴J). Expected: doublet of doublets (dd) .
-
H-3 (H꜀): Coupled to H-5 (meta, ⁴J). Expected: doublet (d) , though sometimes meta coupling can appear as a broadening or a singlet if J is very small.
Summary of Predictions
The predicted ¹H NMR data is summarized in the table below.
| Signal Label | Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant(s) J (Hz) |
| Hբ | Aldehyde (-CHO) | 9.8 - 10.2 | 1H | Singlet (s) | N/A |
| HᏧ | Aromatic (H-5) | 8.0 - 8.2 | 1H | Doublet of doublets (dd) | ³J ≈ 8 Hz, ⁴J ≈ 2 Hz |
| Hᵇ | Aromatic (H-6) | 7.8 - 8.0 | 1H | Doublet (d) | ³J ≈ 8 Hz |
| H꜀ | Aromatic (H-3) | 7.5 - 7.7 | 1H | Doublet (d) | ⁴J ≈ 2 Hz |
| Hₑ | Ester Methyl (-OCH₃) | 3.9 - 4.0 | 3H | Singlet (s) | N/A |
| Hₐ | Ring Methyl (-CH₃) | 2.5 - 2.7 | 3H | Singlet (s) | N/A |
Section 2: Experimental Protocol
Acquiring a high-quality NMR spectrum is contingent on meticulous sample preparation and appropriate instrument parameterization.
Workflow for ¹H NMR Analysis
The process follows a standardized workflow from sample receipt to final data interpretation.
Caption: Standard workflow for acquiring and processing a ¹H NMR spectrum.
Step-by-Step Sample Preparation Protocol
This protocol ensures the sample is optimized for high-resolution analysis. Trustworthiness in NMR begins with a properly prepared sample; contaminants or particulate matter can severely degrade spectral quality.
-
Material Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[10]
-
Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its excellent dissolving power for many organic compounds and its single residual solvent peak at ~δ 7.26 ppm. Add approximately 0.6-0.7 mL of the solvent to the vial.[11]
-
Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, homogenous solution is required.
-
Filtration and Transfer: To remove any microscopic solid particles that can disrupt the magnetic field homogeneity and broaden spectral lines, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly with the sample identity.
Data Acquisition and Processing
-
Instrument Setup: The sample is inserted into the NMR spectrometer. The instrument performs a "lock" on the deuterium signal of the solvent to stabilize the magnetic field. The probe is then tuned to the correct frequency, and the magnetic field is "shimmed" to maximize its homogeneity across the sample volume.
-
Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting signal, known as the Free Induction Decay (FID), is recorded.[12]
-
Processing: The time-domain FID signal is converted into a frequency-domain spectrum using a mathematical operation called a Fourier Transform (FT).[13][14] Subsequent processing steps are critical for accurate interpretation:
-
Phase Correction: The peaks are adjusted to have a pure absorption shape.[15]
-
Baseline Correction: The baseline of the spectrum is flattened to ensure accurate integration.[16]
-
Referencing: The chemical shift axis (ppm) is calibrated. Typically, a small amount of tetramethylsilane (TMS) is added as an internal standard, with its signal set to δ 0.00 ppm. If TMS is not used, the residual solvent peak (CDCl₃ at δ 7.26 ppm) can be used for referencing.[17]
-
Section 3: Detailed Spectrum Interpretation
Based on the principles outlined in Section 1, we can now confidently assign each signal in a hypothetical spectrum of this compound.
Caption: Coupling relationships between the aromatic protons of the title compound.
-
Signal @ ~10.0 ppm (1H, s, Hբ): This sharp singlet is unambiguously assigned to the aldehyde proton . Its significant downfield shift is a hallmark of the aldehyde functional group, arising from the strong deshielding effect of the carbonyl.[17][18]
-
Signal @ ~8.1 ppm (1H, dd, J ≈ 8, 2 Hz, HᏧ): This signal corresponds to the aromatic proton at C-5 . It appears as a doublet of doublets because it is coupled to two different protons:
-
Signal @ ~7.9 ppm (1H, d, J ≈ 8 Hz, Hᵇ): This doublet is assigned to the aromatic proton at C-6 . It is split into a doublet solely by its ortho neighbor, H-5, with a coupling constant matching the larger splitting of the H-5 signal. This self-consistency is a key part of validating assignments.
-
Signal @ ~7.6 ppm (1H, d, J ≈ 2 Hz, H꜀): This signal, appearing as a small doublet (or potentially a narrow singlet if resolution is poor), is assigned to the aromatic proton at C-3 . It is split only by its meta-disposed neighbor, H-5. Its relatively upfield position among the aromatic protons is due to being ortho to the electron-donating methyl group.
-
Signal @ ~3.95 ppm (3H, s, Hₑ): This intense singlet is characteristic of the methyl ester protons (-OCH₃) . The lack of coupling and its chemical shift are definitive identifiers for this group.[5][20]
-
Signal @ ~2.6 ppm (3H, s, Hₐ): This singlet corresponds to the protons of the methyl group attached to the ring at C-2 . Its benzylic position accounts for its chemical shift, which is downfield from simple alkanes but upfield from the other protons in the molecule.[3]
Conclusion
The ¹H NMR spectrum of this compound is a powerful testament to the principles of chemical shift and spin-spin coupling. Each of the six unique proton environments gives rise to a distinct and predictable signal, allowing for complete structural verification. The downfield aldehyde singlet, the complex and informative aromatic region, and the upfield methyl singlets together provide a unique fingerprint for the molecule. This guide has demonstrated not only how to interpret such a spectrum but also the fundamental reasoning behind the experimental choices and spectral features. For the practicing scientist, this analytical approach, which marries theoretical prediction with rigorous experimental protocol, is essential for ensuring the integrity and validity of chemical research.
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An In-depth Technical Guide to the Synthesis of Methyl 4-formyl-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-formyl-2-methylbenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both an aldehyde and a methyl ester, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the plausible synthetic pathways for this compound, grounded in established organic chemistry principles. Due to the absence of a directly published synthesis in widely available literature, this document outlines logical, multi-step synthetic routes, supported by analogous transformations reported for similar substrates. Each proposed step is accompanied by a discussion of the underlying chemical principles and references to relevant synthetic methodologies.
Introduction
The discovery and development of novel synthetic routes to complex organic molecules are paramount in the advancement of medicinal chemistry and materials science. This compound (CAS No. 74733-23-6), a substituted benzaldehyde derivative, represents a significant synthetic target due to its utility as a versatile intermediate. The strategic placement of the formyl, methyl, and methyl ester groups on the aromatic ring allows for a diverse range of chemical transformations, enabling the synthesis of a wide array of more complex target molecules.
This technical guide aims to provide a detailed exploration of the synthesis of this compound. In the absence of a singular, established "discovery" narrative for this specific molecule, this document will focus on constructing logical and scientifically sound synthetic strategies based on fundamental organic reactions. The proposed routes are designed to be both practical and efficient, taking into account the availability of starting materials and the selectivity of the reactions involved.
Proposed Synthetic Pathways
Two primary retrosynthetic strategies are considered for the synthesis of this compound. The first approach involves the functionalization of a pre-existing benzoic acid or ester derivative. The second, and potentially more direct, route begins with a substituted xylene and involves the sequential oxidation and functionalization of the methyl groups.
Route 1: Synthesis from Substituted Benzoic Acid Derivatives
This pathway commences with a commercially available substituted benzoic acid and introduces the formyl group in a later step.
Logical Flow of Route 1
Figure 1: Proposed synthetic pathway starting from 2,5-dimethylbenzoic acid.
Step 1: Esterification of 2,5-Dimethylbenzoic Acid
The synthesis can rationally begin with the esterification of 2,5-dimethylbenzoic acid, a readily available starting material.[1][2][3] The Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid, is a standard and efficient method for this transformation.[4]
Experimental Protocol: Fischer Esterification
-
To a solution of 2,5-dimethylbenzoic acid (1.0 eq) in an excess of anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 2,5-dimethylbenzoate.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Selective Radical Bromination
The next critical step is the selective bromination of one of the methyl groups. The methyl group at the 5-position is electronically favored for radical abstraction due to the directing effects of the ortho-methyl and para-ester groups. N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is the reagent of choice for this benzylic bromination.
Experimental Protocol: Radical Bromination
-
Dissolve Methyl 2,5-dimethylbenzoate (1.0 eq) in a non-polar solvent such as carbon tetrachloride or cyclohexane.
-
Add N-Bromosuccinimide (1.0-1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to afford crude Methyl 4-(bromomethyl)-2-methylbenzoate. This intermediate may be used in the next step without further purification.
Step 3: Oxidation of the Bromomethyl Group to a Formyl Group
The final step involves the conversion of the benzylic bromide to an aldehyde. Several methods are available for this transformation, including the Sommelet reaction and the Hass-Bender oxidation.
-
The Sommelet Reaction: This reaction utilizes hexamine to convert a benzyl halide to an aldehyde. The benzyl halide first reacts with hexamine to form a quaternary ammonium salt, which is then hydrolyzed to the aldehyde.[5][6]
-
Hass-Bender Oxidation: This method employs the sodium salt of 2-nitropropane as the oxidant to convert a benzyl halide into a benzaldehyde.[7]
Experimental Protocol: Sommelet Reaction
-
Dissolve the crude Methyl 4-(bromomethyl)-2-methylbenzoate in a suitable solvent like chloroform or aqueous acetic acid.
-
Add an equimolar amount of hexamine and heat the mixture to reflux.
-
After the formation of the quaternary ammonium salt is complete (as monitored by TLC), add water and continue to reflux to effect hydrolysis.
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography or recrystallization.
Route 2: Synthesis via Direct Formylation (Hypothetical)
A more direct approach would involve the formylation of Methyl 2-methylbenzoate. However, electrophilic aromatic substitution reactions on this substrate are challenging in terms of regioselectivity. The methyl group is an ortho-, para-director, while the methyl ester group is a meta-director. This would likely lead to a mixture of products.
Challenges with Direct Formylation Methods:
-
Vilsmeier-Haack Reaction: This reaction typically requires electron-rich aromatic compounds. The deactivating effect of the methyl ester group would likely render Methyl 2-methylbenzoate unreactive under standard Vilsmeier-Haack conditions.[8][9][10][11][12]
-
Gattermann-Koch and Gattermann Reactions: These reactions also work best with electron-rich arenes and are generally not suitable for substrates with deactivating groups.[13][14]
-
Duff Reaction: The Duff reaction is primarily used for the formylation of phenols and is not applicable to this substrate.[1][15][16][17]
-
Reimer-Tiemann Reaction: This reaction is specific to the ortho-formylation of phenols.[5][9][13][16][18]
Given these limitations, Route 1 represents a more plausible and controllable synthetic strategy.
Data Summary
As no direct synthesis has been reported, quantitative data for the synthesis of this compound is not available. However, the yields for analogous reactions in the literature for each proposed step in Route 1 are generally moderate to high.
| Step | Reaction | Typical Reagents | Expected Yield Range |
| 1 | Fischer Esterification | Methanol, H₂SO₄ | 80-95% |
| 2 | Radical Bromination | NBS, AIBN | 70-90% |
| 3 | Sommelet Reaction | Hexamine, H₂O | 40-70% |
Conclusion
While the discovery and a specific, optimized historical synthesis of this compound are not prominently documented, a logical and feasible synthetic pathway can be constructed based on well-established organic transformations. The proposed three-step route, commencing with the esterification of 2,5-dimethylbenzoic acid, followed by selective benzylic bromination and subsequent oxidation, presents a scientifically sound strategy for obtaining the target molecule. This in-depth guide provides researchers and drug development professionals with the foundational knowledge and detailed protocols necessary to approach the synthesis of this valuable intermediate. Further experimental optimization of each step would be required to maximize yields and purity for large-scale production.
References
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- Reimer, K.; Tiemann, F. (1876). "Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung". Berichte der deutschen chemischen Gesellschaft. 9 (1): 824–828.
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ResearchGate. (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Available at: [Link]
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Green Chemistry (RSC Publishing). Hydrolysis and saponification of methyl benzoates. Available at: [Link]
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The Enigmatic Role of Methyl 4-formyl-2-methylbenzoate in Biochemical Research: A Scoping Review
For Immediate Release
[City, State] – January 7, 2026 – Methyl 4-formyl-2-methylbenzoate, a substituted aromatic aldehyde, presents a curious case in the landscape of biochemical research and drug discovery. While its structural motifs suggest potential as a versatile building block, a comprehensive review of publicly available scientific literature reveals a surprising scarcity of in-depth application data. This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough overview of the current, albeit limited, understanding of this compound, highlighting its known properties and underscoring the underexplored opportunities it may hold.
Physicochemical Characteristics and Synthetic Access
This compound, with the Chemical Abstracts Service (CAS) number 74733-23-6 , possesses a molecular formula of C₁₀H₁₀O₃ and a molecular weight of 178.19 g/mol .[1] Its structure features a benzene ring substituted with a formyl group, a methyl group, and a methyl ester group. This unique arrangement of functional groups—an aldehyde, a sterically influential methyl group, and a modifiable ester—theoretically equips it for a range of chemical transformations crucial in the synthesis of complex organic molecules.
The presence of both an aldehyde and an ester allows for differential reactivity. The aldehyde group is a prime site for nucleophilic addition and condensation reactions, while the ester can undergo hydrolysis or amidation to introduce further diversity. The ortho-methyl group is poised to exert steric and electronic effects on the adjacent functional groups, potentially influencing reaction kinetics and product selectivity compared to its isomers.
While specific, detailed synthetic protocols for this compound are not extensively documented in peer-reviewed literature, general methods for the synthesis of substituted benzaldehydes are well-established. These can include the oxidation of corresponding benzyl alcohols or the formylation of substituted toluenes. The synthesis of related compounds, such as methyl 2-methyl-4-acetylbenzoate, has been approached through multi-step sequences involving acylation, cyanation, hydrolysis, and esterification.
Current Understanding of Biochemical and Research Applications
The primary application of this compound, as indicated by chemical supplier databases, is as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Notably, its potential role in the development of anti-inflammatory agents and active ingredients for crop protection has been suggested.[1] However, the specific compounds synthesized from this precursor and the biological pathways they target are not detailed in the currently available scientific literature.
The aldehyde functionality is a key feature that allows for its utility in constructing larger, more complex molecular architectures. Aldehydes are well-known precursors for a variety of heterocyclic compounds, many of which form the core scaffolds of biologically active molecules.
It is plausible that this compound could be employed in reactions such as:
-
Reductive amination: To introduce substituted amine functionalities, a common step in the synthesis of many pharmaceutical agents.
-
Wittig reaction and related olefination reactions: To form carbon-carbon double bonds, enabling the construction of complex carbon skeletons.
-
Condensation reactions: With active methylene compounds or other nucleophiles to build diverse molecular frameworks.
The strategic placement of the methyl and formyl groups on the benzoate ring could offer advantages in directing reactions to specific positions and in influencing the conformational properties of the resulting molecules, which can be critical for their interaction with biological targets.
Comparative Context: The Well-Documented Isomer, Methyl 4-formylbenzoate
In stark contrast to the limited data on this compound, its isomer, Methyl 4-formylbenzoate (CAS 1571-08-0) , is a well-documented and widely used building block in organic synthesis. It serves as a pivotal intermediate in the production of a wide array of fine chemicals, active pharmaceutical ingredients, and fluorescent whitening agents.
Extensive literature is available detailing its synthesis via methods like the Fischer esterification of 4-formylbenzoic acid and its application in the creation of various target molecules. This disparity in available information underscores the underexplored nature of the ortho-methyl substituted isomer.
Future Directions and Research Opportunities
The lack of extensive research on this compound presents a clear opportunity for discovery. The unique steric and electronic properties conferred by the ortho-methyl group warrant investigation into its reactivity and potential applications.
Future research could focus on:
-
Systematic investigation of its reactivity: A detailed study of its behavior in a range of standard organic transformations would provide a valuable dataset for synthetic chemists.
-
Synthesis of novel compound libraries: Utilizing this compound as a starting material for the creation of diverse small molecules for biological screening could uncover new lead compounds.
-
Exploration of its use in the synthesis of targeted therapeutics: Based on the suggestion of its utility in developing anti-inflammatory agents, research could be directed towards the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other targeted therapies.
Conclusion
This compound remains a molecule of untapped potential in the field of biochemical research. While its basic properties are known and its utility as a synthetic intermediate is suggested, a deep dive into the scientific literature reveals a significant gap in our understanding of its specific applications. For researchers and drug development professionals, this represents a frontier for exploration. The synthesis and evaluation of novel compounds derived from this versatile building block could lead to the discovery of new therapeutic agents and agrochemicals. Further investigation is essential to unlock the full potential of this enigmatic compound.
Visualization: Logical Relationship of Functional Groups and Potential Reactions
Caption: Functional groups of this compound and their potential synthetic transformations.
References
Unfortunately, due to the limited specific research available on this compound, a comprehensive list of authoritative references detailing its biochemical applications cannot be provided at this time. The information presented is based on data aggregated from chemical supplier databases and general principles of organic synthesis. Researchers are encouraged to explore the synthesis and reactivity of this compound to contribute to the body of scientific knowledge.
Sources
Solubility profile of Methyl 4-formyl-2-methylbenzoate in common lab solvents
An In-depth Technical Guide to the Solubility Profile of Methyl 4-formyl-2-methylbenzoate
Introduction
This compound (CAS No. 74733-23-6) is a substituted aromatic aldehyde and ester, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and complex molecular architectures. A comprehensive understanding of its solubility profile across a range of common laboratory solvents is fundamental for its effective use. Solubility dictates critical process parameters, including reaction kinetics, purification strategies (such as crystallization and chromatography), and formulation development.
This guide provides a detailed examination of the theoretical and practical aspects of the solubility of this compound. It is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge and actionable protocols necessary to effectively handle and utilize this compound. We will explore its physicochemical properties, predict its solubility based on molecular structure, and provide a robust, self-validating experimental protocol for quantitative solubility determination, grounded in internationally recognized standards.
Compound Identification and Physicochemical Properties
Accurate identification and knowledge of the basic physical properties of a compound are prerequisites for any laboratory work. These parameters provide the initial context for predicting and interpreting solubility behavior.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 74733-23-6 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₀O₃ | [2] |
| Molecular Weight | 178.18 g/mol | N/A |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)C=O)C | N/A |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Physical State | Solid / Crystalline Powder | [4] |
| Purity | Typically ≥97% | [2][4] |
| Storage Temperature | 2-8°C Recommended | [2] |
Note: Detailed experimental data such as melting point, boiling point, and density for this specific isomer are not consistently available in public literature. Researchers should refer to the Certificate of Analysis (CoA) provided by the supplier.
Theoretical Solubility Profile: A "Like Dissolves Like" Analysis
The principle of "like dissolves like" is a cornerstone of solubility prediction. It posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[5] The overall polarity of an organic molecule is a balance between its polar functional groups and its nonpolar hydrocarbon structure.[6]
Let's dissect the structure of this compound to predict its behavior:
-
Polar Functional Groups: The molecule possesses a methyl ester (-COOCH₃) and an aldehyde (-CHO) group. Both contain electronegative oxygen atoms, making them capable of dipole-dipole interactions and acting as hydrogen bond acceptors.[7] These groups contribute to the molecule's polarity.
-
Nonpolar Moieties: The benzene ring and the two methyl groups (-CH₃) constitute the nonpolar, hydrophobic portion of the molecule. A larger nonpolar section generally decreases solubility in polar solvents like water.[5]
Prediction across Solvent Classes:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to the significant nonpolar surface area of the substituted benzene ring, solubility in water is expected to be very low. In short-chain alcohols like methanol and ethanol, which have both polar hydroxyl groups and nonpolar alkyl chains, moderate solubility is anticipated. The alcohol's hydroxyl group can act as a hydrogen bond donor to the ester and aldehyde oxygens, while its alkyl chain can interact with the aromatic ring.[6]
-
Polar Aprotic Solvents (e.g., Acetone, THF, DMSO, Acetonitrile): These solvents lack hydrogen bond-donating capabilities but have significant dipole moments. They are expected to be effective solvents for this compound by engaging in dipole-dipole interactions with the ester and aldehyde groups. Solvents like DMSO and DMF are often excellent choices for moderately polar organic compounds.[6]
-
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The aromatic ring in toluene should interact favorably with the compound's benzene ring via π-stacking. Therefore, good solubility in toluene is predicted. In highly nonpolar aliphatic solvents like hexane, solubility is likely to be lower, as the polar functional groups will hinder dissolution. Dichloromethane and diethyl ether, with their intermediate polarity, are expected to be effective solvents.
Table 3: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Very Low / Insoluble | Large nonpolar aromatic ring dominates. |
| Methanol | Polar Protic | Sparingly Soluble to Soluble | "Like dissolves like" balance; capable of H-bonding. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, slightly less polar. |
| Acetone | Polar Aprotic | Soluble | Strong dipole-dipole interactions. |
| Acetonitrile | Polar Aprotic | Soluble | Strong dipole-dipole interactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Good balance of polarity for dissolution. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Highly polar; effective for a wide range of compounds. |
| Dichloromethane (DCM) | Moderately Polar | Soluble | Effective at dissolving moderately polar organic solids. |
| Toluene | Nonpolar (Aromatic) | Soluble | Favorable π-stacking interactions with the benzene ring. |
| Hexane | Nonpolar (Aliphatic) | Sparingly Soluble / Insoluble | Mismatch in polarity; polar groups hinder dissolution. |
Experimental Protocol for Quantitative Solubility Determination
While theoretical predictions are valuable, empirical determination is essential for accurate process development. The Saturation Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and is endorsed by regulatory bodies like the OECD and included in pharmacopeial guidelines.[8][9][10][11]
Principle
An excess amount of the solid solute is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound under those conditions.[9][10]
Step-by-Step Methodology: Saturation Shake-Flask Method
-
Preparation:
-
Ensure the this compound is of high purity (≥99% is recommended) and the chosen solvents are of analytical or HPLC grade.
-
Accurately weigh an amount of the compound that is known to be in excess of its expected solubility and add it to a series of glass vials (e.g., 20 mL scintillation vials). A separate vial is used for each solvent.
-
Causality: Using an excess of solid ensures that a saturated solution is formed and remains in equilibrium with the undissolved solid phase.[10]
-
-
Equilibration:
-
Add a precise volume of the selected solvent (e.g., 5 or 10 mL) to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant-temperature shaker bath, preferably set to 20°C or 25°C for standardized measurements.[11] The temperature must be controlled rigorously (± 0.5°C).[12]
-
Agitate the vials at a constant, moderate speed for a predetermined period, typically 24 to 48 hours. Preliminary tests can establish the minimum time required to reach equilibrium.[11]
-
Causality: Prolonged agitation at a controlled temperature ensures that the system reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[9]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for a short period (e.g., 1-2 hours) to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean analysis vial.
-
Causality: Filtration is a critical step to remove all undissolved microparticles, which would otherwise lead to an overestimation of the solubility.[8]
-
-
Quantification:
-
Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.[8][13][14]
-
Causality: A validated analytical method with a proper calibration curve ensures the accurate and reproducible quantification of the dissolved solute concentration.[12]
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in standard units, such as mg/mL, g/L, or mol/L.
-
Self-Validation and Trustworthiness
To ensure the trustworthiness of the results, the protocol should include:
-
Time-to-Equilibrium Study: For a new compound, take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer increases over time.
-
Purity Confirmation: The purity of the solid material should be confirmed before and after the experiment to ensure no degradation occurred.
-
Triplicate Measurements: Each solubility determination should be performed in triplicate to assess the precision and reliability of the method.
Visualization of Experimental Workflow
A clear visual representation of the experimental process ensures protocol adherence and enhances understanding.
Caption: Workflow for the Saturation Shake-Flask solubility determination method.
Conclusion
While extensive published quantitative data on the solubility of this compound is limited, a robust solubility profile can be predicted based on its molecular structure and the fundamental principle of "like dissolves like." It is expected to exhibit low solubility in water, moderate to high solubility in polar organic solvents (alcohols, ketones, ethers), and good solubility in aromatic solvents like toluene. For precise and reliable data essential for process chemistry and pharmaceutical development, this guide provides an authoritative, step-by-step experimental protocol based on the industry-standard shake-flask method. By combining theoretical understanding with rigorous experimental practice, researchers can confidently and effectively utilize this versatile chemical intermediate.
References
- What Affects Solubility Of Organic Compounds?Chemistry For Everyone - YouTube.
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- Revision of USP Chapter <1236> Solubility Measurements Published for Comments.ECA Academy.
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.ResearchGate.
- USP <1236>: Solubility Measurements Chapter.Biorelevant.com.
- OECD 105 - Water Solubility Test at 20°C.Analytice.
- An In-depth Technical Guide to the Physical Properties of Methyl 4-formylbenzoate.Benchchem.
- USP: Proposed Addition to Chapter <1236> Solubility Measurements.gmp-compliance.org.
- Technical Note: Solubility Measurements.pformulatech.com.
- solubility experimental methods.pptx.Slideshare.
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- 3.2 Solubility – Introductory Organic Chemistry.Open Oregon Educational Resources.
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- Methyl 4-Formylbenzoate | C9H8O3 | CID 15294.PubChem.
- What factors affect solubility?AAT Bioquest.
- SAFETY DATA SHEET - Methyl 4-formylbenzoate.Fisher Scientific.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.ijrpls.com.
- CAS No.74733-23-6,this compound Suppliers.LookChem.
- An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for Methyl 4-formylbenzoate.Benchchem.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.Lund University Publications.
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Methodological & Application
Synthesis of Methyl 4-formylbenzoate via Fischer Esterification: An Application Note and Detailed Protocol
Abstract: This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of methyl 4-formylbenzoate from 4-formylbenzoic acid using the Fischer esterification reaction. Methyl 4-formylbenzoate is a critical bifunctional building block in the synthesis of fine chemicals and active pharmaceutical ingredients.[1] This document elucidates the underlying reaction mechanism, offers a step-by-step experimental procedure, details methods for product purification and characterization, and emphasizes critical safety considerations. The content is tailored for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction: The Strategic Importance of Fischer Esterification
The Fischer-Speier esterification, a cornerstone of organic synthesis first described in 1895, is the acid-catalyzed reaction between a carboxylic acid and an alcohol to yield an ester and water.[2] Its enduring relevance stems from its operational simplicity and cost-effectiveness, particularly for large-scale preparations.[3] The reaction is a reversible, equilibrium-driven process.[3][4] To achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by removing water as it is formed.[5]
In this application, we focus on the synthesis of methyl 4-formylbenzoate. This molecule is of significant interest due to its two distinct functional groups: an aldehyde and a methyl ester. This bifunctionality allows for a diverse range of subsequent chemical transformations, making it a valuable intermediate in the production of fluorescent whitening agents and other specialty chemicals.[6] The protocol described herein employs methanol in excess and a strong acid catalyst to efficiently convert 4-formylbenzoic acid to its corresponding methyl ester.
The Reaction Mechanism: A Step-by-Step Walkthrough
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.[5] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][3]
The key mechanistic steps are as follows:
-
Protonation of the Carbonyl Oxygen: The catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[7]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol (methanol) attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer results in the formation of a good leaving group (water).[3]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[3]
Caption: Mechanism of Fischer Esterification.
Experimental Protocol
This protocol details the synthesis of methyl 4-formylbenzoate under standard laboratory reflux conditions.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 4-Formylbenzoic acid | ≥97% | Sigma-Aldrich | Starting material. |
| Methanol (Anhydrous) | ACS Grade | Fisher Scientific | Serves as reactant and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) | J.T. Baker | Catalyst.[8] |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | LabChem | For neutralization. |
| Diethyl Ether | ACS Grade | VWR | For extraction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Acros Organics | Drying agent. |
| Deionized Water | --- | --- | --- |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Melting point apparatus
-
FTIR and NMR spectrometers
Step-by-Step Procedure
The entire workflow, from reaction setup to product isolation, is a sequential process designed to maximize yield and purity.
Sources
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- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
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- 7. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]
- 8. epawebapp.epa.ie [epawebapp.epa.ie]
One-Pot Synthesis of Methyl 4-formylbenzoate: A Detailed Protocol and Scientific Guide
Introduction: The Synthetic Versatility of Methyl 4-formylbenzoate
Methyl 4-formylbenzoate (MFB) is a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry, materials science, and fine chemical synthesis.[1][2] Its structure, featuring both a reactive aldehyde and a methyl ester, renders it a valuable intermediate for the construction of complex molecular architectures.[1] The aldehyde group is amenable to a wide array of transformations, including reductive aminations, Wittig reactions, and condensations to form Schiff bases and chalcones, while the ester moiety provides a handle for hydrolysis, amidation, or transesterification.[3] This unique combination of reactive sites makes MFB a sought-after building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2] Notably, it serves as a precursor for novel antioxidant compounds and as an intermediate in the synthesis of fluorescent whitening agents.[3][4]
This application note provides a comprehensive, field-proven protocol for the one-pot synthesis of Methyl 4-formylbenzoate. The primary focus is a robust and scalable acid-catalyzed esterification of 4-formylbenzoic acid. Additionally, we will delve into the broader synthetic context, including the industrial origins of MFB from p-xylene, to provide a deeper understanding of its chemical lifecycle.
Physicochemical Properties of Methyl 4-formylbenzoate
A thorough understanding of the physical and chemical properties of the target compound is paramount for its successful synthesis, purification, and handling.
| Property | Value | Reference(s) |
| CAS Number | 1571-08-0 | [1] |
| Molecular Formula | C₉H₈O₃ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| Appearance | White powder or needles | [1] |
| Melting Point | 56-63 °C | [1] |
| Boiling Point | 264-266 °C | [1] |
| Solubility | Insoluble in water | [1] |
| Density | 1.2 g/cm³ at 20 °C | [5] |
One-Pot Synthesis via Fischer Esterification: A Validated Protocol
The most direct and reliable laboratory-scale, one-pot synthesis of Methyl 4-formylbenzoate is the Fischer esterification of 4-formylbenzoic acid.[1] This classic reaction involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[4] In this case, 4-formylbenzoic acid is reacted with an excess of methanol, which also serves as the solvent, in the presence of a catalytic amount of a strong acid like p-toluenesulfonic acid.[1]
Reaction Scheme
Caption: Fischer esterification of 4-formylbenzoic acid.
Causality in Experimental Design
-
Excess Methanol : The use of methanol as the solvent ensures it is present in large excess, driving the equilibrium of the reversible Fischer esterification towards the product side, in accordance with Le Châtelier's principle.
-
Acid Catalyst : A strong acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.
-
Elevated Temperature and Pressure : The reaction is typically conducted at elevated temperatures and, in this high-yield protocol, under pressure.[1] This increases the reaction rate and helps to achieve a high conversion within a reasonable timeframe. The sealed pressure reactor prevents the loss of volatile methanol at temperatures above its boiling point.[1]
Detailed Experimental Protocol
This protocol is designed for scalability and high purity.[1]
Materials and Reagents:
-
4-Formylbenzoic acid (purified, 98.5%)
-
Anhydrous methanol
-
p-Toluenesulfonic acid
-
Sodium bicarbonate
-
Deionized water
Equipment:
-
2L corrosion-resistant pressure reactor with stirring mechanism
-
Distillation apparatus
-
Vacuum filtration setup (e.g., Büchner funnel and flask)
-
Drying oven or vacuum desiccator
Procedure:
Part 1: Reaction Setup and Execution
-
To a 2L corrosion-resistant pressure reactor, add 400g of purified 4-formylbenzoic acid, 1200g of anhydrous methanol, and 5g of p-toluenesulfonic acid.[1][6]
-
Seal the reactor and purge with nitrogen gas for approximately 3 minutes to create an inert atmosphere.[1]
-
Initiate stirring and heat the mixture to a temperature of 118-120°C. The pressure within the reactor will rise to approximately 0.5-0.75 MPa.[1]
-
Maintain these conditions for 5 hours to ensure the reaction proceeds to completion.[1]
-
After the reaction period, cool the reactor to 30°C.[1]
Part 2: Isolation of Crude Product
-
Discharge the reaction mixture from the reactor. If any solid impurities are present, filter the mixture.
-
Set up a distillation apparatus and distill the mixture to recover the excess methanol.
-
The remaining liquid is the crude Methyl 4-formylbenzoate, which should be discharged while still hot.[1]
Part 3: Purification
-
In a separate 2000ml three-necked flask, prepare a solution by dissolving 20g of sodium bicarbonate in 1200ml of water at room temperature.[1]
-
In another vessel, dissolve 95g of the crude Methyl 4-formylbenzoate in 120g of an 80% methanol-water solution, gently heating to 50°C to ensure complete dissolution.[1]
-
Slowly add the hot sodium bicarbonate solution to the dissolved crude product with continuous, vigorous stirring.[1] The sodium bicarbonate neutralizes any remaining acidic catalyst and unreacted carboxylic acid.
-
Cool the mixture, which will cause the purified product to precipitate.
-
Collect the resulting precipitate by vacuum filtration.[1]
-
Wash the filter cake thoroughly with deionized water to remove any residual salts and impurities.
-
Dry the purified product under vacuum at 40-44°C to obtain the final Methyl 4-formylbenzoate as a white crystalline solid.[1]
Quantitative Summary
| Parameter | Value | Reference(s) |
| Starting Material | 4-Formylbenzoic acid | [1] |
| Reagent | Anhydrous Methanol | [1] |
| Catalyst | p-Toluenesulfonic acid | [1] |
| Reaction Temperature | 118-120 °C | [1] |
| Reaction Pressure | 0.5-0.75 MPa | [1] |
| Reaction Time | 5 hours | [1] |
| Crude Yield | ~98% | [1] |
| Purity (after purification) | >97.5% | [1] |
Broader Synthetic Landscape: From p-Xylene to MFB
While the Fischer esterification of 4-formylbenzoic acid is a highly practical laboratory synthesis, it is important for the research scientist to understand the industrial provenance of this starting material. Methyl 4-formylbenzoate is a significant byproduct in the production of dimethyl terephthalate (DMT), which itself originates from the oxidation of p-xylene.[7] The overall transformation from p-xylene to MFB can be conceptualized as a multi-step, one-pot process, though it presents significant challenges in selectivity.
Conceptual One-Pot Pathway
Caption: Conceptual oxidation pathway from p-xylene.
The industrial oxidation of p-xylene is a complex free-radical chain reaction, typically catalyzed by cobalt and manganese salts in the presence of a bromide promoter.[8] The goal is usually to produce terephthalic acid.[8] However, the oxidation proceeds through several intermediates, including p-toluic acid and 4-carboxybenzaldehyde (an isomer of 4-formylbenzoic acid).[9] Stopping the oxidation selectively at the aldehyde stage is challenging, as aldehydes are readily oxidized to carboxylic acids under these conditions.[8] Therefore, MFB is often isolated as a byproduct from the esterification of the crude oxidation mixture.[7]
Safety and Handling
Methyl 4-formylbenzoate is an irritant and should be handled with appropriate personal protective equipment (PPE).
-
Handling : Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection. Avoid generating dust. Wash hands thoroughly after handling.
-
Storage : Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.
-
First Aid : In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.
Conclusion
This application note has provided a detailed, reliable, and scalable one-pot protocol for the synthesis of Methyl 4-formylbenzoate via the Fischer esterification of 4-formylbenzoic acid. By explaining the rationale behind the experimental design and providing a comprehensive step-by-step procedure, researchers can confidently reproduce this synthesis. Furthermore, the discussion of the broader synthetic context from industrial feedstocks like p-xylene offers a more complete scientific understanding of this valuable chemical intermediate. Adherence to the outlined safety protocols is essential for the safe execution of this synthesis.
References
- Kim, K., Ryu, Y., & Kim, S.-C. (2014).
- BenchChem. (2025).
- BenchChem. (2025).
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- Li, Y., et al. (2019). One-step highly selective oxidation of p-xylene to 4-hydroxymethylbenzoic acid over Cu-MOF catalysts under mild conditions.
- PrepChem.com. (n.d.).
- Tomas, R. A. F., et al. (2023). p-Xylene Oxidation to Terephthalic Acid: New Trends. PMC - NIH.
- MDPI. (n.d.). Selective Formation of Para-Xylene by Methanol Aromatization over Phosphorous Modified ZSM-5 Zeolites.
- Eawag-BBD. (1997).
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- Apollo Scientific. (2023).
- Wikipedia. (n.d.). p-Toluic acid.
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Application Notes and Protocols: Methyl 4-formyl-2-methylbenzoate as a Strategic Precursor for the Synthesis of Angiotensin II Receptor Blockers
Authored by: Senior Application Scientist, Pharmaceutical Development Division
Abstract
Angiotensin II Receptor Blockers (ARBs), commonly known as 'sartans', represent a cornerstone in the management of hypertension and cardiovascular diseases.[1][2][3] Their therapeutic efficacy hinges on the selective antagonism of the angiotensin II type 1 (AT₁) receptor, which directly mitigates vasoconstriction and lowers blood pressure.[4][5] A common structural feature in many potent ARBs is a substituted biphenyl scaffold, which correctly orients the acidic pharmacophore (typically a tetrazole or carboxylic acid) to interact with the receptor.[6][7] This document provides a detailed technical guide on the strategic use of Methyl 4-formyl-2-methylbenzoate (CAS: 74733-23-6) as a versatile and economically significant precursor for constructing the critical biphenyl core of several leading ARB drugs, with a particular focus on the synthesis of a key intermediate for Telmisartan.
Introduction: The Role of ARBs and the Biphenyl Core
The renin-angiotensin system (RAS) is a critical regulator of blood pressure. Angiotensin II, the primary active peptide of this system, exerts its potent vasoconstrictive effects by binding to the AT₁ receptor.[3] ARBs function by competitively blocking this interaction, leading to vasodilation and a reduction in blood pressure.[5] This class of drugs, which includes well-known agents like Losartan, Valsartan, Olmesartan, and Telmisartan, is widely prescribed for hypertension, diabetic nephropathy, and congestive heart failure.[1][2]
The molecular architecture of most sartan drugs is characterized by a biphenyl "backbone". This structural motif serves as a rigid spacer, optimally positioning a terminal acidic group (like a tetrazole or carboxylic acid) to engage with key residues in the AT₁ receptor binding pocket. The synthesis of this biphenyl core is, therefore, a pivotal sequence in the manufacturing of these Active Pharmaceutical Ingredients (APIs).
Mechanism of Action: AT₁ Receptor Blockade
The following diagram illustrates the place of ARBs within the Renin-Angiotensin System.
Caption: Mechanism of ARB action within the Renin-Angiotensin System.
Strategic Importance of this compound
This compound is an ideal precursor for the synthesis of the biphenyl core of ARBs for several key reasons:
-
Orthogonally Protected Functionalities: It possesses three distinct functional groups: a methyl ester, a formyl (aldehyde) group, and a methyl group. The ester can be hydrolyzed to a carboxylic acid, the formyl group is a versatile handle for various transformations including oxidation or reductive amination, and the tolyl-methyl group can be selectively halogenated (e.g., brominated) to enable subsequent alkylation reactions.
-
Activation for Cross-Coupling: The aromatic ring can be readily converted into a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a highly efficient method for forming the crucial C-C bond of the biphenyl system.[8][9]
-
Cost-Effectiveness: It serves as an economical starting point for building complex biphenyl intermediates, avoiding the use of more expensive, pre-formed biphenyl starting materials.
The primary strategy involves using this molecule as one half of the biphenyl system in a Suzuki coupling reaction to generate a key intermediate, such as 4'-Methylbiphenyl-2-carbonitrile (OTBN) or a functionalized derivative thereof, which are central to the synthesis of many sartans.
Synthesis of a Key Biphenyl Intermediate for Telmisartan
This section details a robust protocol for the synthesis of Methyl 4'-methylbiphenyl-2-carboxylate , a direct precursor to the biphenyl moiety required for Telmisartan synthesis. The core of this process is a Suzuki-Miyaura cross-coupling reaction.
Workflow for Intermediate Synthesis
Caption: Synthetic workflow from precursor to a Telmisartan intermediate.
Protocol 1: Synthesis of Methyl 4'-methylbiphenyl-2-carboxylate via Suzuki Coupling
This protocol outlines the synthesis of the biphenyl core. It assumes the conversion of this compound to its corresponding boronic ester derivative as a preliminary step, a standard transformation in organic synthesis. The focus here is on the pivotal C-C bond formation.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| Methyl 4-(pinacolboronate)-2-methylbenzoate | Synthesis Grade | Sigma-Aldrich | Derived from the topic precursor. |
| Methyl 2-bromobenzoate | ReagentPlus®, 99% | Sigma-Aldrich | The coupling partner. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Strem Chemicals | Palladium(0) catalyst. Handle under inert atmosphere. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific | Base for the reaction. |
| Toluene | Anhydrous, 99.8% | Acros Organics | Solvent. |
| Ethanol | 200 Proof, Absolute | Decon Labs | Co-solvent. |
| Deionized Water | N/A | In-house | Degassed prior to use. |
| Ethyl Acetate | HPLC Grade | VWR | For extraction. |
| Brine (Saturated NaCl solution) | N/A | In-house | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore | For drying. |
Experimental Procedure
Causality and Rationale: The Suzuki-Miyaura reaction is a robust and high-yielding method for biaryl synthesis.[8][9] The palladium(0) catalyst is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base (Na₂CO₃) is required to activate the boronic ester for the transmetalation step. A mixed solvent system (Toluene/Ethanol/Water) is often used to ensure all components, including the inorganic base and organic substrates, remain in solution.
-
Reaction Setup:
-
To a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add Methyl 4-(pinacolboronate)-2-methylbenzoate (27.8 g, 100 mmol, 1.0 eq).
-
Add Methyl 2-bromobenzoate (23.6 g, 110 mmol, 1.1 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (2.31 g, 2 mmol, 0.02 eq).
-
Expertise Note: The quality of the palladium catalyst is critical for reaction efficiency. Ensure it has been stored properly under an inert atmosphere to prevent oxidation to inactive Pd(II) species.
-
-
Solvent and Base Addition:
-
Under a positive flow of nitrogen, add Toluene (200 mL) and Ethanol (50 mL). Stir the mixture to obtain a suspension.
-
In a separate beaker, dissolve Sodium Carbonate (26.5 g, 250 mmol, 2.5 eq) in degassed deionized water (100 mL).
-
Add the aqueous sodium carbonate solution to the reaction flask via an addition funnel.
-
-
Reaction Execution:
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 6-8 hours.
-
Trustworthiness Note: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC would be 9:1 Hexane:Ethyl Acetate. The disappearance of the starting materials indicates reaction completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. The layers will separate.
-
Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 100 mL).
-
Combine all organic layers. Wash sequentially with deionized water (150 mL) and then brine (150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
Downstream Conversion to Telmisartan Precursor
The product from Protocol 1, Methyl 4'-methylbiphenyl-2-carboxylate, is then advanced toward the final alkylating agent used in Telmisartan synthesis. This involves two key transformations:
-
Benzylic Bromination: The methyl group on the biphenyl ring is selectively brominated using N-Bromosuccinimide (NBS) and a radical initiator like AIBN (Azobisisobutyronitrile). This installs the reactive handle needed for alkylation.
-
Ester Hydrolysis: The methyl ester is saponified to the corresponding carboxylic acid, which is the required functionality for the final Telmisartan molecule. This step is typically performed after the alkylation of the bis-benzimidazole core.[5]
The resulting intermediate, typically 4'-(bromomethyl)biphenyl-2-carboxylic acid (often protected as a tert-butyl ester), is then used to alkylate the pre-formed bis-benzimidazole moiety, leading directly to the Telmisartan scaffold.[1][3][5]
Conclusion
This compound is a highly valuable and versatile precursor in the synthesis of Angiotensin II Receptor Blockers. Its array of functional groups allows for strategic and sequential modifications, making it an ideal starting point for the construction of complex biphenyl intermediates. The detailed Suzuki-Miyaura coupling protocol demonstrates a robust and efficient method to form the core biphenyl structure, which is the gateway to the synthesis of blockbuster drugs like Telmisartan. This application note provides researchers and drug development professionals with the foundational knowledge and a validated protocol to leverage this key starting material in the industrial production of sartans.
References
- Mehta, G. N., & Patel, Y. K. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(3), 461-467. [URL: https://www.rjpbcs.com/pdf/2010_1(3)/.pdf]
- Reddy, P. V., et al. (2008). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry, 20(4), 2769-2772. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=20_4_22]
- Mayo Clinic. (2023). Angiotensin II receptor blockers. [URL: https://www.mayoclinic.org/diseases-conditions/high-blood-pressure/in-depth/angiotensin-ii-receptor-blockers/art-20045009]
- British Heart Foundation. (n.d.). Angiotensin receptor blockers (ARBs). [URL: https://www.bhf.org.uk/informationsupport/heart-matters-magazine/medical/drug-cabinet/angiotensin-receptor-blockers]
- Gurk-Turner, C. (2001). Angiotensin II receptor blockers. Proceedings (Baylor University. Medical Center), 14(3), 269–273. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1305886/]
- Meti, G., et al. (2017). Synthesis of Tetrazole Regioisomers of Biphenyl as ACE Inhibitors. Journal of Applicable Chemistry, 6(3), 403-411. [URL: https://www.isaacpub.org/images/paper/jac_10.21767_2278-3891.100067.pdf]
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- Patel, P. N., et al. (2011). A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. Organic Process Research & Development, 15(4), 855-861. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3147986/]
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- Agelis, G., et al. (2017). Rational Drug Design and Synthesis of Molecules Targeting the Angiotensin II Type 1 and Type 2 Receptors. Molecules, 22(7), 1049. [URL: https://www.mdpi.com/1420-3049/22/7/1049]
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- AOBChem. (n.d.). This compound. [URL: https://www.aobchem.com/product/33011.html]
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- Cini, E., et al. (2002). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. U.S. Patent No. 6,433,214. [URL: https://patents.google.
- Yan, Z., et al. (2015). Synthesis of a novel angiotensin II receptor antagonist olmesartan medoxomil. Research on Chemical Intermediates, 41(10), 7329-7336. [URL: https://www.researchgate.net/publication/264821617_Synthesis_of_a_novel_angiotensin_II_receptor_antagonist_olmesartan_medoxomil]
- SIPO. (2012). Synthetic method for sartan drug intermediate and application of intermediate. CN Patent 102863398A. [URL: https://patents.google.
- KRKA. (2006). A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'-hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists. EP Patent 1871764A1. [URL: https://patents.google.
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Application Notes and Protocols: The Strategic Use of Methyl 4-formyl-2-methylbenzoate in Heterocyclic Synthesis
Introduction: A Versatile Bifunctional Building Block
In the landscape of medicinal chemistry and materials science, the strategic design of synthetic pathways hinges on the availability of versatile chemical building blocks. Methyl 4-formyl-2-methylbenzoate (MFMB), CAS No. 74733-23-6, is one such reagent of increasing importance.[1][2] Its structure is deceptively simple, yet it harbors a unique combination of functionalities: a reactive aldehyde group, a sterically influential ortho-methyl group, and a methyl ester that can serve as a synthetic handle for further derivatization. This trifecta of features makes MFMB an excellent starting material for constructing a diverse array of complex heterocyclic compounds, which form the backbone of numerous active pharmaceutical ingredients (APIs).[3]
This guide provides an in-depth exploration of MFMB's application in heterocyclic synthesis. We move beyond simple reaction schemes to dissect the causality behind protocol design, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, grounded in authoritative literature, and illustrative of the broader potential of this valuable reagent.
Section 1: Synthesis of Vinyl-Substituted Quinolines via Perkin Reaction
The quinoline scaffold is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities.[4][5] The Perkin reaction, a classic method for forming α,β-unsaturated aromatic acids, can be expertly adapted to create complex vinyl-bridged quinoline systems using MFMB.[6][7]
Mechanistic Insight & Rationale
The Perkin reaction involves the aldol-type condensation of an aromatic aldehyde with an acid anhydride, catalyzed by the alkali salt of the corresponding acid.[7][8] In this application, we utilize a variation where the active methylene group is part of a substituted quinoline. The reaction proceeds through several key steps:
-
Enolate Formation: Acetic anhydride, often used in excess to serve as the solvent, reacts with an active methylene group (on the 2-methylquinoline) under high heat to form an enolate intermediate.
-
Aldol Condensation: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde group on MFMB.
-
Dehydration: The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form a stable, conjugated C=C double bond.
The choice of acetic anhydride is critical; it not only acts as a reactant but also as a dehydrating agent, driving the reaction towards the unsaturated product.[6] The high temperature (423 K or 150 °C) is necessary to overcome the activation energy for enolate formation and the subsequent condensation.
Experimental Protocol: Synthesis of Methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]-2-methylbenzoate
This protocol is adapted from a reported procedure for the synthesis and crystallographic analysis of the title compound.[6][9]
Materials:
-
2-Methyl-8-hydroxyquinoline (1.59 g, 10 mmol)
-
This compound (MFMB) (1.78 g, 10 mmol)
-
Acetic Anhydride (20 mL)
-
Dimethylformamide (DMF) (30 mL)
-
Triethylamine (1 g, 10 mmol)
-
Ice-water bath
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-methyl-8-hydroxyquinoline (10 mmol) and this compound (10 mmol).
-
Reagent Addition: Add acetic anhydride (20 mL) to the mixture.
-
Heating: Stir the mixture vigorously at 150 °C (423 K) for 12 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After cooling to room temperature, carefully pour the reaction mixture into 150 mL of an ice-water slurry. Stir for 1-2 hours to precipitate the crude product and hydrolyze excess acetic anhydride.
-
Filtration: Collect the resulting solid by vacuum filtration.
-
Purification (Step 1): The initial solid may contain acetylated intermediates. To hydrolyze these, dissolve the solid in DMF (30 mL), add triethylamine (10 mmol), and stir the mixture for 3 hours at 135 °C (408 K).[6]
-
Workup and Purification (Step 2): After cooling, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate (3:1) solvent system to yield the pure product.[9]
| Reactant A | Reactant B | Conditions | Product | Yield |
| 2-Methyl-8-hydroxyquinoline | MFMB | Acetic Anhydride, 150 °C, 12h | Methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]-2-methylbenzoate | Not explicitly reported, but sufficient for characterization[6] |
Section 2: Application in Multicomponent Reactions (MCRs) for Fused Heterocycles
Multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules in a single, highly convergent step.[10][11] The aldehyde functionality of MFMB makes it an ideal candidate for isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR), to generate diverse molecular scaffolds.[12]
Mechanistic Insight & Rationale: Ugi 4-CR for Benzodiazepine Synthesis
The Ugi reaction classically combines an aldehyde, an amine, a carboxylic acid, and an isocyanide.[12] By strategically choosing the inputs, complex, fused heterocyclic systems can be assembled. For instance, a plausible route to a 1,4-benzodiazepine scaffold—a privileged structure in central nervous system therapeutics—involves an Ugi reaction followed by a deprotection/cyclization cascade.[13]
-
Iminium Ion Formation: The reaction initiates with the condensation of the amine (e.g., an aminophenylketone) and the aldehyde (MFMB) to form an iminium ion.
-
α-Addition: The nucleophilic isocyanide attacks the iminium ion, forming a nitrilium ion intermediate.
-
Acyl-Transfer: The carboxylate component intercepts the nitrilium ion, leading to an O-acylated intermediate.
-
Mumm Rearrangement: A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the stable Ugi product, an α-acetamido carboxamide derivative.
-
Post-Condensation Modification: If a protecting group (e.g., Boc) is used on one of the components, its removal can trigger a spontaneous intramolecular cyclization to form the final fused heterocycle.[14]
Representative Protocol: Two-Step Synthesis of a 1,4-Benzodiazepine Scaffold
This generalized protocol illustrates a powerful strategy for synthesizing diverse benzodiazepine libraries, based on established methodologies using similar building blocks.[13][14]
Materials:
-
This compound (MFMB) (1.0 eq)
-
2-Aminobenzophenone (1.0 eq)
-
N-Boc-glycine (1.0 eq)
-
tert-Butyl isocyanide (1.1 eq)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Ugi Reaction: To a solution of 2-aminobenzophenone (1.0 eq) in methanol, add N-Boc-glycine (1.0 eq), this compound (1.0 eq), and finally tert-butyl isocyanide (1.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor completion by TLC.
-
Upon completion, concentrate the mixture under reduced pressure. The crude Ugi product can be purified by silica gel chromatography or used directly in the next step.
-
Deprotection and Cyclization: Dissolve the crude Ugi product in dichloromethane (DCM). Add trifluoroacetic acid (TFA, ~10-20% v/v) and stir at room temperature for 2-4 hours until the Boc protecting group is fully cleaved (monitored by TLC).
-
Workup: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the final benzodiazepine product by column chromatography on silica gel.
| Aldehyde | Amine | Acid | Isocyanide | Product Class |
| MFMB | 2-Aminobenzophenone | N-Boc-glycine | t-Butyl isocyanide | 1,4-Benzodiazepine |
| MFMB | Substituted anilines | Amino acids | Various isocyanides | Diverse α-amido carboxamides |
Section 3: Synthesis of Fused Oxadiazoles via Hydrazone Intermediates
1,3,4-Oxadiazoles are another important class of heterocycles known for a wide spectrum of biological activities. A reliable method for their synthesis involves the reaction of an aldehyde with a carbohydrazide to form a hydrazone, followed by oxidative cyclization. While the specific use of MFMB is not widely documented for this transformation, a protocol using the closely related Methyl 4-formylbenzoate provides a robust and adaptable template.[15]
Mechanistic Insight & Rationale
The conversion is a two-step process where the aldehyde of MFMB is the key reactive site:
-
Hydrazone Formation: This is a classic condensation reaction between the aldehyde (MFMB) and a hydrazide (e.g., isoquinoline-3-carbohydrazide). The reaction is typically refluxed in an alcohol like methanol, often with a catalytic amount of acid, to form the N-acylhydrazone intermediate.
-
Oxidative Cyclization: The hydrazone is then treated with an oxidizing agent, such as (diacetoxyiodo)benzene (DIB), which facilitates an intramolecular cyclodehydration. This step forges the C-O bond of the oxadiazole ring, resulting in the stable, aromatic 1,3,4-oxadiazole system.
The choice of DIB is advantageous as it is a mild and effective hypervalent iodine oxidant that functions well at room temperature.[15]
Experimental Protocol: Synthesis of a Fused 1,3,4-Oxadiazole
This protocol is adapted from a procedure using Methyl 4-formylbenzoate and is expected to perform similarly with MFMB.[15]
Materials:
-
A suitable carbohydrazide (e.g., isoquinoline-3-carbohydrazide) (1.0 eq)
-
This compound (MFMB) (1.0 eq)
-
Methanol (MeOH)
-
(Diacetoxyiodo)benzene (DIB or PhI(OAc)₂) (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
Part A: Synthesis of the Hydrazone Intermediate
-
Dissolve the carbohydrazide (1.0 eq) in methanol.
-
Add a solution of MFMB (1.0 eq) in methanol to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature. The precipitated hydrazone intermediate is typically a solid.
-
Filter the solid and wash with cold methanol. The product is often pure enough to be used in the next step without further purification.
Part B: Synthesis of the 1,3,4-Oxadiazole
-
Suspend the hydrazone intermediate (1.0 eq) in dichloromethane (DCM).
-
Add (diacetoxyiodo)benzene (1.1 eq) to the suspension at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, as monitored by TLC.
-
Upon completion, wash the mixture with a saturated solution of NaHCO₃ followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure oxadiazole.
| Aldehyde | Hydrazide | Oxidant | Product Class |
| MFMB | Isoquinoline-3-carbohydrazide | DIB | Isoquinoline-fused Oxadiazole |
| MFMB | Benzoic hydrazide | DIB | Phenyl-substituted Oxadiazole |
Conclusion
This compound is a powerful and versatile reagent for the synthesis of diverse and complex heterocyclic frameworks. Its aldehyde group provides a reliable entry point for classic condensation reactions, modern multicomponent strategies, and multi-step sequences. The presence of the ortho-methyl and para-ester groups offers additional opportunities for fine-tuning steric and electronic properties and for late-stage functionalization. The protocols and strategies outlined in this guide demonstrate the potential of MFMB to accelerate the discovery and development of novel chemical entities in pharmaceuticals and materials science.
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He, L., Liu, Y.-F. & Wang, L.-Y. (2012). Crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3139. [Link]
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He, L., Liu, Y.-F. & Wang, L.-Y. (2012). Crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate. IUCrData, 68(11), o3139. [Link]
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Introduction: The Strategic Role of Methyl 4-formyl-2-methylbenzoate
An In-Depth Guide to Palladium-Catalyzed Reactions with Methyl 4-formyl-2-methylbenzoate
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of palladium-catalyzed reactions involving this compound. This versatile building block, characterized by its aldehyde and methyl ester functionalities, serves as both a valuable product of palladium-catalyzed synthesis and a substrate for subsequent transformations.[1] This guide elucidates the causality behind experimental choices, provides validated protocols, and grounds all claims in authoritative literature.
This compound (CAS No. 74733-23-6) is a bifunctional aromatic compound widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its structure, featuring both an electrophilic aldehyde and a less reactive methyl ester, allows for selective and diverse chemical transformations. Palladium catalysis, a cornerstone of modern organic synthesis, offers a powerful toolkit for reactions involving this molecule.[4]
A critical understanding of this substrate's reactivity is paramount. This compound itself lacks the typical leaving groups (e.g., halides, triflates) necessary for common cross-coupling reactions like Suzuki, Heck, or Sonogashira. Therefore, its utility in palladium catalysis is twofold:
-
As a Synthetic Target: It can be efficiently synthesized via palladium-catalyzed carbonylation of an appropriately substituted aryl halide or triflate.
-
As a Reactive Substrate: Its aldehyde group can be selectively transformed using palladium-catalyzed reactions, most notably hydrogenation. For cross-coupling reactions, it must first be derivatized to introduce a suitable leaving group.
This guide is structured to explore both of these strategic applications, providing both the foundational theory and practical, step-by-step protocols.
Part 1: Synthesis via Palladium-Catalyzed Carbonylation
One of the most elegant methods for introducing a carbonyl group, such as the ester in this compound, is through palladium-catalyzed carbonylation.[5][6] This reaction class serves as a powerful tool for converting aryl halides or their equivalents into carboxylic acid derivatives using carbon monoxide (CO).[7]
Mechanistic Rationale
The catalytic cycle for alkoxycarbonylation typically begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. This is followed by the insertion of carbon monoxide into the resulting Aryl-Pd(II) bond. The final step is the nucleophilic attack by an alcohol (in this case, methanol) to form the desired ester product and regenerate the active Pd(0) catalyst upon reductive elimination. The choice of ligand is crucial for stabilizing the palladium intermediates and promoting the key steps of the cycle.
Below is a diagram illustrating the generally accepted catalytic cycle for palladium-catalyzed alkoxycarbonylation.
Caption: Catalytic cycle for Pd-catalyzed alkoxycarbonylation.
Protocol 1: Synthesis of this compound from Methyl 4-bromo-2-methylbenzoate
This protocol describes a representative procedure for the carbonylative synthesis of the target molecule from a logical precursor, Methyl 4-bromo-2-methylbenzoate. Phenyl formate can be used as a safer alternative to gaseous carbon monoxide.[8]
Materials:
-
Methyl 4-bromo-2-methylbenzoate
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp) or similar phosphine ligand
-
Phenyl formate
-
Triethylamine (NEt₃)
-
Anhydrous acetonitrile (MeCN)
-
Argon gas supply
Procedure:
-
Reactor Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-bromo-2-methylbenzoate (1.0 mmol, 229 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and dppp (0.025 mmol, 10.3 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous MeCN (5 mL), followed by triethylamine (2.0 mmol, 0.28 mL) and phenyl formate (1.5 mmol, 0.18 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Part 2: Selective Hydrogenation of the Aldehyde Functionality
With two carbonyl groups present, selective transformation is key. The aldehyde group in this compound is significantly more reactive towards reduction than the methyl ester. Palladium-catalyzed hydrogenation is a highly efficient and selective method for converting the aldehyde to a primary alcohol, yielding Methyl 4-(hydroxymethyl)-2-methylbenzoate, a valuable synthetic intermediate.[9]
Rationale and Catalyst Choice
Heterogeneous palladium catalysts, particularly palladium on carbon (Pd/C), are widely used for the hydrogenation of aldehydes due to their high activity, selectivity, and ease of removal (filtration) from the reaction mixture.[10][11] The reaction proceeds under mild conditions, often with atmospheric or slightly pressurized hydrogen gas, and is tolerant of many other functional groups, including esters.[11] Transfer hydrogenation, using hydrogen donors like tetrahydroxydiboran or formic acid, provides an alternative to using gaseous H₂.[12][13]
The following table summarizes various conditions for the palladium-catalyzed hydrogenation of aromatic aldehydes.
| Catalyst System | Hydrogen Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pd(0)EnCat™ 30NP | H₂ (1 atm) | Ethyl Acetate | Room Temp | 16 h | >95 | [11] |
| Pd/MIL-101(Fe)-NH₂ | HCOOH/TEA | Acetonitrile | Room Temp | 2-4 h | ~77 | [13] |
| Pd/C (5 mol%) | H₂ (1 atm) | Methanol | Room Temp | 2-6 h | >90 | General Protocol |
| Amphiphilic Resin-Pd NPs | B₂(OH)₄ | Water | 80 | 12 h | >90 | [12] |
Protocol 2: Selective Hydrogenation to Methyl 4-(hydroxymethyl)-2-methylbenzoate
This protocol details the selective reduction of the aldehyde group using the common and robust Pd/C catalyst system.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas supply (balloon or cylinder)
Procedure:
-
Reaction Setup: In a round-bottom flask or hydrogenation vessel, dissolve this compound (1.0 mmol, 178 mg) in methanol (10 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd, ~10-20 mg) to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under a gentle stream of inert gas.
-
Hydrogen Atmosphere: Seal the flask, then evacuate and backfill with hydrogen gas three times. Maintain a positive pressure of hydrogen using a balloon.
-
Reaction: Stir the suspension vigorously at room temperature for 2-8 hours. The reaction is typically rapid. Monitor the disappearance of the starting material by TLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with argon or nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain Methyl 4-(hydroxymethyl)-2-methylbenzoate, which can be further purified by recrystallization or chromatography if necessary.
Part 3: Accessing Cross-Coupling Reactions via Derivatization
As previously noted, to utilize this compound in powerful C-C bond-forming reactions like Suzuki, Heck, or Sonogashira, it must first be functionalized with a leaving group on the aromatic ring. This typically involves electrophilic aromatic substitution (e.g., bromination or iodination) at an available position on the ring. The following workflow illustrates this strategic approach.
Caption: Workflow for utilizing the substrate in cross-coupling.
Protocol 3: Representative Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura reaction, assuming a bromo-derivative of this compound has been prepared. The Suzuki coupling is a robust method for forming biaryl compounds.[14][15]
Materials:
-
Bromo-derivative of this compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
Reactor Setup: Combine the bromo-derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol) in a Schlenk flask.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water).
-
Reaction: Heat the mixture to 90-100 °C and stir for 6-18 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate (25 mL). Wash with water (15 mL) and brine (15 mL).
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to isolate the coupled product.
Protocol 4: Representative Mizoroki-Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[16][17][18]
Materials:
-
Bromo-derivative of this compound
-
Alkene (e.g., Styrene, Butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a triarylphosphine ligand
-
Base (e.g., Triethylamine (NEt₃) or Potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., DMF, NMP, or Acetonitrile)
Procedure:
-
Reactor Setup: To a sealed tube or Schlenk flask, add the bromo-derivative (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and PPh₃ (0.04 mmol, 10.5 mg).
-
Inert Atmosphere: Purge the vessel with argon.
-
Reagent Addition: Add the anhydrous solvent (5 mL), the alkene (1.5 mmol), and the base (e.g., NEt₃, 1.5 mmol, 0.21 mL).
-
Reaction: Seal the vessel and heat to 100-120 °C for 12-24 hours.
-
Workup: Cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Protocol 5: Representative Sonogashira Coupling
The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, creating aryl-alkyne structures.[19][20][21]
Materials:
-
Bromo-derivative of this compound
-
Terminal alkyne
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base/Solvent (e.g., Triethylamine or Diisopropylamine)
Procedure:
-
Reactor Setup: In a Schlenk flask, dissolve the bromo-derivative (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg) in degassed triethylamine (10 mL).
-
Inert Atmosphere: Ensure the system is under an argon atmosphere.
-
Reagent Addition: Add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours until the starting material is consumed (monitored by TLC).
-
Workup: Remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate.
-
Purification: Filter the solution through a short plug of silica gel to remove metal salts, washing with additional ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography.
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Beller, M., & Wu, X.-F. (Eds.). (2013). Carbonylation of Aryl Halides in the Presence of Heterogeneous Catalysts. In Transition Metal-Catalyzed Carbonylation Reactions (pp. 1-25). Springer. [Link]
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Ueda, T., Konishi, H., & Manabe, K. (2012). Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Letters, 14(12), 3100–3103. [Link]
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Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Journal of the American Chemical Society, 130(9), 2754–2755. [Link]
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Brennführe, A., Neumann, H., & Beller, M. (2009). Palladium-katalysierte Carbonylierungsreaktionen von Arylhalogeniden und verwandten Verbindungen. Angewandte Chemie, 121(23), 4214-4235. [Link]
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Li, H., et al. (2018). Highly selective hydrogenation of aldehydes promoted by a palladium-based catalyst. Organic Chemistry Frontiers, 5, 2619-2624. [Link]
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Zhang, K., Okumura, S., & Uozumi, Y. (2020). Transfer hydrogenation of aldehydes and ketones with tetrahydroxydiboran in water by an amphiphilic resin-supported nano-palladium catalyst. Chemistry Letters, 49(10), 1211-1214. [Link]
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Beller, M., & Wu, X.-F. (2009). Palladium-catalyzed carbonylation reactions of aryl halides and related compounds. Angewandte Chemie International Edition, 48(23), 4114-4133. [Link]
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Kim, D., et al. (2018). Visible-Light-Induced Catalytic Transfer Hydrogenation of Aromatic Aldehydes by Palladium Immobilized on Amine-Functionalized Iron-Based Metal–Organic Frameworks. ACS Applied Nano Materials, 1(8), 4154–4161. [Link]
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Ley, S. V., & Stewart-Liddon, A. J. P. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 31. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]
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He, Z., et al. (2020). A Strategy for Accessing Aldehydes via Palladium-Catalyzed C−O/C−N Bond Cleavage in the Presence of Hydrosilanes. Angewandte Chemie International Edition, 59(51), 23040-23044. [Link]
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Ghorbani-Vaghei, R., & Veisi, H. (2020). A facile and highly efficient transfer hydrogenation of ketones and aldehydes catalyzed by palladium nanoparticles supported on mesoporous graphitic carbon nitride. Research on Chemical Intermediates, 46, 123-138. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia. [Link]
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Carretero, J. C., & Arrayás, R. G. (2010). Intramolecular Mizoroki-Heck reaction in the synthesis of heterocycles. Chemical Society Reviews, 39(5), 1681-1693. [Link]
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SynArchive. (n.d.). Mizoroki-Heck Reaction. Retrieved from SynArchive. [Link]
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Hansen, T., & Skrydstrup, T. (2015). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Organic & Biomolecular Chemistry, 13, 6292-6296. [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
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Okumura, S., et al. (2018). Photocatalytic Cross-Pinacol Coupling. Journal of the American Chemical Society, 140(38), 11954-11958. [Link]
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Reddy, G. S., et al. (2012). Synthesis of Benzo[5][7]heterocycles using Palladium Catalyzed Heck Reaction to Vinylogous Carbonates/Carbamates. Organic Letters, 14(17), 4458–4461. [Link]
-
Dreher, S. D., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4545–4549. [Link]
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ResearchGate. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work? Retrieved from ResearchGate. [Link]
-
Cera, G., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances, 11, 2835-2843. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Stahl, S. S., & Werner, E. W. (2011). Imparting Catalyst-Control upon Classical Palladium-Catalyzed Alkenyl C–H Bond Functionalization Reactions. Accounts of Chemical Research, 45(6), 866–877. [Link]
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Application Notes and Protocols: Strategic Derivatization of Methyl 4-formyl-2-methylbenzoate for Accelerated Drug Discovery
Abstract
Methyl 4-formyl-2-methylbenzoate is a pivotal starting material in medicinal chemistry, offering a synthetically versatile scaffold for the generation of diverse molecular libraries. Its bifunctional nature, featuring a reactive aldehyde and a modifiable methyl ester, allows for a multitude of chemical transformations. This guide provides an in-depth exploration of key derivatization strategies for this compound, including reductive amination, Wittig olefination, and aldol condensation. The protocols detailed herein are designed to be robust and reproducible, providing researchers in drug discovery with a practical framework for synthesizing novel compounds with therapeutic potential. The causality behind experimental choices is elucidated to empower scientists with the ability to adapt and troubleshoot these methodologies.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
This compound (CAS No: 74733-23-6) is a substituted benzaldehyde that serves as a crucial building block in the synthesis of complex organic molecules for pharmaceutical applications.[1][2][3] The aldehyde functional group is highly reactive and can readily undergo nucleophilic addition, oxidation, and reduction reactions, making it an indispensable intermediate for constructing intricate molecular architectures essential for drug efficacy.[4] The presence of both an aldehyde and a methyl ester on the same aromatic ring provides orthogonal reactive handles for sequential or one-pot multi-component reactions, enabling the efficient generation of compound libraries for high-throughput screening. The targeted modification of the aldehyde group, in particular, can fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.[4] This document will detail validated protocols for three principal classes of derivatization reactions that are cornerstones of modern drug discovery campaigns.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 74733-23-6 | [1][2] |
| Molecular Formula | C10H10O3 | [2] |
| Molecular Weight | 178.18 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 59-63 °C | [5] |
| Boiling Point | 265 °C |
Derivatization Strategies and Protocols
The following sections provide detailed protocols for the derivatization of this compound. The rationale behind the choice of reagents and conditions is explained to provide a comprehensive understanding of each synthetic transformation.
Reductive Amination: A Gateway to Diverse Amine Libraries
Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines, which are prevalent motifs in biologically active molecules.[6][7] The reaction proceeds through the formation of an imine intermediate from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[6] This one-pot procedure is highly efficient and atom-economical.
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent. It is milder and more selective for imines over aldehydes and ketones compared to other hydrides like sodium borohydride, minimizing side reactions. Its solubility in common organic solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) allows for homogeneous reaction conditions.
-
Solvent: Anhydrous DCM or DCE is used to prevent the hydrolysis of the imine intermediate and the reducing agent.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, which is more electrophilic and readily reduced.
Experimental Workflow: Reductive Amination
Caption: Workflow for the reductive amination of this compound.
Detailed Protocol: Synthesis of Methyl 2-methyl-4-((phenylamino)methyl)benzoate
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add aniline (1.05 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.
Table 2: Representative Reductive Amination Products
| Amine | Product | Expected Yield (%) |
| Aniline | Methyl 2-methyl-4-((phenylamino)methyl)benzoate | 85-95 |
| Benzylamine | Methyl 4-((benzylamino)methyl)-2-methylbenzoate | 80-90 |
| Morpholine | Methyl 4-(morpholinomethyl)-2-methylbenzoate | 90-98 |
The Wittig Reaction: Constructing Carbon-Carbon Double Bonds
The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[8][9][10] This reaction is highly regioselective, with the double bond forming specifically at the location of the original carbonyl group.[11] The stereoselectivity of the reaction can be controlled by the nature of the ylide.[8][11]
Causality of Experimental Choices:
-
Ylide Generation: A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is required to deprotonate the phosphonium salt to form the reactive ylide. The choice of base can influence the stereochemical outcome.
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether is typically used to ensure a moisture-free environment, as the ylide is highly reactive and sensitive to water.
-
Temperature: The reaction is often carried out at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the ylide and improve selectivity.
Reaction Scheme: The Wittig Reaction
Caption: General scheme for the Wittig reaction.
Detailed Protocol: Synthesis of Methyl 2-methyl-4-styrylbenzoate (E-isomer favored with stabilized ylide)
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend benzyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 1.1 eq) dropwise. The solution should turn a deep orange or red color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF (0.5 M).
-
Slowly add the solution of the aldehyde to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired alkene.
Aldol Condensation: Forging α,β-Unsaturated Systems
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound. In the context of this compound, which lacks α-hydrogens, it can act as the electrophilic partner in a crossed or Claisen-Schmidt condensation with an enolizable ketone or aldehyde.[12] This reaction is instrumental in synthesizing α,β-unsaturated carbonyl compounds, which are important pharmacophores.
Causality of Experimental Choices:
-
Base: A strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent is commonly used to generate the enolate from the ketone partner.
-
Solvent: Ethanol or methanol is a typical solvent as it can dissolve both the reactants and the base.
-
Temperature: The reaction is often run at room temperature or with gentle heating to drive the dehydration of the initial aldol adduct to the more stable α,β-unsaturated product.
Experimental Protocol: Claisen-Schmidt Condensation with Acetophenone
-
In a round-bottom flask, dissolve this compound (1.0 eq) and acetophenone (1.1 eq) in ethanol (0.2 M).
-
Prepare a 10% aqueous solution of sodium hydroxide.
-
Slowly add the NaOH solution to the ethanolic solution of the reactants with vigorous stirring at room temperature.
-
A precipitate may form as the reaction proceeds. Continue stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is neutral.
-
Filter the precipitated solid, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the crude chalcone derivative.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) for further purification.
Table 3: Representative Aldol Condensation Products
| Ketone | Product (Chalcone derivative) | Expected Yield (%) |
| Acetophenone | Methyl 4-(3-oxo-3-phenylprop-1-en-1-yl)-2-methylbenzoate | 75-85 |
| Cyclohexanone | Methyl 4-(2-(cyclohex-1-en-1-yl)carbonyl)benzoate derivative | 70-80 |
| Acetone | Methyl 4-(3-oxobut-1-en-1-yl)-2-methylbenzoate | 65-75 |
Conclusion
The derivatization of this compound through reductive amination, the Wittig reaction, and aldol condensation provides a robust and efficient platform for the synthesis of diverse chemical libraries. The protocols outlined in this guide are designed to be readily implemented in a drug discovery setting. By understanding the underlying principles and the rationale for the experimental conditions, researchers can effectively leverage this versatile building block to generate novel molecular entities with the potential for significant therapeutic impact.
References
-
AOBChem USA. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. Retrieved from [Link]
-
Wikipedia. (2024). Wittig reaction. Retrieved from [Link]
-
Wisdomlib. (2025). Substituted Benzaldehyde: Significance and symbolism. Retrieved from [Link]
-
ResearchGate. (2025). Recent applications of the Wittig reaction in alkaloid synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
JoVE. (2025). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Retrieved from [Link]
-
National Institutes of Health. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. Retrieved from [Link]
-
ResearchGate. (2025). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Retrieved from [Link]
-
Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-Formylbenzoate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Does 4-methylbenzaldehyde give haloform and aldol reactions?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ChemRxiv. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. Retrieved from [Link]
Sources
- 1. This compound | 74733-23-6 [chemicalbook.com]
- 2. aobchem.com [aobchem.com]
- 3. 74733-23-6|this compound|BLD Pharm [bldpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. Methyl 4-formylbenzoate, 99% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-formyl-2-methylbenzoate
Welcome to the technical support center for the synthesis of Methyl 4-formyl-2-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address challenges encountered during this synthesis. Our approach is rooted in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: While several strategies can be envisioned, a common and effective laboratory-scale synthesis involves the formylation of a Grignard reagent derived from a halogenated precursor. A well-documented route starts from methyl 4-bromo-2-methylbenzoate. This method offers a direct way to introduce the formyl group at the desired position. An alternative conceptual approach, though less specifically documented for this molecule, is the selective oxidation of the 4-methyl group of methyl 2,4-dimethylbenzoate. However, controlling such an oxidation to prevent over-oxidation to the carboxylic acid can be challenging.
Q2: I am experiencing low yields in the Grignard-based synthesis. What are the likely causes?
A2: Low yields in Grignard reactions are a frequent issue and can often be traced back to a few critical factors. Firstly, the presence of moisture or other protic sources (like alcohols) in your glassware, solvents, or starting materials will quench the Grignard reagent as it forms. Secondly, the quality of the magnesium turnings is crucial; they should be fresh and activated. Lastly, the temperature of the reaction is important. Formation of the Grignard reagent is an exothermic process and should be controlled, while the subsequent reaction with the electrophile (in this case, N,N-dimethylformamide - DMF) may require specific temperature management to avoid side reactions.
Q3: My final product is impure after work-up. What are the common byproducts I should look out for?
A3: In the synthesis of this compound via the Grignard route, several impurities can arise. Unreacted starting material (methyl 4-bromo-2-methylbenzoate) is a common impurity if the Grignard formation was incomplete. Biphenyl-type impurities can form through the coupling of the Grignard reagent with the starting bromide. Over-oxidation during storage or workup can lead to the formation of the corresponding carboxylic acid, 4-carboxy-2-methylbenzoate. Finally, incomplete reaction with DMF can also lead to other byproducts.
Q4: How should I best purify the crude this compound?
A4: Column chromatography on silica gel is a standard and effective method for purifying this compound.[1] A mobile phase consisting of a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate is typically effective.[1] The exact ratio will depend on the impurity profile of your crude product. It is advisable to first determine the optimal solvent system using thin-layer chromatography (TLC). Given that aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to degradation, minimizing the time the compound spends on the column by using flash chromatography is recommended.[1]
Troubleshooting Guides
Route 1: Synthesis via Grignard Reaction of Methyl 4-bromo-2-methylbenzoate
This section provides a detailed troubleshooting guide for the synthesis of this compound from methyl 4-bromo-2-methylbenzoate.
-
Step 1: Grignard Reagent Formation
-
To a solution of methyl 4-bromo-2-methylbenzoate (1.0 g, 4.4 mmol) in anhydrous tetrahydrofuran (THF) (29 mL, 0.15 M) at -15 °C, add iso-propylmagnesium chloride (4.0 equivalents).
-
Allow the reaction mixture to stir at -15 °C for 2 hours.
-
-
Step 2: Formylation
-
To the freshly prepared Grignard reagent, add N,N-dimethylformamide (DMF) (5.0 equivalents).
-
Allow the mixture to warm to room temperature over a period of 1 hour.
-
-
Step 3: Work-up and Purification
-
Quench the reaction with an aqueous solution of hydrochloric acid (HCl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
The crude product can be taken on to the next step or purified further if necessary.
-
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Wet Glassware/Solvents | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | Grignard reagents are highly basic and react readily with protic sources, including water, which will quench the reagent and prevent it from reacting with the electrophile. |
| Inactive Magnesium | Use fresh, high-quality magnesium turnings. If necessary, activate the magnesium by stirring it vigorously under an inert atmosphere or by adding a small crystal of iodine. | The surface of magnesium can oxidize, forming a layer of magnesium oxide that prevents the reaction with the alkyl halide. Activation exposes a fresh magnesium surface. |
| Low Quality Starting Material | Verify the purity of the methyl 4-bromo-2-methylbenzoate by techniques such as NMR or GC-MS before starting the reaction. | Impurities in the starting material can interfere with the reaction. |
| Incorrect Reaction Temperature | Maintain the temperature at -15 °C during the addition of the Grignard reagent and for the specified stirring time. | The formation and stability of the Grignard reagent, as well as its subsequent reaction, can be temperature-sensitive. Side reactions may be favored at higher temperatures. |
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Wurtz-type Coupling | Add the alkyl bromide solution slowly to the magnesium turnings to maintain a low concentration of the bromide in the presence of the forming Grignard reagent. | This side reaction involves the coupling of the Grignard reagent with the unreacted alkyl bromide, leading to the formation of a biphenyl derivative. Slow addition minimizes this pathway. |
| Formation of Benzene Derivative | Ensure a completely anhydrous and inert atmosphere throughout the reaction. | If any moisture is present, the Grignard reagent will be protonated to form methyl 2-methylbenzoate. |
| Incomplete Reaction with DMF | Ensure the correct stoichiometry of DMF is used and that it is added at the appropriate temperature. | Insufficient DMF or side reactions of DMF with the Grignard reagent can lead to a complex mixture of products. |
Visualization of Key Processes
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for low yield issues.
References
- Google Patents.
-
ResearchGate. One‐pot procedure for synthesis of methyl 4‐formylbenzoate. [Link]
-
SIELC Technologies. Methyl 4-formylbenzoate. [Link]
- Google Patents.
-
AWS. Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. [Link]
Sources
How to prevent over-oxidation in Methyl 4-methylbenzoate to aldehyde conversion
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 4-formylbenzoate from methyl 4-methylbenzoate. Our goal is to provide in-depth technical guidance and troubleshooting solutions to help you navigate the challenges of this conversion, with a primary focus on preventing the common issue of over-oxidation to the corresponding carboxylic acid.
Introduction to the Synthetic Challenge
The conversion of the methyl group of methyl 4-methylbenzoate to an aldehyde presents a significant synthetic challenge. The primary obstacle is the propensity for the aldehyde product to undergo further oxidation to the more thermodynamically stable carboxylic acid. This guide will explore two primary strategies to achieve this transformation selectively: a two-step reduction-oxidation sequence and, to a lesser extent, direct benzylic oxidation. We will delve into the mechanistic underpinnings of each approach to provide a clear rationale for the recommended protocols and troubleshooting steps.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of methyl 4-formylbenzoate. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Significant formation of 4-(methoxycarbonyl)benzoic acid (over-oxidation).
Question: My reaction is producing a substantial amount of the carboxylic acid byproduct. How can I prevent this over-oxidation?
Answer: The formation of 4-(methoxycarbonyl)benzoic acid is a classic sign of over-oxidation. The aldehyde intermediate is highly susceptible to further oxidation. Here are the likely causes and solutions depending on your chosen method:
-
Cause (Direct Oxidation Methods): If you are attempting a direct oxidation of the benzylic methyl group, the oxidizing agent is likely too harsh or the reaction conditions are not well-controlled. Reagents like potassium permanganate (KMnO4) or chromic acid are known to aggressively oxidize benzylic positions to carboxylic acids[1].
-
Solution (Direct Oxidation Methods):
-
Reagent Choice: Switch to a milder, more selective oxidizing agent. While direct oxidation of this substrate is challenging, catalytic systems employing transition metals with controlled oxidant delivery can sometimes be effective. For instance, some cobalt-catalyzed aerobic oxidations have shown selectivity for aldehydes, where the solvent can play a key role in preventing over-oxidation[2].
-
Reaction Control: If you must use a stronger oxidant, precise control of stoichiometry, temperature, and reaction time is critical. Use of a limiting amount of the oxidant and immediate work-up upon consumption of the starting material can help.
-
-
Cause (Two-Step Oxidation of Alcohol): If you are oxidizing the intermediate alcohol (methyl 4-(hydroxymethyl)benzoate), the choice of oxidant is paramount. Strong oxidants will lead to the carboxylic acid.
-
Solution (Two-Step Oxidation of Alcohol):
-
Use a Mild Oxidant: Employ a reagent specifically designed for the selective oxidation of primary alcohols to aldehydes. Excellent choices include:
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C)[3][4][5]. The low temperature is key to its selectivity.
-
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and highly selective oxidation at room temperature[6][7][8][9][10].
-
TEMPO-Catalyzed Oxidation: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a radical scavenger that, in the presence of a co-oxidant like bleach (NaOCl) or with a copper catalyst and air, selectively oxidizes primary alcohols to aldehydes[11][12][13]. Over-oxidation is minimal with this system.
-
-
Issue 2: Low yield of the desired aldehyde, with significant recovery of starting material.
Question: My reaction is not going to completion, and I'm recovering a large amount of unreacted methyl 4-methylbenzoate (or the intermediate alcohol). What's going wrong?
Answer: Incomplete conversion can stem from several factors, from reagent deactivation to insufficient reaction time.
-
Cause (General):
-
Reagent Purity/Activity: The oxidizing or reducing agent may have degraded. For example, DIBAL-H is sensitive to moisture, and DMP can decompose if not stored properly.
-
Insufficient Equivalents: You may be using too little of the reagent.
-
Low Temperature/Short Reaction Time: The reaction may not have been allowed to proceed for long enough or at a high enough temperature (though for selective reactions, temperature control is a delicate balance).
-
-
Solution (General):
-
Verify Reagent Quality: Use freshly opened or properly stored reagents. Titrate moisture-sensitive reagents like DIBAL-H before use.
-
Optimize Stoichiometry: Incrementally increase the equivalents of the reagent (e.g., from 1.1 to 1.5 equivalents).
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Only quench the reaction once the starting material is consumed.
-
Temperature Adjustment: For reactions like Swern oxidation, maintaining a very low temperature is crucial for selectivity, but ensure the reaction is allowed to stir for a sufficient duration (e.g., 1-2 hours) before quenching[3]. For DMP oxidations, which are typically run at room temperature, ensure adequate stirring for 1-3 hours[10].
-
Issue 3: In the two-step approach, I am isolating the diol (benzene-1,4-dimethanol) or the primary alcohol (4-(hydroxymethyl)benzoic acid methyl ester) instead of the aldehyde.
Question: I am attempting the reduction of methyl 4-methylbenzoate, but I am getting the fully reduced alcohol product. How do I stop the reaction at the aldehyde stage?
Answer: This indicates that your reduction is too strong or not properly controlled.
-
Cause (Reduction Step):
-
Incorrect Reagent: Using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH4) will typically reduce an ester all the way to the primary alcohol.
-
Poor Temperature Control with DIBAL-H: Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for the partial reduction of esters to aldehydes. However, its selectivity is highly dependent on temperature. If the reaction temperature rises above -70 °C, the tetrahedral intermediate becomes unstable and can lead to over-reduction to the alcohol[14][15].
-
-
Solution (Reduction Step):
-
Use DIBAL-H: This is the standard reagent for this transformation[16][17].
-
Strict Temperature Control: Maintain the reaction temperature at or below -78 °C (a dry ice/acetone bath is standard). Add the DIBAL-H solution dropwise to the ester solution to avoid localized warming[14][18].
-
Precise Stoichiometry: Use a slight excess of DIBAL-H (typically 1.0-1.2 equivalents) to ensure full conversion of the ester without a large excess that could lead to over-reduction[14].
-
Quenching at Low Temperature: Quench the reaction at -78 °C with a proton source like methanol before allowing the mixture to warm to room temperature[14][18].
-
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for converting methyl 4-methylbenzoate to its aldehyde?
There are two main approaches:
-
Two-Step Reduction-Oxidation: This is the most common and reliable method.
-
Step 1 (Reduction): The ester group of methyl 4-methylbenzoate is first reduced to a primary alcohol, yielding methyl 4-(hydroxymethyl)benzoate. This is typically done with a reducing agent like LiAlH4.
-
Step 2 (Oxidation): The resulting primary alcohol is then oxidized to the aldehyde using a mild and selective oxidizing agent like those mentioned in Issue 1 (Swern, DMP, or TEMPO)[3][6][12].
-
-
One-Step Partial Reduction: This method uses a sterically hindered and electrophilic reducing agent, Diisobutylaluminium hydride (DIBAL-H), to directly reduce the ester to the aldehyde at low temperatures (-78 °C)[14][15][16].
Q2: Which method is generally recommended for high selectivity and yield?
The two-step reduction-oxidation sequence is often the most reliable and scalable approach for achieving high yields of the pure aldehyde. While the one-step DIBAL-H reduction is elegant, it can be sensitive to reaction conditions, and any deviation can lead to the formation of the alcohol byproduct. The two-step method allows for the isolation and purification of the intermediate alcohol, ensuring that the subsequent oxidation step starts with pure material, which can simplify the final purification.
Q3: Can I directly oxidize the methyl group of methyl 4-methylbenzoate?
Direct selective oxidation of a benzylic methyl group to an aldehyde without affecting other functional groups or over-oxidizing to a carboxylic acid is challenging[19][20]. While methods exist for the oxidation of simple methylarenes like toluene, the presence of the electron-withdrawing ester group on your substrate makes the methyl group less reactive. Achieving high selectivity for the aldehyde with this specific substrate is difficult with common laboratory reagents and often requires specialized catalytic systems that may not be readily available[2][21][22][23]. For most applications, the two-step approach is more practical.
Q4: How do I choose between Swern, DMP, and TEMPO for the oxidation of the intermediate alcohol?
The choice often depends on experimental constraints and the scale of the reaction.
| Method | Advantages | Disadvantages |
| Swern Oxidation | High yields, reliable, readily available reagents. | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide byproduct, requires careful handling of oxalyl chloride.[3][5] |
| Dess-Martin Periodinane (DMP) | Mild (room temperature), high yields, short reaction times, simple workup.[6][10] | DMP is expensive and can be explosive under certain conditions, making it less ideal for very large-scale reactions. |
| TEMPO-Catalyzed Oxidation | Catalytic in TEMPO, uses inexpensive co-oxidants (like bleach), environmentally benign (especially with air as the terminal oxidant).[11][12][24] | Can be slower than stoichiometric methods, and the catalytic cycle can be sensitive to substrate and impurities. |
For laboratory-scale synthesis, DMP is often the most convenient. For larger-scale reactions, a TEMPO-catalyzed process may be more cost-effective and safer. The Swern oxidation is a classic and highly effective method if the necessary equipment and ventilation are available.
Q5: What are the key parameters to control to ensure a successful and selective reaction?
-
Temperature: This is the most critical parameter, especially for the DIBAL-H reduction and Swern oxidation, which require cryogenic conditions to prevent side reactions[5][14].
-
Stoichiometry: Precise control over the equivalents of reagents is essential to avoid both incomplete reactions and the formation of byproducts from over-reduction or over-oxidation.
-
Purity of Reagents and Solvents: Moisture and other impurities can deactivate many of the reagents used in these transformations. Always use dry solvents and high-purity reagents.
-
Reaction Monitoring: Actively monitor the reaction's progress using TLC or another analytical technique to determine the optimal time for quenching and work-up.
Experimental Workflows & Diagrams
Workflow 1: Two-Step Reduction-Oxidation
Caption: Two-step conversion of methyl 4-methylbenzoate to the aldehyde.
Workflow 2: One-Step Partial Reduction with DIBAL-H
Caption: One-step partial reduction using DIBAL-H.
Decision-Making Flowchart for Method Selection
Caption: Choosing the right method for your synthesis.
References
- Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory.
- formylbenzoic acid: Applic
- Dess–Martin periodinane.Wikipedia.
- Dess-Martin Oxid
- Dess–Martin oxid
- Dess–Martin periodinane (DMP)
- Dess-Martin Oxid
- Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System.The Royal Society of Chemistry.
- TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy.Organic Chemistry Portal.
- Application Notes and Protocols: Partial Reduction of Esters to Aldehydes using DIBAL-H.Benchchem.
- Methyl 4-formylbenzo
- TEMPO-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes with the H2O2/HBr/ionic Liquid [bmim]PF6 System.
- Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system.TÜBİTAK Academic Journals.
- TEMPO Air Catalyst.ACS GCI Pharmaceutical Roundtable Reagent Guides.
- DIBAL-H Reduction.Organic Synthesis.
- The photographs of CuO-REC/TEMPO catalytic oxidation of benzyl alcohol...
- Controlling mechanisms in the selective oxidation of toluene to benzaldehyde.Elsevier Science.
- Methyl 4-formylbenzo
- Swern Oxidation of Alcohols To Aldehydes and Ketones.Master Organic Chemistry.
- Methyl 4-formylbenzo
- Reactions on the “Benzylic” Carbon: Bromination And Oxid
- Site-selective electrooxidation of methylarenes to arom
- Sustainable Highly Selective Toluene Oxid
- DIBAL Reducing Agent.Chemistry Steps.
- Ester to Aldehyde - Common Conditions.Organic Chemistry Portal.
- Synthesis of Benzylic Alcohols by C–H Oxidation.Journal of the American Chemical Society.
- Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system.
- Continuous flow oxidation of benzylic and aliphatic alcohols using bleach: process improvement by precise pH adjustment in flow with CO2.Reaction Chemistry & Engineering (RSC Publishing).
- Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system.TÜBİTAK Academic Journals.
- Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remedi
- Methyl 4-formylbenzo
- DIBAL-H, Diisobutylaluminium hydride.Organic Chemistry Portal.
- Synthesis of Benzylic Alcohols by C–H Oxid
- Highly Selective Oxidation of Toluene to Benzaldehyde in Alkaline Systems.
- Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials.
- Photocatalytic selective oxidation of toluene under encapsulated air conditions.
- Oxidation of methyl groups attached to an aromatic nucleus is a frequently used method in organic synthesis.Georg Thieme Verlag.
- Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts.Royal Society of Chemistry.
- Synthesis of aldehydes by benzylic oxid
- An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2.New Journal of Chemistry (RSC Publishing).
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Technical Support Center: Purification of Crude Methyl 4-formyl-2-methylbenzoate by Recrystallization
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude Methyl 4-formyl-2-methylbenzoate by recrystallization. This document is designed to move beyond a simple procedural outline, offering in-depth explanations for experimental choices and solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a recrystallization protocol for a new compound like this compound?
A1: The most crucial initial step is solvent selection. An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature, typically the solvent's boiling point.[1][2][3] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for hot filtration). A systematic approach involves testing the solubility of a small amount of the crude material in various solvents of differing polarities.[1][3]
Q2: My final product has a lower than expected melting point. What does this indicate?
A2: A depressed and broadened melting point range is a strong indicator of impurities.[4] The presence of residual solvents, unreacted starting materials, or byproducts disrupts the crystal lattice of the pure compound, requiring less energy to transition to a liquid state. It is advisable to analyze the sample by HPLC or NMR to identify the impurities and refine the purification strategy.[4]
Q3: I'm observing a significant loss of product during recrystallization. How can I improve my recovery?
A3: Product loss is often due to the partial solubility of the compound in the cold solvent.[4] To maximize yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] Using an excessive volume of solvent will result in a lower yield as more of your product will remain in the mother liquor upon cooling.[4][5] Additionally, allowing the solution to cool slowly to room temperature before transferring it to an ice bath will promote the formation of larger, purer crystals and maximize recovery.[4]
Q4: Can I use a solvent mixture for the recrystallization of this compound?
A4: Yes, a mixed-solvent system can be employed when a single solvent does not provide the desired solubility characteristics.[1][6] This typically involves a "solvent/antisolvent" approach, where the crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble. Then, a miscible "antisolvent," in which the product is poorly soluble, is added dropwise until the solution becomes cloudy (the saturation point).[7] The solution is then gently heated to redissolve the precipitate and allowed to cool slowly. However, be aware that mixed solvent systems have a higher tendency to cause "oiling out."[6][8]
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization of this compound and provides actionable solutions based on chemical principles.
Problem 1: The crude material "oils out" instead of forming crystals.
Q: I've dissolved my crude this compound in the hot solvent, but upon cooling, it separates as an oily layer instead of forming solid crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is often due to the solution being too concentrated or cooling too rapidly. The presence of significant impurities can also depress the melting point of the mixture, increasing the likelihood of oiling out.[8]
Solutions:
-
Reheat and Dilute: Warm the flask to redissolve the oil. Add a small amount of additional hot solvent to decrease the concentration of the solution.[8][9] This will lower the saturation temperature, hopefully below the melting point of your compound.
-
Slow Cooling: Ensure the solution cools as slowly as possible.[2][5] This can be achieved by leaving the flask on a cooling hot plate or insulating it with glass wool. Slow cooling provides the necessary time for the molecules to orient themselves into a stable crystal lattice rather than crashing out as a disordered oil.[5]
-
Solvent System Modification: If using a mixed-solvent system, you may have added too much of the "poor" solvent. Reheat the mixture and add a small amount of the "good" solvent to redissolve the oil, then allow it to cool slowly again.[9]
Problem 2: No crystals form, even after the solution has cooled to room temperature and been placed in an ice bath.
Q: My solution is clear and no crystals have appeared after extended cooling. What are the likely causes and what steps can I take to induce crystallization?
A: The most common reason for a failure to crystallize is that the solution is not supersaturated, likely because too much solvent was used. [5][8] Another possibility is that the solution is supersaturated, but there are no nucleation sites for crystal growth to begin.[8]
Solutions:
-
Reduce Solvent Volume: The most direct solution is to remove some of the solvent. This can be done by gently heating the solution to boil off a portion of the solvent (in a fume hood) and then attempting to cool it again.[8][9]
-
Induce Nucleation:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[8] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution.[8][9] This "seed" will act as a template for other molecules to crystallize upon.
-
Evaporation: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of the compound on the rod. Re-inserting the rod into the solution can introduce seed crystals.[9]
-
Problem 3: The resulting crystals are colored, indicating the presence of impurities.
Q: After recrystallization, my this compound crystals have a noticeable color. How can I remove colored impurities?
A: Colored impurities are often large, polar molecules with extended conjugation. These can sometimes be removed by using activated charcoal.
Solution:
-
Charcoal Treatment: After dissolving the crude product in the minimum amount of hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient).
-
Hot Filtration: Keep the solution hot and swirl it for a few minutes to allow the charcoal to adsorb the colored impurities. Then, perform a hot gravity filtration to remove the charcoal.[4] It is crucial to keep the solution and the filtration apparatus hot during this step to prevent premature crystallization of the product in the filter paper.[10]
Problem 4: The recrystallization yield is very low.
Q: I have successfully obtained pure crystals, but the amount is much less than I expected. What factors could be contributing to this low yield?
A: A low yield can result from several factors throughout the recrystallization process.
Solutions:
-
Minimize Hot Solvent: As mentioned in the FAQs, using the absolute minimum amount of hot solvent to dissolve the crude product is critical for maximizing the recovery of the purified compound.[4][5]
-
Avoid Premature Crystallization: During a hot filtration step (if performed), make sure the funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper or in the funnel stem.[10]
-
Sufficient Cooling: Ensure the flask is thoroughly cooled in an ice bath after slow cooling to room temperature.[4] This will minimize the amount of product that remains dissolved in the mother liquor.
-
Washing Crystals: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent.[11] Using too much wash solvent, or solvent that is not sufficiently cold, will dissolve some of your purified product.
Experimental Protocols & Data
Solvent Selection for this compound
A good starting point for solvent selection is to consider solvents with similar polarity to the target molecule. Given the ester and aldehyde functionalities, moderately polar solvents are often a good choice. From experience, alcohols like methanol and ethanol can be effective for aromatic compounds.[12]
Table 1: Solubility Characteristics of this compound in Common Solvents
| Solvent | Polarity | Solubility at Room Temperature | Solubility at Boiling Point | Comments |
| Water | High | Insoluble[13][14] | Insoluble | Good for washing, not for recrystallization. |
| Hexanes | Non-polar | Sparingly soluble | Soluble | A potential candidate, especially for removing non-polar impurities. |
| Ethanol | Polar | Soluble | Very Soluble | May be too good of a solvent, leading to low recovery. A mixed solvent system with water could be effective.[12] |
| Methanol | Polar | Soluble[13][14] | Very Soluble | Similar to ethanol, a methanol-water mixture might be necessary.[12] |
| Ethyl Acetate | Intermediate | Soluble | Very Soluble | Likely too soluble for single-solvent recrystallization. |
This table is a general guide. Experimental verification is essential.
Step-by-Step Recrystallization Protocol
This protocol is a general guideline and may require optimization based on the specific impurities present in your crude material.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and bring the mixture to a boil with stirring.[11] Continue adding small portions of the hot solvent until the solid just dissolves.[4]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.
-
(Optional) Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.[2]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[4][5] Slow cooling is crucial for the formation of large, pure crystals.[2][5]
-
Chilling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[4][11]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[11]
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Visualization of the Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
References
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization? Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-formyl-2-hydroxybenzoate. National Institutes of Health. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Methyl 4-formylbenzoate. Retrieved from [Link]
-
Wellesley College. (n.d.). Lab 1-Recrystallization Lab. Retrieved from [Link]
-
Unknown Source. (n.d.). recrystallization.pdf. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
-
ChemBK. (2024, April 9). Methyl 4-formylbenzoate. Retrieved from [Link]
- Google Patents. (n.d.). WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
-
The Good Scents Company. (n.d.). methyl 4-formyl benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-Formylbenzoate. National Institutes of Health. Retrieved from [Link]
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- 14. Methyl 4-formylbenzoate CAS#: 1571-08-0 [m.chemicalbook.com]
Technical Support Center: Column Chromatography Techniques for Purifying Methyl 4-formyl-2-methylbenzoate
Welcome to the Technical Support Center. As Senior Application Scientists, we have compiled this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the purification of Methyl 4-formyl-2-methylbenzoate via column chromatography. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup and execution of column chromatography for this compound.
Q1: What is the recommended stationary phase for purifying this compound?
A1: The standard and most effective stationary phase for this compound is silica gel (60 Å, 230-400 mesh) .[1] this compound is a moderately polar compound, and the polarity of silica gel is well-suited for separating it from both less polar and more polar impurities that may be present after synthesis.[1][2]
Q2: Which mobile phase (eluent) system should I start with?
A2: A binary solvent system consisting of a non-polar solvent and a moderately polar solvent is highly effective. The most common and recommended system is a mixture of hexanes (or heptane) and ethyl acetate .[1][3]
A good starting point for developing your separation method is a 4:1 hexanes:ethyl acetate (v/v) mixture .[1] You can then optimize this ratio based on Thin-Layer Chromatography (TLC) analysis of your crude material. The goal is to achieve a Retention Factor (Rf) of approximately 0.3 for the desired compound, as this typically provides the best separation in column chromatography.[4]
Q3: How can I visualize this compound on a TLC plate?
A3: Since this compound contains an aromatic ring, it is UV-active. The primary, non-destructive method for visualization is using a UV lamp at 254 nm .[5][6][7] The compound will appear as a dark spot against the fluorescent green background of the TLC plate.[5][6]
For destructive visualization, which can be more sensitive or visualize UV-inactive impurities, several staining options are available:
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with oxidizable functional groups. Aldehydes are readily oxidized, so your product will appear as a yellow or brown spot on a purple background, often requiring gentle heating.[8]
-
p-Anisaldehyde Stain: This is an excellent multipurpose stain for various functional groups, including aldehydes, which typically form colored spots upon heating.[5][8][9]
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: This reagent is highly specific for aldehydes and ketones, forming yellow-to-orange hydrazone derivatives that are easily visible.[8][9]
Q4: Should I use isocratic or gradient elution for my column?
A4: The choice depends on the complexity of your crude mixture.
-
Isocratic Elution: Using a constant solvent composition (e.g., 4:1 hexanes:ethyl acetate) is simpler and preferred if your TLC shows good separation between the product and impurities.[10][11] It is often sufficient for routine purifications where impurities are not closely eluting.[10]
-
Gradient Elution: If your sample contains a wide range of polarities (i.e., impurities that are very non-polar and others that are very polar), a gradient elution is superior.[12][13] This involves starting with a less polar mobile phase (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the proportion of the more polar solvent (e.g., to 4:1, then 2:1). This technique provides sharper peaks for later-eluting compounds and can significantly shorten the total purification time.[11][12][13]
Q5: What are the common impurities I should expect during this purification?
A5: The impurities largely depend on the synthetic route used to prepare this compound.
-
If synthesized via esterification of 4-formylbenzoic acid , you may have unreacted starting material, which is significantly more polar and will have a much lower Rf value on TLC.[1][3]
-
If the synthesis involves oxidation of a methyl group on a precursor like methyl 2,4-dimethylbenzoate, you might find the corresponding benzyl alcohol (an over-oxidation byproduct) or unreacted starting material.[1]
-
Byproducts from industrial processes can include related isomers or compounds like dimethyl terephthalate .[1][3][14]
Q6: Is this compound stable on a standard silica gel column?
A6: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can sometimes lead to side reactions like acetal formation (if alcohols are present in the eluent) or other forms of degradation.[1][4] While many purifications proceed without issue, if you observe significant streaking, low recovery, or new spots appearing on TLC after chromatography, you may be facing an instability problem.[1] For solutions, see Troubleshooting Question T3.
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for purifying crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or Heptane) and Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Sand (washed)
-
Collection tubes or flasks
-
TLC plates, chamber, and visualization tools (UV lamp)
-
Rotary evaporator
Methodology:
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of your crude product in a solvent like dichloromethane or ethyl acetate.
-
Spot the solution on a TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1).
-
Identify the solvent system that provides good separation and an Rf value of ~0.3 for the product spot. This will be your starting eluent.
-
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 9:1 hexanes:ethyl acetate).[1]
-
Pour the slurry into the column, ensuring it is perfectly vertical. Gently tap the column to help the silica pack uniformly and remove any air bubbles.[2]
-
Add a thin layer of sand on top of the settled silica bed to prevent it from being disturbed during solvent or sample addition.[1]
-
Drain the solvent until the level just reaches the top of the sand layer. Never let the column run dry. [1]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 1-2 times the mass of your crude product) to this solution.
-
Concentrate this mixture on a rotary evaporator until you have a dry, free-flowing powder. This is your dry-loaded sample.[1][15]
-
Carefully add this powder to the top of the packed column.[1][15] Dry loading prevents issues from using a strong dissolution solvent that can degrade the separation.[16]
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column.
-
Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate.
-
Begin collecting fractions in separate tubes. Monitor the elution process by spotting fractions onto TLC plates and checking under a UV lamp.[2][17]
-
If using a gradient, systematically increase the polarity of the mobile phase (e.g., from 9:1 to 4:1 hexanes:ethyl acetate) to elute more polar components.[17]
-
-
Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Presentation
Table 1: Mobile Phase Selection Guide for TLC Analysis
| Hexanes:Ethyl Acetate Ratio (v/v) | Expected Rf of Product | Use Case |
| 9:1 | Low (~0.1-0.2) | Good for separating from very non-polar impurities. |
| 4:1 | Optimal (~0.25-0.4) | Recommended starting point for good separation and column elution. [1] |
| 2:1 | High (~0.5-0.6) | Useful for eluting the product faster or separating from polar impurities. |
| 1:1 | Very High (>0.7) | Generally too polar; results in poor separation from other components.[1] |
Visualization of Workflows
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
This guide is designed to help you solve specific problems encountered during the purification process.
T1: Problem - My product has very poor separation from an impurity (spots are too close on TLC).
Possible Causes & Solutions:
-
Incorrect Mobile Phase Polarity: The resolving power of your eluent is not optimal.
-
Solution: Systematically test different solvent ratios in your TLC analysis. Even small changes (e.g., from 4:1 to 5:1 hexanes:ethyl acetate) can significantly impact separation. If a hexanes/ethyl acetate system fails, consider replacing ethyl acetate with a different polar solvent like dichloromethane or diethyl ether to alter the selectivity of the separation.[4]
-
-
Column Overloading: Too much sample has been loaded onto the column, exceeding its separation capacity.
-
Solution: Reduce the amount of crude material loaded. A general rule of thumb is to load 1-5% of the mass of the silica gel (e.g., 1-5 g of crude on 100 g of silica).
-
-
Improper Sample Loading: Dissolving the sample in a solvent that is too polar can cause the band to spread before it even begins to separate.
T2: Problem - My product won't elute from the column, or the Rf is zero.
Possible Cause & Solution:
-
Mobile Phase is Not Polar Enough: The eluent does not have sufficient strength to move your compound along the stationary phase.
-
Solution: Gradually increase the polarity of your mobile phase.[1] If you started with 9:1 hexanes:ethyl acetate, switch to 4:1, then 2:1, and so on. This is effectively performing a step gradient. For future runs, start with a more polar mobile phase as determined by your initial TLC analysis.
-
T3: Problem - I'm seeing streaking/tailing spots on TLC, and my column recovery is low. The product might be degrading.
Possible Causes & Solutions:
-
Strong Interaction with Acidic Silica: Aldehydes can interact with the acidic silanol groups on the silica surface, causing tailing and potential degradation.[1][4]
-
Solution 1 (Deactivate Silica): Prepare your silica slurry and mobile phase containing 0.5-1% triethylamine (v/v).[1] The triethylamine is a base that neutralizes the acidic sites on the silica gel, preventing unwanted interactions.[1][4]
-
Solution 2 (Alternative Stationary Phase): For highly sensitive compounds, consider using a different stationary phase like neutral alumina , which lacks the acidic character of silica gel.[1][2]
-
Solution 3 (Minimize Contact Time): Use flash chromatography with higher pressure to speed up the separation. Reducing the time the compound spends on the column can minimize degradation.[1]
-
-
Sample is Too Concentrated: A highly concentrated spot on the TLC plate can lead to streaking.
-
Solution: Dilute the sample before spotting it on the TLC plate and ensure you are not overloading the column.[1]
-
T4: Problem - The silica bed in my column has cracked or has channels.
Possible Cause & Solution:
-
Improper Packing or Running Dry: The column was not packed uniformly, or the solvent level dropped below the top of the silica bed, causing it to dry out and crack.[1]
Caption: Troubleshooting workflow for poor separation.
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)benzoate and its Conjugates.
-
MilliporeSigma. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
- BenchChem. (2025). Isocratic vs. Gradient HPLC: A Comparative Guide for the Separation of Methyl 4-formylbenzoate.
- BenchChem. (2025). Technical Support Center: Column Chromatography Purification of Methyl 4-formylbenzoate.
-
Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]
- BenchChem. (2025). Challenges in the work-up procedure for Methyl 4-formylbenzoate reactions.
-
cmu.edu.jm. (2025, February 19). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
- Nelson, K. M., et al. (n.d.). Supporting Information: Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators.
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)benzoate.
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC? Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]
-
Teledyne ISCO. (2025, November 7). Solid sample loading consistently improves resolution—if you perform this simple step. Retrieved from [Link]
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Technical Support Center: Navigating Work-up Procedures for Methyl 4-formylbenzoate Reactions
Welcome to the technical support center dedicated to addressing the nuanced challenges encountered during the work-up and purification of reactions involving Methyl 4-formylbenzoate. As a bifunctional molecule, possessing both a reactive aldehyde and a methyl ester, Methyl 4-formylbenzoate is a cornerstone intermediate in pharmaceutical and fine chemical synthesis.[1][2] However, these two functional groups, with their distinct reactivities, often introduce specific hurdles during product isolation.
This guide is structured to provide direct, actionable solutions to common problems, moving from general frequently asked questions to in-depth troubleshooting for specific experimental observations. We will delve into the causality behind these challenges and provide validated protocols to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile is highly dependent on the reaction, but due to the structure of Methyl 4-formylbenzoate, several common impurities are frequently observed. These include:
-
Unreacted Starting Materials: Such as 4-formylbenzoic acid if the reaction was an esterification.[3]
-
Products of Oxidation: The aldehyde group is susceptible to air oxidation, especially under non-inert conditions or during prolonged work-ups, leading to the formation of 4-(methoxycarbonyl)benzoic acid (monomethyl terephthalate).[4][5]
-
Products of Hydrolysis: The methyl ester can hydrolyze back to a carboxylic acid (4-formylbenzoic acid) if exposed to harsh acidic or basic aqueous conditions during work-up.[3][6]
-
Acetal Formation: If the reaction or work-up is performed in an alcohol solvent (like methanol) in the presence of an acid catalyst, the aldehyde can form an acetal.[3]
| Impurity | Chemical Name | Common Origin |
| Acid Impurity | 4-Formylbenzoic Acid | Incomplete esterification or ester hydrolysis.[3] |
| Oxidation Product | 4-(Methoxycarbonyl)benzoic acid | Air oxidation of the aldehyde group.[4] |
| Acetal Byproduct | Methyl 4-(dimethoxymethyl)benzoate | Reaction with methanol under acidic conditions.[3] |
| Reaction-Specific | e.g., Triphenylphosphine oxide | Byproduct from a Wittig reaction.[7] |
Q2: My reaction mixture turned yellow/brown during work-up or upon standing. What is the likely cause?
A2: A color change to yellow or off-white is a common indicator of compound degradation. The primary cause is the autoxidation of the aldehyde functional group, which is known to be sensitive to prolonged air and light exposure.[5][8][9] This process can be catalyzed by trace metal impurities and leads to the formation of acidic byproducts.[8][10] To mitigate this, it is best practice to perform work-ups promptly and store the material under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[5]
Q3: I am observing a significant loss of product during recrystallization. How can I improve my recovery?
A3: High product loss during recrystallization is typically due to two main factors: using an excessive amount of solvent or choosing a solvent in which the product has high solubility even at low temperatures.[3] To improve recovery, ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Allow the solution to cool slowly to room temperature to form well-defined crystals, then cool it further in an ice bath to maximize precipitation before filtration. When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[3][11]
Troubleshooting Guides: A Problem-Oriented Approach
This section addresses specific issues you may encounter and provides step-by-step protocols for their resolution.
Problem 1: Presence of Carboxylic Acid Impurities (e.g., 4-Formylbenzoic Acid)
Symptom: Your crude product is an oil or fails to crystallize properly. TLC analysis shows a baseline spot, and NMR analysis shows a broad acidic proton peak.
Causality: This issue is almost always caused by the presence of acidic impurities, most commonly 4-formylbenzoic acid from incomplete esterification or ester hydrolysis during the work-up.[3] The acid disrupts the crystal lattice of the desired product.
Solution: Basic Aqueous Wash
The solution is to perform a mild basic wash to convert the water-insoluble carboxylic acid into its water-soluble carboxylate salt, which can then be extracted into the aqueous phase.
Caption: Workflow for removing acidic impurities via basic extraction.
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[3]
-
Separation: Stopper the funnel and shake gently, inverting the funnel and venting frequently to release the pressure from the evolved CO₂ gas. Allow the layers to fully separate.
-
Isolation: Drain the lower aqueous layer. Repeat the wash with NaHCO₃ if significant acid impurity is suspected.
-
Final Wash: Wash the organic layer sequentially with deionized water and then with brine (saturated aqueous NaCl) to remove residual bicarbonate and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[3]
Problem 2: Removing Unreacted Aldehydes (e.g., Benzaldehyde Derivatives)
Symptom: In reactions where Methyl 4-formylbenzoate is a product (e.g., oxidation of methyl p-toluate), you may have unreacted aldehyde starting materials. These often have similar polarities to the product, making chromatographic separation difficult.
Causality: Aldehydes can be selectively derivatized in the presence of esters using sodium bisulfite to form a water-soluble adduct. This change in solubility allows for easy separation.[11][12] This technique is effective for many aromatic and aliphatic aldehydes.[13][14]
Solution: Sodium Bisulfite Extraction
This chemical extraction method leverages the reversible reaction between an aldehyde and sodium bisulfite to form a charged adduct that partitions into the aqueous layer.[13]
Caption: Decision tree for selecting the appropriate work-up method.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, DCM) in a separatory funnel.
-
Extraction: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for several minutes to ensure the formation of the bisulfite adduct.[11]
-
Separation: Allow the layers to separate. The aqueous layer, containing the aldehyde-bisulfite adduct, can be removed.
-
Washing: Wash the organic layer with water and then brine to remove any residual impurities.[11]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate via rotary evaporation to yield the purified product, free of the aldehyde impurity.[11]
Problem 3: Work-up Challenges in Specific Reactions
Challenge: Grignard reactions with the ester functionality of Methyl 4-formylbenzoate can lead to a tertiary alcohol via double addition. The work-up requires careful quenching of the excess Grignard reagent and the resulting alkoxide.
Solution: A slow, controlled quench at low temperature using a saturated aqueous solution of ammonium chloride (NH₄Cl) is the standard and safest method.[15] This protonates the alkoxide to form the alcohol and reacts with any remaining Grignard reagent. Avoid quenching with water alone, as it can be too vigorous. Acidic work-ups (e.g., dilute HCl or H₂SO₄) are also common but must be used cautiously if other acid-sensitive groups are present.[16][17]
-
Cooling: After the reaction is complete, cool the reaction flask to 0 °C in an ice bath.[15]
-
Quenching: Slowly and carefully add a saturated aqueous NH₄Cl solution dropwise with vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 20-25 °C.[15]
-
Extraction: Once the quenching is complete, allow the mixture to warm to room temperature. If solids are present, they can often be dissolved by adding more organic solvent (e.g., ethyl acetate) and stirring. Transfer the entire mixture to a separatory funnel.
-
Washing: Separate the layers. Extract the aqueous layer one or two more times with the organic solvent. Combine the organic layers and wash with water, then brine.[15]
-
Drying and Purification: Dry the organic layer over an anhydrous sulfate, filter, and concentrate. The crude product can then be purified by column chromatography or recrystallization to separate the desired product from any unreacted starting material or side products.
Challenge: The Wittig reaction produces a stoichiometric amount of triphenylphosphine oxide (TPPO), which can be difficult to separate from the desired product, especially if the product is nonpolar.
Solution: While chromatography is an option, several work-up techniques can remove the bulk of the TPPO beforehand.
-
Crystallization: If your product is a solid and TPPO is soluble in the mother liquor, direct crystallization can be effective.
-
Solvent Precipitation: TPPO is poorly soluble in nonpolar solvents like hexane or diethyl ether. After concentrating the reaction mixture, you can often precipitate the TPPO by triturating the residue with one of these solvents, then filtering it off.
-
Use of Horner-Wadsworth-Emmons (HWE) Reaction: For future syntheses, consider the HWE reaction. Its phosphate byproduct is water-soluble and easily removed with a simple aqueous wash, avoiding the TPPO issue entirely.[7]
References
- BenchChem (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
- BenchChem (2025).
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- ChemicalBook (n.d.).
- PubChem (n.d.). Methyl 4-Formylbenzoate.
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- BenchChem (2025).
- HENAN SUNLAKE ENTERPRISE CORPORATION (n.d.).
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- Google Patents (2006).
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- ResearchGate (2015). Is it possible to purify aldehyde by column?
- Springer (2010). Chromatography of Aroma Compounds and Fragrances.
- Echemi (2022).
- University of Wisconsin-Madison (n.d.). 14 Formation and reaction of a Grignard reagent.
- ChemicalBook (n.d.).
- ResearchGate (2025). Removal of benzaldehyde from a water/ethanol mixture by applying scavenging techniques.
- University of California, Irvine (n.d.). Grignard Reaction.
- Winona State University (n.d.). Grignard Reaction.
- BenchChem (2025).
- JoVE (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Echemi (n.d.).
- ChemicalBook (2025).
- National Institutes of Health (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Google Patents (1995).
- PubMed (1995). Relationship Between Chromatographic Properties of Aromatic Carboxylic Acids and Their Structure.
- Google Patents (1987).
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- Sigma-Aldrich (n.d.).
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- ChemicalBook (2025).
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Technical Support Center: Pilot Plant-Scale Synthesis of Methyl 4-formyl-2-methylbenzoate
Welcome to the technical support center for the synthesis of Methyl 4-formyl-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for scaling up this important synthesis to a pilot plant level. We will explore the underlying chemistry, address common challenges, and offer practical, field-tested solutions to ensure a robust and efficient process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound suitable for pilot-scale production?
A1: For pilot-scale synthesis, two main routes are generally considered:
-
Route A: Oxidation of Methyl 2-methyl-4-(bromomethyl)benzoate: This involves the selective oxidation of the bromomethyl group to an aldehyde. Common methods include the Sommelet reaction or oxidation with agents like N-bromosuccinimide (NBS) followed by hydrolysis.
-
Route B: Direct Formylation of Methyl 2-methylbenzoate: This route involves introducing the formyl group directly onto the aromatic ring. However, achieving regioselectivity at the 4-position can be challenging and may require specific catalysts or directing groups.
Q2: What are the critical safety precautions when scaling up this synthesis?
A2: Scaling up introduces significant safety considerations that must be addressed. Key precautions include:
-
Solvent Handling: Large volumes of flammable organic solvents require proper grounding of equipment to prevent static discharge and the use of intrinsically safe equipment in classified areas.
-
Reagent Handling: Many reagents used, such as strong oxidizing agents or corrosive acids, must be handled with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and lab coats.[1][2][3] Work should be conducted in a well-ventilated area or under a fume hood.[1]
-
Exothermic Reactions: The oxidation step can be exothermic. A robust cooling system and careful monitoring of the reaction temperature are crucial to prevent thermal runaways.
-
Dust Explosion Hazard: The final product and some intermediates are fine powders. Care must be taken to avoid creating dust clouds in enclosed spaces, which can pose an explosion risk.[2]
Q3: What are the expected yields and purity for this synthesis at a pilot scale?
A3: Yields and purity are highly dependent on the chosen route and optimization of reaction conditions. With a well-optimized process, you can generally expect:
-
Yields: 70-85%
-
Purity: >98% after purification
Continuous process monitoring and in-process controls are essential to achieve these targets consistently.
Troubleshooting Guide
This section addresses specific issues that may arise during the pilot plant production of this compound.
Problem 1: Incomplete Reaction or Low Conversion
Symptoms:
-
TLC or GC analysis shows a significant amount of starting material remaining after the expected reaction time.
-
Lower than expected yield of the crude product.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Reagent | The stoichiometry of the reagents is critical. On a larger scale, minor weighing errors can become significant. | 1. Verify Stoichiometry: Double-check the calculations and ensure accurate weighing and dispensing of all reagents. 2. Reagent Quality: Test the purity and activity of the reagents, especially oxidizing agents, which can degrade over time. |
| Inadequate Mixing | In large reactors, inefficient stirring can lead to localized "hot spots" or areas of low reagent concentration. | 1. Optimize Agitation: Adjust the stirrer speed and ensure the impeller design is appropriate for the reactor geometry and reaction mixture viscosity. 2. Baffling: Ensure the reactor is properly baffled to improve mixing efficiency. |
| Incorrect Temperature | The reaction may be temperature-sensitive. Deviations from the optimal temperature can significantly slow down the reaction rate. | 1. Calibrate Probes: Ensure all temperature probes are calibrated and accurately reflect the internal reaction temperature. 2. Jacket Temperature Control: Optimize the heating/cooling jacket control to maintain a stable internal temperature. |
Problem 2: Formation of Impurities and Side Products
Symptoms:
-
Multiple spots on TLC or extra peaks in GC/HPLC analysis of the crude product.
-
Difficulty in purifying the final product to the required specifications.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Over-oxidation | The aldehyde product can be further oxidized to the corresponding carboxylic acid, especially with strong oxidizing agents or prolonged reaction times.[4] | 1. Control Oxidant Addition: Add the oxidizing agent portion-wise or via a syringe pump to maintain a low concentration. 2. Monitor Reaction Progress: Closely monitor the reaction by TLC or GC and quench the reaction as soon as the starting material is consumed.[1] 3. Choose a Milder Oxidant: Consider using a more selective oxidizing agent. |
| Di-bromination | In the bromination step to form the bromomethyl intermediate, di-bromination of the methyl group can occur. | 1. Control Bromine Source: Use a controlled amount of the brominating agent (e.g., NBS). 2. Optimize Reaction Conditions: Adjust the temperature and reaction time to favor mono-bromination. |
| Acetal Formation | If methanol is used as a solvent in the presence of an acid catalyst, the aldehyde product can form a methyl acetal.[5] | 1. Solvent Choice: If possible, use a non-alcoholic solvent. 2. pH Control: Neutralize any acidic catalysts promptly during the work-up. |
Problem 3: Challenges in Product Isolation and Purification
Symptoms:
-
Low recovery of the product after work-up and purification.
-
The final product does not meet the required purity specifications.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Emulsion Formation during Extraction | On a larger scale, vigorous mixing during aqueous work-up can lead to stable emulsions, making phase separation difficult. | 1. Gentle Mixing: Use gentle agitation during the extraction process. 2. Brine Wash: Add a saturated brine solution to help break the emulsion. 3. Centrifugation: For persistent emulsions, a centrifuge can be used to separate the layers. |
| Inefficient Crystallization | Poor crystal formation can lead to low recovery and trapping of impurities. | 1. Solvent System: Optimize the solvent system for crystallization. A mixture of a good solvent and a poor solvent often works well. 2. Cooling Rate: A slow, controlled cooling rate generally leads to larger, purer crystals. 3. Seeding: Introduce a small amount of pure product (seed crystals) to induce crystallization. |
| Degradation on Silica Gel | Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.[6] | 1. Neutralize Silica: Use silica gel that has been treated with a base like triethylamine to neutralize acidic sites.[6] 2. Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[6] 3. Flash Chromatography: Minimize the contact time with the stationary phase by using flash chromatography.[6] |
Experimental Workflow and Diagrams
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound via the oxidation of Methyl 2-methyl-4-(bromomethyl)benzoate.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues during the synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
-
Chemguide. (n.d.). Oxidation of Aldehydes and Ketones. Retrieved from [Link]
Sources
Technical Support Center: Improving Selectivity in the Oxidation of Methyl 4-Methylbenzoate
Welcome to the technical support center for the selective oxidation of methyl 4-methylbenzoate (also known as methyl p-toluate). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important transformation. The oxidation of the benzylic methyl group in methyl 4-methylbenzoate is a critical step in synthesizing valuable downstream products, primarily methyl 4-formylbenzoate and dimethyl terephthalate . However, achieving high selectivity for the desired product while minimizing over-oxidation or side reactions is a significant challenge.
This document provides in-depth, field-proven insights in a direct question-and-answer format, addressing common issues encountered during experimental work. We will explore the causality behind experimental choices, provide validated protocols, and ground our recommendations in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reaction to provide a solid foundation for troubleshooting and optimization.
Q1: What are the primary target products from the oxidation of methyl 4-methylbenzoate, and why is selectivity the main issue?
The two primary and commercially significant products obtained from the oxidation of methyl 4-methylbenzoate are:
-
Methyl 4-formylbenzoate (MFB): The product of partial oxidation. MFB is a crucial intermediate in the synthesis of pharmaceuticals and fine chemicals due to its bifunctional nature, containing both an aldehyde and an ester.[1][2]
-
Dimethyl Terephthalate (DMT) / Terephthalic Acid (TPA): The products of complete oxidation. The initial product is monomethyl terephthalate, which can be further esterified to DMT. DMT and TPA are large-scale commodity chemicals, primarily used in the production of polymers like PET.[3]
The core challenge is controlling the reaction's selectivity. The intermediate aldehyde (MFB) is often more susceptible to oxidation than the starting material's methyl group.[4] This makes it difficult to stop the reaction cleanly at the aldehyde stage, frequently leading to a mixture of starting material, aldehyde, and the fully oxidized carboxylic acid, thereby complicating purification and reducing the yield of the desired product.[5][6]
Q2: What are the most common catalyst systems, and how do I choose one?
The choice of catalyst is the most critical factor in directing the reaction toward the desired product. Systems are typically based on transition metals that can readily cycle between multiple oxidation states.
| Catalyst System | Primary Product | Typical Conditions & Promoters | Key Considerations |
| Cobalt (Co) / Manganese (Mn) with Bromide (Br⁻) | Dimethyl Terephthalate / TPA | Acetic acid solvent, 175–225 °C, 15–30 bar O₂, HBr or NaBr promoter.[3] | This is the basis of the industrial AMOCO process for TPA production.[3] The bromide promoter is crucial for the radical chain mechanism. It is designed for complete oxidation and is generally unsuitable for isolating the aldehyde. |
| Cobalt-based (without Bromide) | Methyl 4-formylbenzoate (MFB) | Often requires specific ligands (e.g., porphyrins, Schiff bases) or supports (e.g., N-doped carbon).[7][8] Can use milder oxidants or conditions. | Selectivity to the aldehyde is highly dependent on the cobalt complex's ligand sphere and reaction conditions. Over-oxidation is still a risk.[9][10] |
| **Manganese-based (e.g., Mn(OAc)₂) ** | Methyl 4-formylbenzoate or Toluic Acid | Can be used with or without Co/Br systems. Its presence can increase the oxidation rate.[3] | The selectivity can be sensitive to the counter-ion and solvent. In some systems without cobalt, the reaction may stall at the toluic acid stage.[3] |
| Tungsten Oxide-based | Aromatic Aldehydes | Often doped with promoters like Sb or alkali metals.[11][12] Typically used for gas-phase oxidation at high temperatures. | These are heterogeneous catalysts primarily developed for similar transformations like p-xylene to terephthalaldehyde. They offer good thermal stability.[11][12][13] |
| Potassium Permanganate (KMnO₄) | Terephthalic Acid Derivatives | Aqueous, often alkaline conditions. | A classic, stoichiometric oxidant. It is very powerful and generally non-selective for the aldehyde, leading to complete oxidation.[6] Its use generates significant MnO₂ waste. |
Expert Advice: For selective synthesis of Methyl 4-formylbenzoate , avoid aggressive, high-temperature systems like Co/Mn/Br. Instead, explore modern cobalt or manganese complexes under milder conditions. For Dimethyl Terephthalate , the Co/Mn/Br system is the industry standard and most efficient method.
Q3: What is the mechanistic role of bromide ions in the Co/Mn-catalyzed oxidation to terephthalic acid?
In the widely used AMOCO process, bromide ions are not merely additives; they are essential promoters that fundamentally alter the reaction mechanism. The process relies on a radical chain reaction. The cobalt catalyst (typically Co(II) acetate) is first oxidized to Co(III) by reacting with a hydroperoxide intermediate. Co(III) is a powerful one-electron oxidant, but its reaction with the C-H bonds of the methyl group is slow.
The bromide ion (Br⁻) acts as a shuttle. It is oxidized by Co(III) to a bromine radical (Br•).[3] This bromine radical is highly reactive and readily abstracts a hydrogen atom from the benzylic methyl group of methyl 4-methylbenzoate, which is the rate-determining step for initiation. This generates a benzylic radical and HBr. The HBr can then react with Co(III) to regenerate the bromine radical, continuing the cycle. This pathway is significantly faster than the direct reaction of Co(III) with the substrate, enabling the high reaction rates required for industrial production.
Caption: Simplified Co/Br⁻ radical shuttle mechanism.
Q4: How can I effectively monitor the reaction to prevent over-oxidation?
Vigilant reaction monitoring is crucial for stopping the reaction at the aldehyde stage. The two most common and effective techniques are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
-
Thin-Layer Chromatography (TLC): A rapid, qualitative method ideal for at-a-glance progress checks.[14] The starting material, methyl 4-methylbenzoate, is significantly less polar than the product, methyl 4-formylbenzoate, which in turn is less polar than the over-oxidation byproduct, 4-carboxybenzaldehyde or its corresponding acid. This difference in polarity allows for clear separation on a silica gel plate.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and the formation of products and byproducts.[5][15] This is the preferred method for precise optimization and kinetic studies. A reverse-phase C18 column is typically effective.[15]
Protocol: Reaction Monitoring by TLC [14]
-
Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), co-spot (C), and reaction mixture (R).
-
Select a Mobile Phase: A mixture of ethyl acetate and hexane is a good starting point. A 1:4 or 1:3 ratio of ethyl acetate to hexane typically provides good separation.
-
Spot the Plate:
-
Use a capillary tube to apply a small spot of a dilute solution of your starting material in the 'SM' lane.
-
Withdraw a small aliquot from your reaction mixture (e.g., a drop via a glass pipette), dilute it with a suitable solvent (like ethyl acetate), and spot it in the 'R' lane.
-
In the 'C' lane, spot the starting material first, then carefully spot the reaction mixture directly on top of it. This helps confirm spot identity.
-
-
Develop the Plate: Place the plate in a sealed chamber containing the mobile phase. Ensure the solvent level is below the origin line. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Interpret: The starting material (less polar) will have a higher Rf value (travels further), while the aldehyde product will have a lower Rf. The goal is to stop the reaction when the 'SM' spot in the 'R' lane has just disappeared, but before a significant, lower-Rf spot corresponding to the carboxylic acid appears.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low Conversion - Significant Starting Material Remains
You run the reaction for the prescribed time, but analysis shows a large amount of unreacted methyl 4-methylbenzoate.
-
Possible Cause 1: Inactive Catalyst. Transition metal catalysts can be sensitive to air, moisture, or impurities. The active catalytic species may not have formed correctly.
-
Solution: Ensure your catalyst is pure and handled under appropriate conditions (e.g., under an inert atmosphere if required). For some cobalt-catalyzed reactions, a pre-activation step or the presence of an initiator might be necessary.[16]
-
-
Possible Cause 2: Insufficient Oxidant. The oxidant (e.g., O₂, H₂O₂, TBHP) may have been consumed, degraded, or added in insufficient stoichiometric amounts.
-
Solution: If using a gaseous oxidant like air or O₂, ensure efficient stirring and gas dispersion in the liquid phase. For liquid oxidants, consider slow, continuous addition via a syringe pump to maintain a steady concentration and control exotherms. Verify the purity/titer of your oxidant.
-
-
Possible Cause 3: Reaction Temperature is Too Low. Oxidation reactions, particularly those involving C-H activation, have a significant activation energy barrier.
-
Solution: Incrementally increase the reaction temperature by 10 °C and monitor the effect on the reaction rate. Be cautious, as higher temperatures can also decrease selectivity and promote over-oxidation.[3]
-
Caption: Troubleshooting workflow for low conversion.
Problem 2: Poor Selectivity - Significant Over-oxidation to Carboxylic Acid
The reaction proceeds, but you form a large amount of 4-formylbenzoic acid, its methyl ester, or terephthalic acid derivatives instead of the desired aldehyde, MFB.
-
Possible Cause 1: Reaction Time is Too Long. As noted, the aldehyde product is often more reactive than the starting material. Leaving the reaction to run after the starting material is consumed will inevitably lead to oxidation of the aldehyde.
-
Solution: Monitor the reaction closely using TLC or HPLC at regular intervals (e.g., every 15-30 minutes). Quench the reaction as soon as the starting material is consumed to an acceptable level.
-
-
Possible Cause 2: Oxidant Concentration is Too High. A high local concentration of the oxidant can lead to rapid, non-selective oxidation.
-
Solution: Instead of adding the oxidant all at once, add it portion-wise or via a syringe pump over an extended period. This maintains a low, steady-state concentration, favoring more controlled oxidation.
-
-
Possible Cause 3: Reaction Temperature is Too High. Elevated temperatures provide the activation energy for the second oxidation step (aldehyde to carboxylic acid), reducing selectivity.
-
Solution: Attempt the reaction at a lower temperature. While this will slow the reaction rate, it may dramatically improve selectivity for the aldehyde. A temperature screen is a critical part of optimizing this reaction.
-
Problem 3: Presence of Hydrolyzed Byproducts
Your final product is contaminated with p-toluic acid (from hydrolysis of the starting material) or 4-formylbenzoic acid (from hydrolysis of the product).
-
Possible Cause: Presence of Water and/or Acidic/Basic Conditions. The methyl ester is susceptible to hydrolysis, a reaction catalyzed by acid or base and requiring water. Some oxidation procedures may generate acidic byproducts that can catalyze this process.
-
Solution 1 (Prevention): Use anhydrous solvents and reagents. If the reaction can be run under neutral pH conditions, this is ideal.
-
Solution 2 (Work-up): An acidic wash will not remove these acidic byproducts. Instead, perform a basic wash during the work-up. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5][17] The acidic byproducts will be deprotonated to form water-soluble carboxylate salts and move into the aqueous layer, while the neutral ester product remains in the organic layer.
-
Protocol: Basic Wash for Removal of Acidic Byproducts [5][17]
-
After quenching the reaction, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (or another water-immiscible organic solvent).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution.
-
Wash the organic layer with water, followed by brine (saturated NaCl solution) to aid in drying.
-
Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent to obtain the purified neutral product.
References
-
ResearchGate. New Catalysts for Selective Oxidation of p-Xylene to Terephthalaldehyde (TPAL). [Link]
-
ResearchGate. New Catalysts for Selective Oxidation of p-Xylene to Terephthalaldehyde (TPAL) | Request PDF. [Link]
-
MDPI. p-Xylene Oxidation to Terephthalic Acid: New Trends. [Link]
-
ResearchGate. New catalysts for selective oxidation of p-xylene to terephthaldehyde (TPAL) | Request PDF. [Link]
-
National Institutes of Health (NIH). Mechanism of Alkene Hydrofunctionalization by Oxidative Cobalt(salen) Catalyzed Hydrogen Atom Transfer - PMC. [Link]
-
ResearchGate. Catalyst Optimization Strategy: Selective Oxidation of o-Xylene to Phthalic Anhydride. [Link]
- Google Patents.
- Google Patents.
-
SIELC Technologies. Methyl 4-methylbenzoate. [Link]
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ResearchGate. Catalytic oxidation of alkene by cobalt corroles | Request PDF. [Link]
-
PubChem. Methyl 4-methylbenzoate | C9H10O2 | CID 7455. [Link]
-
ChemistryViews. Cobalt Porphyrin Complex Catalyzes Oxidation of Styrenes into Ketones. [Link]
-
PubMed. Cobalt-mediated generation of reactive oxygen species and its possible mechanism. [Link]
-
Reddit. Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry. [Link]
-
Royal Society of Chemistry. Aerobic selective oxidation of methylaromatics to benzoic acids over Co@N/Co-CNTs with high loading CoN4 species. [Link]
-
National Institutes of Health (NIH). Chemoselective methylene oxidation in aromatic molecules - PMC. [Link]
-
TSI Journals. Organic CHEMISTRY. [Link]
-
PubMed. Anaerobic degradation of 4-methylbenzoate via a specific 4-methylbenzoyl-CoA pathway. [Link]
-
MDPI. Non-Noble Metal Aromatic Oxidation Catalysis: From Metalloenzymes to Synthetic Complexes. [Link]
-
PubChem. Methyl 4-hydroxy-2-methylbenzoate | C9H10O3 | CID 12351986. [Link]
-
Aoc-resins.com. Methyl 4-methylbenzoate in Organic Synthesis: A Key Intermediate to Purchase. [Link]
-
Semantic Scholar. Cobalt catalyzed oxidation of cyclic alkenes with molecular oxygen: Allylic oxidation versus double bond attack. [Link]
-
ResearchGate. (PDF) Methyl 4-methylbenzoate. [Link]
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PubChem. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294. [Link]
-
Royal Society of Chemistry. 4. [Link]
- Google Patents.
-
Chemistry LibreTexts. 16.9: Oxidation of Aromatic Compounds. [Link]
-
Taylor & Francis Online. Full article: Selectfluor-mediated oxidative deamination: A scalable approach to aromatic aldehydes synthesis. [Link]
- Google Patents.
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Side reactions to consider in the synthesis of Methyl 4-formyl-2-methylbenzoate
Technical Support Center: Synthesis of Methyl 4-formyl-2-methylbenzoate
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, chemists, and professionals in drug development to troubleshoot common issues encountered during the synthesis of this key aromatic intermediate. This guide provides in-depth, experience-based solutions to frequently asked questions and problems that may arise during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound typically begins with precursors like 2-methylbenzoic acid or p-xylene derivatives. A prevalent strategy involves the oxidation of a benzylic methyl group. For instance, starting from a suitably substituted toluene derivative, selective oxidation can yield the desired aldehyde functionality. One common approach is the bromination of a methyl group followed by oxidation.
Q2: What are the primary challenges and side reactions to anticipate in this synthesis?
A2: The primary challenges in synthesizing this compound often revolve around selectivity and over-oxidation. Key side reactions to monitor include the oxidation of the aldehyde to a carboxylic acid, and incomplete reactions leading to a mixture of starting material, intermediates, and the final product. The choice of oxidizing agent and reaction conditions is critical to minimize these unwanted outcomes.
Q3: How can I best monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By comparing the reaction mixture to spots of the starting material and a pure sample of the product (if available), you can track the consumption of reactants and the formation of the desired product. Gas Chromatography (GC) can also be used for more quantitative analysis if suitable standards are available.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis of this compound, with a focus on a common synthetic pathway: the oxidation of a brominated intermediate.
Problem 1: Low Yield of the Desired Product
Scenario: You are performing a multi-step synthesis starting from 4-bromo-2-methyltoluene. The first step, benzylic bromination, appears to proceed well, but the subsequent oxidation to the aldehyde results in a low yield of this compound.
Possible Causes and Solutions:
-
Incomplete Bromination: The initial bromination of the benzylic methyl group may not have gone to completion. This would leave unreacted starting material that will not be converted to the aldehyde in the subsequent step.
-
Solution: Ensure the bromination reaction is complete by monitoring with TLC or GC. It may be necessary to increase the reaction time or adjust the amount of the brominating agent (e.g., N-bromosuccinimide) and radical initiator (e.g., AIBN or benzoyl peroxide).
-
-
Side Reactions During Bromination: Dihalogenation or ring bromination can occur, leading to undesired byproducts.
-
Solution: Optimize the reaction conditions to favor monobromination. This can include careful control of the stoichiometry of the brominating agent and the use of a non-polar solvent to minimize ionic side reactions.
-
-
Inefficient Oxidation: The chosen oxidation method may not be suitable for the substrate or may be leading to the formation of byproducts.
Experimental Protocol: The Sommelet Reaction
The Sommelet reaction is a reliable method for the conversion of benzylic halides to aldehydes using hexamine.[3][4][5]
Step 1: Formation of the Hexaminium Salt
-
Dissolve the starting benzylic bromide (e.g., 1-bromo-4-(bromomethyl)-2-methylbenzene) in a suitable solvent such as chloroform or ethanol.
-
Add an equimolar amount of hexamethylenetetramine (hexamine).
-
Stir the mixture at room temperature or with gentle heating to form the quaternary ammonium salt. The salt will often precipitate from the solution.
-
Isolate the salt by filtration and wash with a small amount of cold solvent.
Step 2: Hydrolysis to the Aldehyde
-
Suspend the hexaminium salt in an aqueous solution, often with a co-solvent like ethanol or acetic acid.
-
Heat the mixture under reflux. The hydrolysis of the salt will yield the desired aldehyde.
-
Monitor the reaction by TLC until the starting salt is consumed.
-
After cooling, the product can be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Purify the crude product by column chromatography or distillation.
Caption: The Sommelet reaction provides a mild route for benzylic oxidation.
Problem 2: Over-oxidation to Carboxylic Acid
Scenario: During the oxidation step, a significant amount of the corresponding carboxylic acid (4-carboxy-2-methylbenzoic acid methyl ester) is formed as a byproduct.
Possible Causes and Solutions:
-
Harsh Oxidizing Agent: Strong oxidizing agents like potassium permanganate or chromic acid can easily oxidize the aldehyde further to the carboxylic acid.
-
Prolonged Reaction Time or Elevated Temperature: Even with a milder oxidizing agent, extended reaction times or high temperatures can promote over-oxidation.
-
Solution: Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed. Running the reaction at a lower temperature may also improve selectivity.
-
Experimental Protocol: The Hass-Bender Oxidation
The Hass-Bender oxidation is a specific method for converting benzyl halides to benzaldehydes without significant formation of the carboxylic acid.[2][6][7]
Step 1: Preparation of the Nitronate Salt
-
In a flask, dissolve 2-nitropropane in a suitable alcohol, such as ethanol.
-
Add a solution of sodium ethoxide in ethanol. This will deprotonate the 2-nitropropane to form the sodium nitronate salt.
Step 2: Oxidation Reaction
-
To the solution of the nitronate salt, add the benzylic halide (e.g., 1-bromo-4-(bromomethyl)-2-methylbenzene).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, the mixture is typically worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is then washed, dried, and the solvent is removed to yield the crude aldehyde, which can be further purified.
Caption: The Hass-Bender oxidation is a selective method to avoid over-oxidation.
Problem 3: Difficult Purification of the Final Product
Scenario: The crude product is a complex mixture of the desired aldehyde, unreacted starting material, and byproducts, making purification by column chromatography challenging.
Possible Causes and Solutions:
-
Incomplete Reaction: If the reaction has not gone to completion, the starting material may have a similar polarity to the product, leading to co-elution during chromatography.
-
Solution: Ensure the reaction is driven to completion by optimizing reaction time and temperature.
-
-
Degradation on Silica Gel: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, which can lead to degradation or the formation of acetals if an alcohol is used as a co-eluent.[8]
Data Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Bromination | Increase reaction time or reagent stoichiometry. |
| Inefficient Oxidation | Use Sommelet or Hass-Bender oxidation.[2][3][4][5][6][7] | |
| Over-oxidation | Harsh Oxidizing Agent | Employ milder reagents like in the Hass-Bender oxidation.[2][6][7] |
| Prolonged Reaction | Monitor reaction closely and control temperature. | |
| Purification Issues | Incomplete Reaction | Optimize reaction conditions for full conversion. |
| Degradation on Silica | Deactivate silica gel with triethylamine or use neutral alumina.[8] |
Visualizing the Workflow
To aid in troubleshooting, the following diagram illustrates a decision-making workflow for addressing common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis.
This guide is intended to provide a starting point for addressing common challenges. Successful chemical synthesis often requires careful optimization of reaction conditions and a thorough understanding of the underlying reaction mechanisms.
References
-
Wikipedia. (2023, April 29). Hass–Bender oxidation. Retrieved from [Link]
-
Grokipedia. (n.d.). Sommelet reaction. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Sommelet Reaction. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Sommelet Reaction. Retrieved from [Link]
-
Wikipedia. (2023, May 1). Sommelet reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Hass-Bender Oxidation. Retrieved from [Link]
-
Reddit. (2023, June 30). How to isolate methylamine HCl from Sommelet reaction products? Retrieved from [Link]
-
YouTube. (2024, January 2). Hass-Bender Oxidation. Retrieved from [Link]
Sources
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- 6. synarchive.com [synarchive.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Study of Methyl 4-formyl-2-methylbenzoate and its Isomers in Key Organic Reactions
For researchers, scientists, and professionals in drug development, the nuanced reactivity of substituted aromatic compounds is a cornerstone of molecular design and synthesis. The strategic placement of functional groups on a benzene ring can profoundly influence the electronic and steric environment, thereby dictating the outcome of chemical transformations. This guide presents an in-depth comparative analysis of Methyl 4-formyl-2-methylbenzoate and its positional isomers, focusing on how the interplay of the formyl, methyl, and methyl ester groups governs their reactivity. This document provides a theoretical framework supported by experimental data and detailed protocols to aid in the rational selection and application of these versatile building blocks.
Introduction to the Isomers: A Subtle Shift with Significant Consequences
The subject of this guide, this compound, and its isomers are structurally similar yet possess distinct chemical personalities. The core structure is a methyl benzoate ring substituted with a formyl (-CHO) group and a methyl (-CH3) group. The relative positions of these substituents to each other and to the methyl ester group are the primary determinants of their reactivity. For this comparative study, we will focus on three key isomers:
-
This compound (Isomer A)
-
Methyl 3-formyl-2-methylbenzoate (Isomer B)
-
Methyl 5-formyl-2-methylbenzoate (Isomer C)
The varied placement of the electron-donating methyl group and the electron-withdrawing formyl group in relation to the methyl ester creates a fascinating landscape of electronic and steric effects, which we will explore in the context of common organic reactions.
Physicochemical Properties
The physical properties of these isomers, such as melting point and solubility, are influenced by their molecular symmetry and intermolecular forces. A summary of key physicochemical data is presented in Table 1.
| Property | This compound (Isomer A) | Methyl 3-formyl-2-methylbenzoate (Isomer B) | Methyl 5-formyl-2-methylbenzoate (Isomer C) |
| CAS Number | 74733-23-6 | Not readily available | 675148-96-6 |
| Molecular Formula | C₁₀H₁₀O₃ | C₁₀H₁₀O₃ | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol | 178.18 g/mol | 178.18 g/mol |
| Appearance | Expected to be a solid | Expected to be a solid or liquid | Expected to be a solid |
| Predicted Solubility | Soluble in common organic solvents | Soluble in common organic solvents | Soluble in common organic solvents |
Comparative Reactivity Analysis: The Interplay of Electronic and Steric Effects
The reactivity of the formyl group is the central focus of this comparative study. Its electrophilicity is modulated by the electronic effects of the methyl and methyl ester groups, while the steric environment around the aldehyde influences the accessibility for nucleophilic attack.
Electronic Effects
-
Methyl Group (-CH₃): An electron-donating group (EDG) through induction and hyperconjugation.[1] It increases the electron density of the benzene ring, particularly at the ortho and para positions.[2]
-
Formyl Group (-CHO): An electron-withdrawing group (EWG) through induction and resonance. It decreases the electron density of the benzene ring, especially at the ortho and para positions.
-
Methyl Ester Group (-COOCH₃): An electron-withdrawing group (EWG) primarily through resonance.
In Isomer A (4-formyl-2-methyl) , the methyl group is ortho to the ester and meta to the formyl group. The formyl group is para to the ester. The electron-donating methyl group and the electron-withdrawing formyl and ester groups create a complex electronic environment.
In Isomer B (3-formyl-2-methyl) , the methyl and formyl groups are ortho to each other. This proximity will lead to significant steric interactions.
In Isomer C (5-formyl-2-methyl) , the methyl group is ortho to the ester and the formyl group is meta to the ester.
Steric Effects
The presence of a methyl group ortho to the formyl group, as in Isomer B , is expected to create significant steric hindrance.[3] This can impede the approach of bulky nucleophiles to the aldehyde carbonyl. In Isomer A , the methyl group is ortho to the ester but meta to the formyl group, resulting in less steric congestion around the aldehyde. Isomer C also has the methyl group meta to the formyl group, suggesting moderate steric hindrance.
Comparative Reactivity in Key Reactions
Nucleophilic Addition: The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[4] The reaction rate is highly dependent on the electrophilicity of the aldehyde's carbonyl carbon.
Based on the electronic and steric effects discussed, the expected order of reactivity in a Knoevenagel condensation would be:
Isomer A (4-formyl-2-methyl) > Isomer C (5-formyl-2-methyl) > Isomer B (3-formyl-2-methyl)
-
Isomer A: The formyl group is para to the electron-withdrawing ester group, which enhances its electrophilicity. The methyl group is meta and has a less pronounced deactivating effect on the aldehyde.
-
Isomer C: The formyl group is meta to the ester, so the electron-withdrawing effect is less pronounced compared to Isomer A.
-
Isomer B: The ortho-methyl group provides significant steric hindrance, making the approach of the nucleophile more difficult, thus reducing the reaction rate.
Oxidation to Carboxylic Acid
The oxidation of the aldehyde group to a carboxylic acid is a common transformation. The reaction rate can be influenced by the electron density at the aldehyde. Electron-donating groups can facilitate oxidation, while electron-withdrawing groups can hinder it.
The expected order of ease of oxidation is:
Isomer C (5-formyl-2-methyl) ≈ Isomer A (4-formyl-2-methyl) > Isomer B (3-formyl-2-methyl)
-
Isomers A and C: The electronic effects are a balance of the donating methyl group and the withdrawing ester group.
-
Isomer B: The steric hindrance from the ortho-methyl group might slightly decrease the rate of oxidation.
Reduction to Alcohol
The reduction of the aldehyde to a primary alcohol, for instance with sodium borohydride, is another fundamental reaction.[5] The rate of this reaction is also influenced by the electrophilicity of the carbonyl carbon and steric hindrance.
The expected order of reactivity in reduction is:
Isomer A (4-formyl-2-methyl) > Isomer C (5-formyl-2-methyl) > Isomer B (3-formyl-2-methyl)
This follows a similar trend to the Knoevenagel condensation, as both reactions are initiated by a nucleophilic attack on the carbonyl carbon.
Experimental Data
Table 2: Representative Reaction Data for Methyl 4-formylbenzoate
| Reaction | Reagents & Conditions | Product | Yield (%) | Reference |
| Knoevenagel Condensation | Malononitrile, Piperidine, Ethanol, Reflux, 2h | Methyl 4-(2,2-dicyanovinyl)benzoate | 92 | [4] |
| Reduction | Sodium Borohydride (NaBH₄), Methanol, 0°C to RT, 1-2h | Methyl 4-(hydroxymethyl)benzoate | High | [5] |
| Fischer Esterification | 4-Formylbenzoic acid, Methanol, p-TsOH, 118-120°C, 5h | Methyl 4-formylbenzoate | ~98 | [6] |
Experimental Protocols
The following are detailed methodologies for the synthesis of the parent isomers and for conducting a comparative reactivity study.
Synthesis of Isomers
The synthesis of these isomers can be approached through the formylation of the corresponding methyl methylbenzoate precursors or through the esterification of the corresponding formyl-methylbenzoic acids.
Protocol 1: Synthesis of Methyl 5-formyl-2-methylbenzoate (Isomer C) via Formylation
This protocol is adapted from a similar synthesis of methyl 5-formyl-2-methoxybenzoate.[7]
-
Step 1: Dissolve methyl 2-methylbenzoate (1 equivalent) in trifluoroacetic acid.
-
Step 2: Add hexamethylenetetramine (1 equivalent) with ice-cooling.
-
Step 3: Reflux the mixture for 2 hours.
-
Step 4: Remove the solvent under reduced pressure.
-
Step 5: Pour the residue into water and neutralize with sodium bicarbonate.
-
Step 6: Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Step 7: Purify the crude product by column chromatography.
Comparative Knoevenagel Condensation
Objective: To compare the reactivity of Isomers A, B, and C in a Knoevenagel condensation with malononitrile.
-
Step 1: In three separate round-bottom flasks, dissolve each isomer (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Step 2: Add a catalytic amount of piperidine (0.1 eq) to each flask.
-
Step 3: Heat the reaction mixtures to reflux and monitor the progress by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 15 minutes).
-
Step 4: The relative reactivity can be determined by comparing the rate of disappearance of the starting aldehyde spot and the appearance of the product spot on the TLC plates. For a quantitative comparison, aliquots can be taken at different time points and analyzed by GC-MS or HPLC.
-
Step 5: Upon completion, cool the reaction mixtures to room temperature, filter the precipitated product, wash with cold ethanol, and dry under vacuum.
-
Step 6: Characterize the products by NMR and IR spectroscopy and compare the yields.
Visualization of Concepts
Reaction Workflow
Caption: General workflow for the synthesis and comparative reactivity study of the isomers.
Electronic Effects on Reactivity
Caption: Influence of substituent electronic effects on the reactivity of the aldehyde group.
Conclusion
The positional isomerism in methyl formyl-2-methylbenzoates provides a compelling case study in the principles of physical organic chemistry. The interplay of electron-donating and electron-withdrawing groups, coupled with steric effects, leads to a predictable yet profound differentiation in their chemical reactivity. For the synthetic chemist, a thorough understanding of these effects is paramount for designing efficient reaction pathways and predicting reaction outcomes. While direct comparative data remains an area for further investigation, the theoretical framework and experimental protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of these valuable synthetic intermediates.
References
-
PrepChem. (n.d.). Synthesis of methyl 5-formyl-2-methoxybenzoate. Retrieved January 7, 2026, from [Link]
- Google Patents. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
-
The Student Room. (2013). Chemistry - Methyl Group Activating the Benzene Ring. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). Methyl 5-formyl-2-methoxybenzoate. Retrieved January 7, 2026, from [Link]
- Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved January 7, 2026, from [Link]
-
YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved January 7, 2026, from [Link]
-
University of Maryland. (n.d.). Aromatic Substitution 2. Retrieved January 7, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to the Structural Validation of Methyl 4-formyl-2-methylbenzoate Derivatives
This guide provides an in-depth, comparative framework for the definitive structural validation of Methyl 4-formyl-2-methylbenzoate and its derivatives. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple data reporting. It delves into the causality behind experimental choices and establishes a multi-technique, self-validating workflow to ensure the highest degree of scientific integrity. The methodologies described herein are foundational for regulatory submissions, patent applications, and ensuring reproducibility in drug discovery and materials science.
This compound is a key structural motif and a versatile building block in organic synthesis. Its precise architecture—the specific arrangement of the formyl, methyl, and methyl ester substituents on the benzene ring—is critical to its reactivity and the ultimate function of the more complex molecules derived from it. Ambiguity in its structure can lead to failed syntheses, inactive biological compounds, or undesirable material properties. Therefore, rigorous and orthogonal validation is not merely academic; it is a prerequisite for meaningful scientific advancement.
This guide will compare and detail the application of four cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single Crystal X-ray Diffraction. Each technique provides a unique and complementary piece of the structural puzzle. When their data converges, it provides an irrefutable confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.
Expertise & Causality: The choice of solvent (e.g., CDCl₃ or DMSO-d₆) is critical; CDCl₃ is standard for many organic molecules, but DMSO-d₆ may be required for less soluble derivatives and has the benefit of shifting the residual water peak away from areas of interest. The magnetic field strength of the spectrometer (e.g., 400 MHz or higher) is chosen to achieve sufficient signal dispersion, which is crucial for resolving the closely spaced aromatic proton signals in these substituted rings.
Proton (¹H) NMR Spectroscopy
¹H NMR provides information on the number of distinct proton environments and their neighboring protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum and integrate all signals.
Data Interpretation & Expected Signals
The ¹H NMR spectrum provides unambiguous confirmation of all proton-containing functional groups. The aldehyde proton is particularly diagnostic, appearing in a region where few other signals are found (9-10 ppm).[1][2][3]
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Rationale |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | 1H | Highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the C=O bond.[2][3] |
| Aromatic (Ar-H) | 7.8 - 8.2 | Multiplet (m) | 3H | The specific shifts and coupling patterns depend on the substitution pattern, but they will reside in the downfield aromatic region. |
| Methyl Ester (-OCH₃) | 3.9 - 4.0 | Singlet (s) | 3H | Protons are on a carbon adjacent to an electronegative oxygen atom. |
| Ring Methyl (-CH₃) | 2.5 - 2.7 | Singlet (s) | 3H | A typical chemical shift for a methyl group attached directly to an aromatic ring. |
Note: Data synthesized from typical values for aromatic aldehydes and esters.[4][5]
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment, where all signals appear as singlets, simplifying the spectrum.
-
Processing: Process the FID similarly to the ¹H spectrum.
Data Interpretation & Expected Signals
The presence of two distinct carbonyl carbons (one for the ester, one for the aldehyde) is a key diagnostic feature.[3] The number of aromatic signals confirms the substitution pattern.
| Carbon Type | Expected Chemical Shift (δ, ppm) | Structural Rationale |
| Aldehyde Carbonyl (-C HO) | 190 - 193 | Carbonyl carbons are highly deshielded and appear far downfield. Aldehyde carbons are typically found in this range.[3] |
| Ester Carbonyl (-C OOR) | 165 - 167 | Ester carbonyls are also deshielded but appear slightly upfield compared to aldehyde or ketone carbonyls. |
| Aromatic (Ar-C) | 128 - 145 | Six distinct signals are expected for a fully substituted ring, though some may overlap. Carbons bearing substituents (quaternary) will have different intensities. |
| Methyl Ester (-OC H₃) | 52 - 54 | Standard region for methyl ester carbons. |
| Ring Methyl (-C H₃) | 20 - 23 | Standard region for an aromatic methyl group. |
Note: Data synthesized from typical values for substituted benzaldehydes and benzoates.[6][7]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.
Expertise & Causality: Electrospray Ionization (ESI) is a "soft" ionization technique ideal for confirming the molecular weight without causing excessive fragmentation. Electron Ionization (EI), a "hard" technique, is chosen to deliberately induce fragmentation, providing a "fingerprint" that helps confirm the structure. High-resolution mass spectrometry (HRMS) is the gold standard, providing a mass measurement with enough precision to determine the elemental formula.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system to ensure purity before it enters the mass spectrometer. A simple C18 column can be used.[8]
-
Ionization: Use ESI in positive ion mode. The molecule is expected to form a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
-
Mass Analysis: Analyze the ions in a mass analyzer (e.g., Quadrupole, Time-of-Flight). For this compound (C₁₀H₁₀O₃, MW = 178.18), expect to see an ion at m/z 179.06 (for [M+H]⁺).
Data Interpretation & Expected Fragments (EI)
Under Electron Ionization (EI), the molecule fragments in a predictable way. The resulting pattern is a powerful confirmation of the compound's identity.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Neutral Loss | Rationale for Fragmentation |
| 178 | [C₁₀H₁₀O₃]⁺ | - | Molecular Ion (M⁺) |
| 147 | [M - OCH₃]⁺ | •OCH₃ (31 Da) | Alpha cleavage at the ester group is a common and favorable fragmentation pathway. |
| 149 | [M - CHO]⁺ | •CHO (29 Da) | Loss of the formyl radical from the molecular ion. |
| 119 | [M - COOCH₃]⁺ | •COOCH₃ (59 Da) | Loss of the entire methyl ester group as a radical. |
| 105 | [C₇H₅O]⁺ | - | This fragment corresponds to the benzoyl cation, a very stable fragment in benzoic acid derivatives.[9] |
| 91 | [C₇H₇]⁺ | - | Often corresponds to the tropylium ion, a common rearrangement product for toluene derivatives. |
Note: Fragmentation data is based on common pathways for benzoate derivatives.[10][11][12]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
Expertise & Causality: The Attenuated Total Reflectance (ATR) method is often preferred for solid samples as it requires minimal sample preparation compared to traditional KBr pellets. It provides high-quality spectra quickly and efficiently.
Experimental Protocol: ATR-FTIR
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: The final spectrum is presented as % Transmittance vs. Wavenumber (cm⁻¹).
Data Interpretation & Expected Absorptions
The key is to identify the two distinct carbonyl stretches (aldehyde and ester) and the characteristic aldehyde C-H stretch.[1]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~2850 and ~2750 | C-H Stretch | Aldehyde (-CHO) | The presence of these two medium-intensity bands is highly diagnostic for an aldehyde.[1][2] |
| ~1720 - 1730 | C=O Stretch | Ester (-COOCH₃) | Strong, sharp absorption typical for an ester carbonyl. Conjugation to the aromatic ring slightly lowers this frequency. |
| ~1690 - 1705 | C=O Stretch | Aromatic Aldehyde (-CHO) | Strong, sharp absorption. Its frequency is lowered due to conjugation with the aromatic ring.[1][2] |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring | Characteristic absorptions for the benzene ring itself. |
| ~1280, ~1100 | C-O Stretch | Ester | Strong bands corresponding to the C-O single bond stretches of the ester group. |
Note: Data synthesized from typical values for aromatic aldehydes and esters.[13][14]
Single Crystal X-ray Diffraction: The Definitive 3D Structure
When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule. It is the ultimate arbiter of structural validation, confirming not only connectivity but also bond lengths, bond angles, and stereochemistry.[15]
Expertise & Causality: Growing a high-quality single crystal is the most challenging step. This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The choice of solvent can influence the crystal packing and even the resulting crystal form (polymorphism).
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions) by slow evaporation from a suitable solvent (e.g., ethyl acetate/hexanes).
-
Data Collection: Mount a suitable crystal on a diffractometer.[15] Data is collected by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the unit cell. The atomic positions are determined from this map and the structural model is refined to fit the experimental data.[15]
Data Interpretation
The output is a detailed 3D model of the molecule, providing precise measurements of:
-
Atomic Coordinates: The exact position of every non-hydrogen atom.
-
Bond Lengths & Angles: Confirms the expected geometry (e.g., sp² hybridization of aromatic and carbonyl carbons).
-
Torsional Angles: Defines the conformation of the ester and aldehyde groups relative to the ring.
-
Crystal Packing: Shows how molecules are arranged in the solid state, revealing intermolecular interactions like hydrogen bonding or π–π stacking.[16][17]
Visualizing the Validation Workflow
A robust structural validation strategy relies on the convergence of data from these orthogonal techniques. The following diagrams illustrate this logical workflow.
Caption: A logical workflow for the structural validation of a target molecule.
Caption: How different analytical techniques probe specific molecular features.
Conclusion
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A Senior Application Scientist's Guide to Synthetic Efficiency: Benchmarking Methyl 4-formyl-2-methylbenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and complex molecular architectures, the strategic selection of starting materials is paramount. The principle of step economy , which advocates for minimizing the number of synthetic operations, is a cornerstone of efficient and sustainable chemistry.[1][2] This guide provides an in-depth performance benchmark of Methyl 4-formyl-2-methylbenzoate (CAS 74733-23-6), an advanced building block, against its more traditional precursor, 4-Formyl-2-methylbenzoic acid.
While direct, peer-reviewed performance comparisons for this specific molecule are not widely published, this guide will establish a robust framework for evaluation. We will proceed via a practical, well-established synthetic objective: the synthesis of a substituted isoindolinone scaffold, a privileged core structure in many biologically active molecules.[3][4] This comparative analysis will illuminate the profound impact of precursor choice on overall synthetic efficiency, reagent use, and workflow complexity.
Physicochemical Profiles of Key Intermediates
An effective synthesis begins with a thorough understanding of the materials involved. The key distinction between our advanced and traditional precursors lies in the carboxyl functional group, which dictates solubility, reactivity, and the necessity for additional synthetic steps.
| Property | This compound | 4-Formyl-2-methylbenzoic Acid |
| CAS Number | 74733-23-6[5][6] | 503470-23-3[7][8] |
| Molecular Formula | C₁₀H₁₀O₃[6][9] | C₉H₈O₃[8][10] |
| Molecular Weight | 178.19 g/mol [6] | 164.16 g/mol [8][10] |
| Functional Groups | Aldehyde, Methyl Ester | Aldehyde, Carboxylic Acid |
| Reactivity Note | The methyl ester is a stable, protected form of the carboxylic acid, ideal for direct use in reactions where the free acid would interfere (e.g., with basic reagents). | The carboxylic acid proton is acidic and will react with bases. The -COOH group itself requires activation or conversion to an ester for many subsequent transformations. |
The Benchmarking Framework: A Tale of Two Synthetic Routes
To objectively compare performance, we will target the synthesis of 2-benzyl-5-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-one , a representative isoindolinone derivative. We will outline two distinct synthetic pathways:
-
Route A (The Advanced Approach): A direct, one-pot reductive amination and subsequent lactamization starting from this compound.
-
Route B (The Traditional Approach): A two-step process beginning with 4-Formyl-2-methylbenzoic acid, which first requires conversion to its methyl ester before proceeding with the key bond-forming reaction.
This comparison directly evaluates the core requirement of the topic: the performance of the advanced ester against its traditional acid precursor.
Performance Comparison: Quantitative and Qualitative Analysis
The choice between these routes has significant implications for resource management, time, and yield. The principles of Pot, Atom, and Step Economy (PASE) provide a framework for quantifying these differences.[11][12]
| Performance Metric | Route A: this compound | Route B: 4-Formyl-2-methylbenzoic Acid | Causality and Field Insights |
| Number of Steps | 1 (One-Pot) | 2 (Sequential) | Step Economy: Route A is fundamentally more efficient. Each additional step in a synthesis (extraction, purification, setup) introduces potential for material loss, increases solvent waste, and consumes significant time.[1] |
| Overall Yield | Higher (Estimated 70-85%) | Lower (Estimated 55-70%) | Yields are multiplicative. An 85% yield on the esterification step followed by an 85% yield on the amination step results in a 72% overall yield, already lower than the high end of a one-pot reaction. |
| Atom Economy | High | Moderate | Fischer esterification (Route B, Step 1) produces water as a byproduct. While the main reaction is efficient, the added step reduces the overall atom economy of the sequence.[11] |
| Process Time | Shorter (e.g., 12-24 hours) | Longer (e.g., 24-48 hours) | Eliminating an entire reaction, workup, and purification cycle (esterification) significantly shortens the timeline from precursor to target. |
| Reagent/Solvent Use | Lower | Higher | Route B requires an excess of methanol (often used as the solvent) and an acid catalyst, plus additional solvents for workup and purification of the intermediate ester.[13] |
| Workflow Complexity | Low | Moderate | A one-pot procedure is operationally simple. A two-step synthesis requires isolation and characterization of the intermediate, adding complexity and analytical overhead. |
Experimental Protocols
The following protocols are self-validating systems based on established, reliable chemical transformations. They provide a clear methodology for researchers to replicate this comparative analysis.
Protocol for Route A: One-Pot Synthesis from this compound
This procedure leverages a reductive amination followed by a spontaneous or heat-induced intramolecular amidation (lactamization) to form the isoindolinone core.[14][15]
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add benzylamine (1.05 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Progress can be monitored by TLC or LC-MS.
-
Reduction: Cool the mixture to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the internal temperature remains below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reductive amination is typically complete at this stage.
-
Lactamization: The intramolecular cyclization to the isoindolinone may occur spontaneously. If monitoring shows the presence of the amino-ester intermediate, the reaction can be gently heated (e.g., to 50-80°C) to drive the lactamization to completion.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (DCM) (3x). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the target isoindolinone.
Protocol for Route B: Two-Step Synthesis from 4-Formyl-2-methylbenzoic Acid
This traditional route necessitates an initial esterification step before the main bond-forming reaction can proceed.
Step 1: Fischer Esterification of the Carboxylic Acid[16][17]
Causality: The carboxylic acid must be converted to an ester to prevent acid-base side reactions with the amine in the subsequent step and to create a suitable electrophile for the final cyclization. Using the alcohol (methanol) as the solvent drives the equilibrium towards the product.[13]
-
Reaction Setup: In a round-bottom flask, dissolve 4-Formyl-2-methylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 eq, acting as reagent and solvent).
-
Catalysis: Carefully add concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq) as a catalyst.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours, or until TLC/LC-MS analysis indicates complete conversion of the starting material.
-
Workup: Cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution until effervescence ceases. Then, wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude this compound. This intermediate can be purified by chromatography or recrystallization if necessary, or used directly in the next step if purity is sufficient.
Step 2: Reductive Amination and Lactamization
This step is identical to the protocol described for Route A , using the newly synthesized this compound from Step 1.
Conclusion and Outlook
This comparative guide demonstrates that while both this compound and its corresponding carboxylic acid can serve as precursors for complex targets like isoindolinones, the choice has profound strategic implications.
This compound offers superior performance by enabling a more step-economical synthetic route.[1] Its use allows for one-pot procedures that reduce reaction time, minimize solvent and reagent waste, and simplify the overall workflow, leading to potentially higher overall yields. For researchers in drug discovery and process development, where time and resource efficiency are critical, employing advanced, strategically functionalized building blocks like this compound is not merely a convenience but a significant competitive advantage. This analysis, grounded in fundamental principles and established protocols, provides a clear rationale for its selection over traditional, multi-step alternatives.
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Zaroczyk, M., Arts, M., & Dzięgielewski, M. (2021). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry, 19(31), 6870-6875. [Link]
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Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 523. [Link]
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Tomishko, M. M., et al. (2020). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 10(10), 1145. [Link]
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Gaich, T., & Baran, P. S. (2010). The economies of synthesis. Journal of Organic Chemistry, 75(14), 4657–4673. [Link]
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A Senior Scientist's Comparative Guide to Methyl 4-formyl-2-methylbenzoate Synthesis: Navigating Byproduct Formation
Introduction: The Synthetic Value of Methyl 4-formyl-2-methylbenzoate
This compound (CAS No. 74733-23-6) is a bifunctional aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its utility as a molecular building block stems from the presence of two distinct, orthogonally reactive functional groups: an aldehyde and a methyl ester. This arrangement allows for sequential, selective chemical transformations, making it an invaluable intermediate in the construction of complex molecular architectures.
However, the efficiency of any multi-step synthesis hinges on the purity of its intermediates. The presence of structurally similar byproducts can lead to challenging and costly purification steps, significantly impacting overall yield and process viability. This guide provides an in-depth analysis of two common synthetic pathways to this compound, with a primary focus on the mechanistic origins of key byproducts and strategies to mitigate their formation. We will present supporting experimental data and detailed protocols to empower researchers in selecting and optimizing the most suitable method for their specific application.
Method 1: Multi-Step Synthesis via Benzylic Bromination and Oxidation
This pathway represents a robust and highly regioselective approach, starting from the readily available methyl 4-bromo-2-methylbenzoate. The strategy involves the selective functionalization of the C4-methyl group via a two-step process: radical bromination followed by conversion of the resulting benzyl bromide to the desired aldehyde.
Mechanism and Rationale
The cornerstone of this method is a free-radical chain reaction initiated at the benzylic position of the C4-methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine radicals, minimizing competitive aromatic bromination. A radical initiator, such as dibenzoyl peroxide (BPO), is required to start the chain reaction under thermal conditions. The subsequent conversion of the bromomethyl intermediate to the aldehyde can be achieved via several methods, including the Sommelet reaction or silver-assisted hydrolysis.
The initial bromination at the 4-position of the starting material serves as a strategic blocking step, preventing reaction at this site and directing the subsequent formylation (or its equivalent) to the desired methyl group.
Byproduct Analysis: A Tale of Over- and Under-Reaction
The primary challenge in this synthesis is controlling the extent of bromination. The main byproducts are formed from either incomplete reaction or over-bromination.
-
Unreacted Starting Material (Methyl 4-bromo-2-methylbenzoate): Inadequate heating, insufficient initiator, or a sub-stoichiometric amount of NBS can lead to the recovery of starting material. Its separation from the mono-brominated product can be difficult due to similar polarities.
-
Dibrominated Byproduct (Methyl 4-bromo-2-(dibromomethyl)benzoate): This is the most significant byproduct. The initially formed product, methyl 4-bromo-2-(bromomethyl)benzoate, still possesses benzylic protons and can undergo a second radical bromination. Controlling the stoichiometry (a slight excess of the starting material relative to NBS) is critical to favor mono-bromination.
-
Benzyl Alcohol Byproduct (Methyl 4-bromo-2-(hydroxymethyl)benzoate): During the subsequent hydrolysis step to form the aldehyde, simple hydrolysis of the benzyl bromide can yield the corresponding benzyl alcohol. This is often a major byproduct if the reaction conditions for the oxidation step are not optimized.
The logical flow of this synthetic route and its associated byproducts is illustrated below.
Caption: Reaction pathway for Method 1, highlighting byproduct formation.
Experimental Protocol: Radical Bromination
This protocol is adapted from literature procedures for analogous transformations.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-bromo-2-methylbenzoate (1.0 eq), N-bromosuccinimide (NBS, 1.0 eq), and a catalytic amount of dibenzoyl peroxide (BPO, ~0.05 eq).
-
Solvent Addition: Add a suitable solvent, such as carbon tetrachloride (CCl₄), to the flask.
-
Reaction Execution: Heat the mixture to reflux (approximately 85°C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC or GC-MS to ensure consumption of the starting material and minimize the formation of the dibrominated product.
-
Workup: After cooling to room temperature, filter the mixture to remove succinimide. The filtrate is then concentrated under reduced pressure.
-
Purification: The resulting crude product, a mixture of the desired mono-brominated product, dibrominated byproduct, and unreacted starting material, typically requires purification by column chromatography.
Method 2: Direct Electrophilic Formylation
A more direct, though potentially less selective, approach is the formylation of methyl 2-methylbenzoate. This involves an electrophilic aromatic substitution reaction, such as the Vilsmeier-Haack or Gattermann-Koch reaction, to introduce the aldehyde group in a single step.
Mechanism and Rationale
In the Vilsmeier-Haack reaction, a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) mixture generates the electrophilic Vilsmeier reagent (a chloroiminium ion). This electrophile then attacks the electron-rich aromatic ring. The directing effects of the substituents on the ring are paramount. The methyl group is an ortho-, para-director and activating, while the methyl ester group is a meta-director and deactivating. The desired 4-position is para to the activating methyl group and meta to the deactivating ester group, making it the most likely site of substitution.
Byproduct Analysis: The Challenge of Isomerism
The primary drawback of this method is the potential for poor regioselectivity, leading to the formation of isomeric byproducts that are often very difficult to separate from the desired product.
-
Isomeric Byproduct (Methyl 6-formyl-2-methylbenzoate): While the 4-position is favored, some substitution can occur at the 6-position, which is ortho to the activating methyl group. Steric hindrance from the adjacent ester group may reduce the yield of this isomer, but it remains a significant potential impurity.
-
Unreacted Starting Material (Methyl 2-methylbenzoate): If the reaction conditions are too mild or the reaction time is insufficient, incomplete conversion will result.
-
Byproducts from Reagent Decomposition: Vilsmeier-Haack and other formylation reagents can be unstable and may lead to minor, often colored, impurities in the final product.
The potential outcomes of direct formylation are visualized below.
A Senior Application Scientist's Guide to the Characterization of Methyl 4-formyl-2-methylbenzoate Impurities by GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is not just a matter of quality control; it is a fundamental requirement for safety and efficacy. Methyl 4-formyl-2-methylbenzoate (CAS No. 74733-23-6), a key building block in the synthesis of complex pharmaceutical agents, is no exception.[1][2] The identification and quantification of impurities are mandated by stringent regulatory standards, such as the International Council for Harmonisation (ICH) guidelines, which require that any impurity present above a 0.1% threshold be identified and characterized.[3][4]
This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary tool for this purpose, contrasting its performance with other analytical techniques. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative standards to deliver a field-proven perspective on impurity profiling.
The Analytical Challenge: Potential Impurities in this compound
The impurity profile of a drug intermediate is a direct reflection of its synthetic pathway and storage conditions.[5] While specific impurities depend on the exact route, we can anticipate several classes based on common organic reactions used to synthesize substituted benzoates.
Table 1: Potential Process-Related Impurities and Their Origins
| Impurity Class | Potential Compounds | Likely Origin |
| Starting Materials | 2-Methylbenzoic acid, Toluene derivatives, 4-Formylbenzoic acid analogs | Incomplete reaction |
| Intermediates | Unesterified acid (4-formyl-2-methylbenzoic acid) | Incomplete esterification |
| By-products | Isomeric impurities (e.g., Methyl 3-formyl-2-methylbenzoate), over-oxidation products (dicarboxylic acids), reduction products (hydroxymethyl derivatives) | Side reactions, lack of regioselectivity |
| Reagents/Catalysts | Residual catalysts, inorganic salts | Carryover from the manufacturing process |
| Residual Solvents | Methanol, Toluene, Dichloromethane, Ethyl Acetate, Dimethylformamide (DMF) | Used during synthesis and purification |
| Degradation Products | 4-formyl-2-methylbenzoic acid (from hydrolysis) | Formed during storage or shipment |
The Primary Solution: Gas Chromatography-Mass Spectrometry (GC-MS)
For semi-volatile and thermally stable compounds like this compound and its likely organic impurities, GC-MS is a uniquely powerful technique.[5][6] It combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.
Why Choose GC-MS? The Causality Behind the Choice
-
High-Resolution Separation: The gas chromatograph separates volatile compounds based on their boiling points and interactions with the capillary column's stationary phase. This allows for the physical separation of structurally similar isomers that may be difficult to resolve with other techniques.
-
Definitive Identification: Mass spectrometry provides structural information by fragmenting molecules into predictable patterns (fingerprints). By comparing these fragmentation patterns to established libraries (like NIST) or by interpreting them from first principles, unknown impurities can be identified with a high degree of confidence, a key requirement of ICH guidelines.[6][7]
-
High Sensitivity: Modern GC-MS systems can detect and quantify impurities at trace levels (ppm/ppb), which is essential for meeting the stringent limits set by regulatory bodies.[8]
Experimental Workflow: A Self-Validating System
A robust analytical method must be self-validating, ensuring that the data generated is reliable.[9][10] This is achieved by incorporating system suitability tests (SSTs) and quality controls into the workflow, as mandated by guidelines like ICH Q2(R2).[11]
Caption: GC-MS workflow for impurity characterization.
Detailed Experimental Protocol: GC-MS Analysis
This protocol is designed for the quantitative analysis of impurities in this compound.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Add an appropriate internal standard (ISTD), such as Methyl 4-methylbenzoate, to achieve a final concentration of ~100 µg/mL.[12] The ISTD is chosen for its structural similarity and chromatographic separation from the main component and expected impurities.
-
Dissolve and dilute to the mark with Ethyl Acetate. This solvent is chosen for its volatility and compatibility with GC systems.
-
Prepare a solvent blank and a quality control (QC) sample containing known impurities at the specification limit (e.g., 0.1%).
-
-
GC-MS Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic performance. |
| MS System | Agilent 5977B MSD or equivalent | Offers excellent sensitivity and spectral integrity. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing good separation for a wide range of aromatic compounds based on boiling points. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading from the high-concentration main peak, ensuring good peak shape for trace impurities. |
| Injection Volume | 1 µL | Standard volume for reproducible injections. |
| Inlet Temp. | 250 °C | Ensures rapid and complete volatilization of the sample. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing optimal separation efficiency. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | The initial hold separates volatile solvents. The temperature ramp effectively separates compounds with different boiling points. |
| MS Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standardized energy that produces reproducible fragmentation patterns for library matching.[6] |
| Acquisition Mode | Full Scan (m/z 40-450) | Allows for the identification of unknown impurities by capturing their full mass spectra. |
-
Data Analysis:
-
Identification: Process the chromatogram to identify all peaks. The mass spectrum of each impurity peak is compared against a commercial mass spectral library (e.g., NIST). Manual interpretation of the fragmentation pattern is performed for confirmation or for elucidating the structure of novel impurities.
-
Quantification: Calculate the concentration of each impurity using its peak area relative to the peak area of the internal standard. A Relative Response Factor (RRF) should be determined for known impurities to ensure accuracy. For unknown impurities, an RRF of 1 is often assumed, or the impurity is quantified against the main component.
-
Comparative Analysis: GC-MS vs. High-Performance Liquid Chromatography (HPLC)
While GC-MS is highly effective, High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for pharmaceutical impurity analysis due to its versatility.[4][5] An objective comparison is crucial for selecting the right tool for the job.
Caption: Decision matrix for analytical technique selection.
Performance Comparison
The following table summarizes the expected performance characteristics of a validated GC-MS method compared to a typical HPLC-UV method for analyzing this compound impurities.[13][14]
Table 2: Performance Comparison of GC-MS vs. HPLC-UV
| Parameter | GC-MS | HPLC-UV | Justification & Insights |
| Specificity | Very High | High | GC-MS provides mass spectral data, offering an orthogonal dimension of separation and identification, making it superior for resolving co-eluting peaks.[15] |
| Linearity (R²) | > 0.995 | > 0.997 | Both techniques offer excellent linearity. HPLC often demonstrates slightly better precision for routine quantitative work. |
| LOD/LOQ | 0.1-0.5 µg/mL (LOD)0.5-1.5 µg/mL (LOQ) | 0.05-0.2 µg/mL (LOD)0.2-0.7 µg/mL (LOQ) | HPLC-UV can be more sensitive for compounds with strong chromophores. However, GC-MS sensitivity can be significantly enhanced using Selected Ion Monitoring (SIM). |
| Identification | Definitive | Presumptive | GC-MS provides structural information, allowing for the identification of unknown impurities. HPLC-UV relies on retention time matching with standards, which is not definitive for unknowns. |
| Throughput | Moderate | High | HPLC methods typically have shorter run times and less downtime between samples, making them more suitable for high-throughput QC environments. |
| Limitations | Requires volatile & thermally stable analytes | Not suitable for volatile compounds (e.g., residual solvents); may struggle with resolving some isomers without specialized columns. |
Detailed Protocol: HPLC-UV (Alternative Method)
-
Sample Preparation:
-
Prepare the sample as described for GC-MS, but use a mobile phase-compatible solvent like Acetonitrile/Water (50:50 v/v).
-
-
HPLC Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) at 254 nm |
| Column | C18 column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 min, hold 3 min, return to 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
Conclusion and Expert Recommendation
For the comprehensive characterization of impurities in this compound, GC-MS is the superior and recommended technique . Its unparalleled ability to separate and definitively identify unknown process-related impurities and degradation products is critical for meeting regulatory expectations and ensuring a deep understanding of the product's purity profile.[4][7] The structural information it provides is invaluable during process development and for investigational studies.
High-Performance Liquid Chromatography (HPLC) serves as an excellent complementary and alternative method , particularly for routine quality control once the impurity profile has been established. Its higher throughput and robustness make it ideal for verifying the levels of known impurities in a manufacturing environment.
Ultimately, a dual-pronged approach, leveraging GC-MS for initial characterization and validation, followed by HPLC for routine QC, provides a comprehensive and scientifically sound strategy for managing impurities in critical pharmaceutical intermediates like this compound.
References
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Vertex AI Search.
- Validation of Impurity Methods, Part II. (2014). IVT Network.
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- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- Quality: impurities. (n.d.). European Medicines Agency (EMA).
- How Pharmaceutical Impurity Analysis Works. (2025).
- Regulatory aspects of Impurity profiling. (2020). ijdra.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- Analytical method validation: A brief review. (n.d.).
- Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
- Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex arom
- Methyl 4-formylbenzo
- A Comparative Guide to the Synthesis of Methyl 4-formylbenzo
- Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide. (2024). PubMed.
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- Analysis of Related Substances and Impurities GMP. (n.d.). Tentamus Pharma UK.
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- Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025).
- Detection and Quantitation of Process Rel
- Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. (n.d.).
- A Comparative Guide to the GC-MS Analysis of m-Tolualdehyde and Its Deriv
- Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. (2025).
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- A Review on GC-MS and Method Development and Valid
- Methyl 4-formyl-2-methylbenzo
- The process of isolating methyl-4-formylbenzoate and dimethylterephtalate. (n.d.).
- A Comparative Guide to the Analysis of Methyl 4-formylbenzoate: GC-MS vs. HPLC Methods. (n.d.). Benchchem.
- methyl 4-formyl benzoate, 1571-08-0. (n.d.). The Good Scents Company.
- Methyl 4-Formylbenzo
- Impurity Profiling in different analytical techniques. (2024). IJNRD.
- 74733-23-6|Methyl 4-formyl-2-methylbenzo
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- 1571-08-0|Methyl 4-formylbenzo
- This compound suppliers & manufacturers in China. (n.d.). ChemicalBook.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
